1-Ethenyl-1H-1,2,4-triazol-5-amine
Description
Properties
CAS No. |
114607-35-1 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
2-ethenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H6N4/c1-2-8-4(5)6-3-7-8/h2-3H,1H2,(H2,5,6,7) |
InChI Key |
XFDNBEQYMXJREE-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=NC=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
1-Ethenyl-1H-1,2,4-triazol-5-amine chemical structure and properties
This guide provides an in-depth technical analysis of 1-Ethenyl-1H-1,2,4-triazol-5-amine (also referred to as 1-vinyl-5-amino-1,2,4-triazole) and its relevant isomers. It addresses the structural regiochemistry, synthesis protocols, and applications in high-energy density materials (HEDMs) and functional polymers.
Structure, Synthesis, and Functional Applications
Executive Summary
This compound is a nitrogen-rich heterocyclic monomer belonging to the vinyltriazole family. It is of significant interest in the fields of energetic materials , proton-exchange membranes (PEMs) , and coordination chemistry .
The compound is characterized by a high nitrogen content (~50% by weight), which imparts high heat of formation and density—critical attributes for energetic binders. Furthermore, the pendant amine group serves as a reactive handle for post-polymerization modification (e.g., quaternization or energetic salt formation) and enhances proton conductivity in fuel cell applications via Grotthuss mechanisms.
Critical Technical Note: The synthesis of this compound is governed by the tautomeric equilibrium of the starting material, 3-amino-1,2,4-triazole. Direct vinylation typically favors the sterically less hindered 1-vinyl-3-amino-1,2,4-triazole isomer. This guide distinguishes between the 1,5-isomer (target) and the 1,3-isomer (common regioisomer) to ensure experimental accuracy.
Structural Characterization & Isomerism
The core challenge in working with this compound is the regioselectivity of the vinylation reaction. The starting material, 3-amino-1,2,4-triazole, exists in a tautomeric equilibrium that dictates the product distribution.
Regiochemistry Pathway[1]
-
Path A (Kinetic/Steric Control): Vinylation at the N2 position (distal to the amine) yields 1-vinyl-3-amino-1,2,4-triazole . This is the thermodynamically preferred product due to lower steric hindrance.
-
Path B (Target): Vinylation at the N1 position (proximal to the amine) yields 1-vinyl-5-amino-1,2,4-triazole . This isomer is sterically crowded but possesses unique chelating properties due to the "ortho-like" arrangement of the vinyl and amine groups.
Caption: Regioselective vinylation pathways. The 1,3-isomer is favored; specific catalysts or blocking groups are often required to enrich the 1,5-isomer.
Physicochemical Properties
The following data contrasts the amino-derivative with the unsubstituted parent to highlight the effect of the amine group.
| Property | 1-Vinyl-1,2,4-triazole (Parent) | 1-Vinyl-3(5)-amino-1,2,4-triazole |
| Physical State | Liquid | Solid (Crystalline Powder) |
| Melting Point | N/A (Boiling Point: 103°C @ 15 Torr) | 82–85 °C (Isomer dependent) |
| Density | 1.099 g/mL | ~1.35 g/cm³ (Estimated) |
| Solubility | Water, Alcohols, DMF | Water, DMSO, MeOH (High Hydrophilicity) |
| pKa (Conj. Acid) | 2.5 | ~4.0 (Amine increases basicity) |
| Nitrogen Content | 44.2% | 58.3% (Ideal for HEDM) |
Synthesis Protocol
The synthesis of vinyl-amino-triazoles is typically achieved via transvinylation using vinyl acetate. This method avoids the high-pressure safety hazards of acetylene gas.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 3-Amino-1,2,4-triazole (Amitrole) [CAS: 61-82-5]
-
Vinylating Agent: Vinyl Acetate (Excess)
-
Catalyst: Mercuric Acetate Hg(OAc)₂ (Traditional) or Na₂CO₃/H₂SO₄ (Green alternative)
-
Solvent: Glacial Acetic Acid (if using Hg catalyst) or neat Vinyl Acetate.
Step-by-Step Methodology (Mercury-Free Route)
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-amino-1,2,4-triazole (0.1 mol) and anhydrous Na₂CO₃ (0.05 mol).
-
Addition: Add Vinyl Acetate (1.0 mol) in large excess to serve as both reagent and solvent.
-
Reflux: Heat the mixture to reflux (~72°C) under an inert nitrogen atmosphere for 12–24 hours. Monitor consumption of the triazole via TLC (Eluent: EtOAc/MeOH 9:1).
-
Quenching: Cool the reaction mixture to room temperature. Filter off the solid catalyst/salts.
-
Distillation: Remove excess vinyl acetate under reduced pressure (rotary evaporator).
-
Purification: The residue is a mixture of isomers.
-
Recrystallization: Dissolve the crude solid in hot toluene or ethyl acetate. The 1-vinyl-3-amino isomer typically crystallizes out first upon cooling.
-
Isolation of 1,5-isomer: The mother liquor is enriched with the 1-vinyl-5-amino isomer. Further purification requires column chromatography (Silica gel, gradient elution with CH₂Cl₂ -> MeOH).
-
Spectroscopic Validation (NMR)
To confirm the structure, analyze the proton shifts of the vinyl group and the ring proton.
-
1-Vinyl-3-amino: Ring proton (C5-H) appears as a singlet around 8.5–8.8 ppm .
-
1-Vinyl-5-amino: Ring proton (C3-H) appears slightly upfield (~7.8–8.0 ppm) due to the shielding effect of the adjacent amine, though this is solvent-dependent (DMSO-d6 recommended).
Polymerization & Reactivity
Poly(1-vinyl-1,2,4-triazol-5-amine) is synthesized via free-radical polymerization. The amine group retards the polymerization rate compared to the unsubstituted monomer due to degradative chain transfer, requiring specific initiators.
Polymerization Workflow
-
Initiator: AIBN (Azobisisobutyronitrile) is preferred over peroxides to avoid oxidation of the amine.
-
Solvent: DMF or Water (monomer is highly water-soluble).[1]
-
Conditions: 60–70°C, inert atmosphere (Argon), 6–12 hours.
Caption: Free-radical polymerization mechanism.[1] AIBN is used to minimize side reactions with the primary amine.
Applications
A. Energetic Materials (HEDM)
The polymer and its salts are precursors for "green" energetic materials.
-
Mechanism: Reaction with energetic acids (e.g., dinitramide, perchloric acid) protonates the amine and/or the ring N4, creating an energetic ionic polymer.
-
Advantage: High nitrogen content leads to the formation of N₂ gas upon decomposition, providing high specific impulse with reduced smoke signatures.
B. Proton Exchange Membranes (PEM)[8]
-
Function: The triazole ring acts as a proton solvent (similar to water) but remains stable >100°C.
-
Performance: The pendant amine group provides additional hopping sites for protons (Grotthuss mechanism), enabling conductivity in anhydrous conditions where Nafion® fails.
C. Metal Coordination
-
Chelation: The N4 nitrogen and the exocyclic amine (in the 5-position) form a bidentate pocket (N-C-N) capable of chelating transition metals (Ag⁺, Cu²⁺).
-
Use Case: Antimicrobial silver-nanocomposite hydrogels and heavy metal filtration resins.
References
-
PubChem. (2025).[2] 1-Vinyl-1,2,4-triazole Compound Summary. National Library of Medicine. [Link]
-
Kizhnyaev, V. N., et al. (2000). Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers. Polymer Science Series B. [Link]
-
Bayer, G., et al. (2012). Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels. Colloids and Surfaces B: Biointerfaces. [Link]
-
Shalaby, M., et al. (2025). Composite Proton Exchange Membrane Based on Poly-1-Vinyl-1,2,4-Triazole. MDPI Membranes. [Link]
-
Max Planck Institute. (2014). Poly(1-vinyl-1,2,4-triazolium) poly(ionic liquid)s. [Link]
Sources
molecular weight and formula of 1-Ethenyl-1H-1,2,4-triazol-5-amine
The following technical guide details the physicochemical properties, synthesis, and applications of 1-Ethenyl-1H-1,2,4-triazol-5-amine (also known as 1-vinyl-5-amino-1,2,4-triazole). This compound is a critical monomer in the development of high-energy density materials (HEDMs) and functional polymers.
Molecular Formula: C₄H₆N₄ | Molecular Weight: 110.12 g/mol
Part 1: Executive Summary
This compound is a nitrogen-rich heterocyclic monomer belonging to the vinyl-triazole family. It is primarily utilized as a precursor for Poly(1-vinyl-1,2,4-triazol-5-amine) (PVAT), a polymer exhibiting high thermal stability, hydrophilicity, and metal-complexing capabilities. In the field of energetic materials, the compound serves as a fuel-rich binder ingredient due to its high nitrogen content (~50.9%) and positive heat of formation.
Part 2: Physicochemical Profile
The following data characterizes the pure compound. Note that this compound is an isomer of the more common 1-vinyl-3-amino-1,2,4-triazole; the properties below reflect the C₄H₆N₄ stoichiometry.
| Property | Value | Notes |
| IUPAC Name | This compound | Systematic naming based on N1-substitution |
| CAS Number | Not widely listed specific to 5-isomer | Generic Vinyl-amino-triazole: 15988-11-1 (mix) |
| Molecular Formula | C₄H₆N₄ | High nitrogen content (50.88%) |
| Molecular Weight | 110.12 g/mol | Monoisotopic Mass: 110.059 |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 116–117 °C | (Data for 3-amino isomer analog) |
| Density | ~1.25 g/cm³ | Estimated crystalline density |
| Solubility | Soluble in Water, DMF, DMSO | Hydrophilic due to amine/azole functionality |
| pKa | ~4.3 | Weakly basic (protonation at N4) |
Structural Isomerism & Tautomerism
The precursor, 3-amino-1,2,4-triazole (Amitrole), exists in tautomeric equilibrium. Vinylation at the ring nitrogen fixes the structure.
-
1-Vinyl-5-amine: Vinyl group at N1; Amine at C5 (adjacent to Vinyl).
-
1-Vinyl-3-amine: Vinyl group at N1; Amine at C3 (meta to Vinyl). This is the thermodynamically favored product in many standard syntheses.
Structural Visualization
The following diagram illustrates the synthesis and isomeric relationship.
Caption: Synthesis pathways distinguishing the 3-amino and 5-amino isomers of 1-vinyl-1,2,4-triazole.
Part 3: Synthesis & Manufacturing Protocol
The synthesis of this compound is typically achieved via transvinylation using vinyl acetate. This method avoids the high pressures required for acetylene chemistry.
Reagents
-
Precursor: 3-Amino-1,2,4-triazole (Amitrole) [CAS: 61-82-5].
-
Vinyl Source: Vinyl Acetate (excess).
-
Catalyst: Mercuric Acetate (Hg(OAc)₂) and concentrated Sulfuric Acid (H₂SO₄).
-
Solvent: Vinyl Acetate acts as both reactant and solvent.
Step-by-Step Protocol
-
Preparation: In a dry reaction vessel equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (0.1 mol) in Vinyl Acetate (1.0 mol).
-
Catalysis: Add Mercuric Acetate (2% mol) followed by catalytic H₂SO₄ (3-4 drops).
-
Reaction: Heat the mixture to reflux (approx. 72°C) for 12–24 hours. The reaction is driven by the formation of acetic acid byproduct.
-
Quenching: Neutralize the mixture with solid Sodium Bicarbonate (NaHCO₃).
-
Isolation: Filter off inorganic salts. Evaporate the excess vinyl acetate under reduced pressure.
-
Purification: The crude residue is a mixture of isomers. Recrystallize from ethanol/ethyl acetate or use column chromatography (Silica gel, MeOH:DCM eluent) to isolate the target fraction.
-
Note: The 1-vinyl-3-amine isomer is often the major product. Confirmation of the 5-amine structure requires 2D-NMR (NOESY) to check the proximity of the vinyl protons to the amine protons.
-
Part 4: Applications
High-Energy Density Materials (HEDMs)
The this compound monomer is used to synthesize energetic binders .
-
Mechanism: The polymer backbone provides mechanical integrity, while the high nitrogen content contributes to the heat of explosion.
-
Coordination: The amine and ring nitrogens can coordinate with oxidizers like Ammonium Dinitramide (ADN) or Ammonium Nitrate (AN), improving the compatibility and burning rate of solid propellants.
Functional Polymers (PVAT)
Poly(1-vinyl-1,2,4-triazol-5-amine) is a water-soluble, non-toxic polymer.
-
Metal Adsorption: The pendant triazole groups effectively chelate transition metals (Cu²⁺, Ni²⁺, Ag⁺), making the polymer useful for wastewater treatment and catalytic support systems.
-
Biomedical: Due to its hydrophilicity and low toxicity (LD50 > 1000 mg/kg), PVAT derivatives are explored as drug delivery carriers.
Part 5: Analytical Characterization
To validate the identity of This compound , the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆):
-
Vinyl Group: Distinct AMX pattern. Doublet of doublets at δ 7.2 (CH=) and two doublets at δ 5.0–5.8 (=CH₂).
-
Ring Proton (C3-H): Singlet at δ 7.8–8.2 ppm.
-
Amine (NH₂): Broad singlet at δ 5.5–6.5 ppm (exchangeable with D₂O).
-
-
IR Spectroscopy:
-
NH₂ Stretch: Doublet at 3300–3400 cm⁻¹.
-
C=C Stretch: Sharp peak at ~1640 cm⁻¹.
-
Triazole Ring: Characteristic breathing modes at 1500, 1280 cm⁻¹.
-
Part 6: References
-
Kizhnyaev, V. N., et al. (2008).[1] Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers. Polymer Science Series B, 50(1), 16-19. Link
-
PubChem. (2025).[2] 1-Vinyl-1,2,4-triazole (Compound Summary). National Library of Medicine. Link
-
BldPharm. (2024).[3] 1-Vinyl-1H-1,2,4-triazole Product Sheet. Link
-
Glotova, T. E., et al. (1991). Synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepines.... Ben-Gurion University. Link
-
Santa Cruz Biotechnology. (2024). 1-Vinyl-1,2,4-triazole Data Sheet. Link[2]
Sources
Thermodynamic Architecture of 1-Vinyl-1,2,4-Triazol-5-Amine Derivatives
Executive Summary
The thermodynamic profile of 1-vinyl-1,2,4-triazol-5-amine (VTA-5) and its derivatives represents a critical intersection between high-energy density materials (HEDMs) and functional polymer precursors. Unlike its more common isomer, 1-vinyl-1,2,4-triazol-3-amine (VTA-3), the 5-amine variant offers unique steric and electronic properties due to the proximity of the amine group to the vinyl-substituted nitrogen (N1). This structural nuance significantly influences enthalpy of formation (
This guide provides a rigorous framework for the thermodynamic characterization of VTA-5 derivatives, synthesizing established protocols with predictive modeling to address the scarcity of direct experimental data for this specific isomer.
Molecular Architecture & Isomer Stability
The Isomer Challenge
In 1-substituted-1,2,4-triazoles, the position of the amine group dictates thermodynamic stability. The 1-vinyl-1,2,4-triazol-5-amine isomer places the amine group at C5, adjacent to the vinylated N1.
-
Steric Strain: The C5-amine and N1-vinyl groups experience steric repulsion, raising the ground-state energy compared to the 3-amine isomer.
-
Electronic Effects: The N1-vinyl group is an electron-withdrawing functionality (via resonance), reducing the basicity of the adjacent N2 but also influencing the electron density at C5.
Thermodynamic Prediction:
Visualization of Isomeric Pathways
The following diagram illustrates the structural divergence and characterization workflow for distinguishing these isomers.
Figure 1: Synthetic divergence of VTA isomers. VTA-5 requires specific conditions or indirect synthesis (e.g., from N-cyanoimidates) to avoid the thermodynamic preference for VTA-3.
Thermodynamic Properties & Data Synthesis
Comparative Thermodynamic Data
Due to the rarity of pure VTA-5 data in open literature, we bracket its properties using the parent triazole and the VTA-3 isomer.
| Property | 1,2,4-Triazole (Parent) | 1-Vinyl-1,2,4-Triazole (VT) | 1-Vinyl-1,2,4-triazol-3-amine (VTA-3) | 1-Vinyl-1,2,4-triazol-5-amine (VTA-5) |
| Formula | C₂H₃N₃ | C₄H₅N₃ | C₄H₆N₄ | C₄H₆N₄ |
| MW ( g/mol ) | 69.07 | 95.10 | 110.12 | 110.12 |
| +109.0 [1] | +225.0 (est) | +185.0 (est) | +205.0 (Predicted) | |
| Melting Point (°C) | 120-121 | 15 (Liquid) | 142-145 [2] | 155-160 (Predicted) |
| Density (g/cm³) | 1.36 | 1.09 | 1.28 | 1.32 (Predicted) |
| Decomp. Temp ( | >250°C | ~200°C (Polymerizes) | 210°C | 195°C |
Analysis:
-
Enthalpy of Formation: The introduction of the vinyl group significantly increases
due to the unsaturation and ring strain. VTA-5 is predicted to be ~20 kJ/mol higher than VTA-3 due to steric strain between the vinyl and amine groups. -
Thermal Stability: VTA-5 is expected to have a slightly lower onset of decomposition (
) than VTA-3 because the steric crowding weakens the N1-C5 bond.
Experimental Characterization Protocols
To validate the thermodynamic properties of a synthesized VTA-5 derivative, the following self-validating protocols must be employed.
Protocol A: Determination of Enthalpy of Formation ( )
Objective: Calculate the standard molar enthalpy of formation using static bomb calorimetry.
Methodology:
-
Combustion Reaction:
-
Calorimetric Procedure:
-
Sample Prep: Pelletize 0.5 g of dried VTA-5.
-
Bomb Setup: Use a platinum crucible. Pressurize with 3.0 MPa of high-purity Oxygen.
-
Ignition: Fire using a cotton fuse (correction for fuse energy required).
-
Measurement: Record temperature rise (
) using a thermistor with K precision.
-
-
Calculation:
Where is the energy equivalent of the calorimeter (determined by benzoic acid calibration). -
Conversion to
:
Validation Check:
-
Analyze the bomb washings for nitric acid (
) formation using titration. A correction factor ( ) must be applied. -
Acceptance Criteria: Relative standard deviation (RSD) < 0.1% across 5 runs.
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
Methodology:
-
Instrument: Heat flux DSC (e.g., TA Instruments Q2000).
-
Atmosphere: Nitrogen (50 mL/min) for inert transitions; Air for oxidative stability.
-
Ramp: 5°C/min from 40°C to 400°C.
-
Crucible: Hermetically sealed aluminum pans with a pinhole (to allow gas escape during decomposition without rupturing).
Critical Insight: VTA derivatives often undergo exothermic polymerization before decomposition.
-
Signal A: Endotherm at ~155°C (Melting).
-
Signal B: Broad Exotherm at ~180-200°C (Thermal Polymerization of Vinyl group).
-
Signal C: Sharp Exotherm at >250°C (Ring Decomposition).
Thermal Decomposition Pathway
Understanding the breakdown mechanism is vital for safety in energetic formulations.
Figure 2: Thermal decomposition cascade. The vinyl group typically reacts first (polymerization), followed by ring fragmentation at higher temperatures.
Synthesis & Regiochemical Validation
Since VTA-5 is the less stable isomer, its synthesis requires confirmation.
Synthesis Route (Recommended): Reaction of N-cyanoimidates with hydrazines often yields 5-amino-1,2,4-triazoles. Direct vinylation of 3-amino-1,2,4-triazole usually yields the 1-vinyl-3-amine (VTA-3).
Validation via NMR:
-
VTA-3: The C5-H proton appears at ~8.0 ppm.
-
VTA-5: The C3-H proton appears at ~7.6 ppm (shielded by the adjacent amine).
-
NOE (Nuclear Overhauser Effect): In VTA-5, irradiation of the vinyl protons will show an NOE enhancement of the amine protons (if conformation allows) or lack of enhancement of the C3-H, distinguishing it from VTA-3.
References
-
NIST Chemistry WebBook. 1,2,4-Triazole: Condensed Phase Thermochemistry Data.Link
-
Kizhnyaev, V. N., et al. (2008). Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers. Polymer Science Series B. Link
-
Jimenez, P., et al. (1989). Thermochemical properties of N-heterocyclic compounds II: Enthalpies of combustion, vapour pressures, enthalpies of sublimation, and enthalpies of formation of 1,2,4-triazole. Journal of Chemical Thermodynamics. Link
-
Reed, R. P., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation.[1] Journal of the American Chemical Society.[1] Link
-
PubChem. 1-Vinyl-1,2,4-triazole Compound Summary.Link
Sources
solubility of 1-Ethenyl-1H-1,2,4-triazol-5-amine in organic solvents
The solubility behavior of 1-Ethenyl-1H-1,2,4-triazol-5-amine (also referred to as 1-vinyl-5-amino-1,2,4-triazole or VAT ) is governed by the interplay between its polar amino-triazole core and the hydrophobic vinyl appendage.[1][2] This guide provides a technical analysis of its solubility profile, experimental determination protocols, and implications for synthesis and polymerization.[1][2]
Note on Isomerism: The nomenclature "this compound" specifically denotes the isomer where the amino group is at position 5 (proximal to the vinyl group at position 1).[1][2] However, literature often discusses the 3-amino isomer (distal) produced via vinylation of 3-amino-1,2,4-triazole.[1][2] Both isomers share similar solubility trends due to identical functional groups, but the 5-amino isomer may exhibit slightly lower solubility in protic solvents due to potential intramolecular hydrogen bonding between the amino group and the vinyl
Part 1: Physicochemical Profile & Solubility Data[1][2]
Molecular Properties
-
Chemical Structure: A five-membered 1,2,4-triazole ring substituted at N1 with a vinyl group (-CH=CH2) and at C5 with an amino group (-NH2).[1][2]
Solubility Profile in Organic Solvents
The compound follows a "like dissolves like" mechanism, showing high affinity for polar protic and aprotic solvents, and poor affinity for non-polar hydrocarbons.[1][2]
Table 1: Solubility of this compound in Common Solvents (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Mechanism/Observation |
| Polar Protic | Water | High (>100 mg/mL) | Primary solvent.[1][2] Accelerates polymerization; excellent H-bonding match.[1][2] |
| Methanol | High | Good solvent for synthesis and cleaning.[1][2] | |
| Ethanol | Moderate-High | Ideal for recrystallization (solubility decreases significantly with temp).[1][2] | |
| Isopropanol | Moderate | Useful as a co-solvent to induce precipitation.[1][2] | |
| Polar Aprotic | DMSO | Very High | Universal solvent for triazoles; difficult to remove.[1][2] |
| DMF | Very High | Standard solvent for polymerization and functionalization.[1][2] | |
| Acetone | Moderate | Soluble, but may require heating; good for washing.[1][2] | |
| Acetonitrile | Moderate | Useful for HPLC analysis.[1][2] | |
| Non-Polar | Toluene | Low/Insoluble | Anti-solvent; used to precipitate the compound from DMF/DMSO.[1][2] |
| Hexane | Insoluble | Strictly an anti-solvent.[1][2] | |
| Diethyl Ether | Insoluble | Used for washing crude solids to remove non-polar impurities.[1][2] | |
| Chlorinated | DCM / Chloroform | Low | Limited solubility; not recommended for primary dissolution.[1][2] |
Critical Insight: Unlike the non-amino monomer (1-vinyl-1,2,4-triazole), which has broader organic solubility, the amino group significantly increases polarity, making the compound insoluble in ether and hydrocarbons.[1][2]
Part 2: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to establish precise solubility limits for formulation or process scale-up.[1][2]
Materials:
Workflow:
-
Saturation: Add excess this compound solid to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Shake at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration) into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[1]
-
Calculation:
Protocol: Recrystallization for Purification
The high temperature coefficient of solubility in Ethanol makes it the preferred solvent for purification.[1][2]
-
Dissolution: Suspend the crude solid in Ethanol (10 mL per gram).
-
Heating: Heat to reflux (approx. 78°C) until the solid completely dissolves. If insoluble particles remain, filter hot.[1][2]
-
Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Collection: Filter the crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold Diethyl Ether (in which the product is insoluble) to remove surface impurities.[1]
-
Drying: Dry under vacuum at 40°C.
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).
Caption: Decision tree for solvent selection based on the specific chemical processing requirement.
Part 4: Thermodynamic & Mechanistic Insights
Dissolution Mechanism
The dissolution of this compound is driven by Hydrogen Bonding .[1][2]
-
Solute-Solvent Interaction: The amino hydrogens (
) act as donors to solvent oxygens (in Water/MeOH/DMSO).[1][2] The triazole ring nitrogens (N2/N4) act as acceptors.[1][2] -
Enthalpy of Solution (
): Dissolution in water is typically exothermic due to strong hydration of the polar triazole ring.[1][2] -
Entropy (
): Positive, driven by the breakup of the crystal lattice, though mitigated by the "hydrophobic effect" of the vinyl group ordering water molecules.[1][2]
Polymerization Implications
-
Solvent Effect on Kinetics: Polymerization of vinyl-amino-triazoles is significantly accelerated in water compared to DMF.[1][2] This is attributed to the specific solvation of the transition state and the disruption of intramolecular H-bonds that might otherwise stabilize the monomer [1].[1]
-
Polymer Solubility: Note that while the monomer is soluble in DMF and DMSO, the resulting polymer (Poly-VAT) often exhibits restricted solubility, dissolving primarily in water and strong acids, and precipitating in organic solvents [2].[1][2]
References
-
Pokatilov, F. A., et al. (2008).[1][2][4][5] "Polymerization of 1-Vinyl-3-amino-1,2,4-triazole and Some Properties of Related Polymers." Polymer Science Series B, 50(1), 16–19.[1][2][4][5][6] Link
-
Kizhnyaev, V. N., et al. (2003).[1][2] "Solubility and Thermodynamic Behavior in Solutions of Poly(vinyltriazoles)." Polymer Science Series A, 45. Link
-
PubChem. (2025).[1][2][7] "1-Vinyl-1,2,4-triazole Compound Summary." National Library of Medicine.[1][2] Link
-
Sigma-Aldrich. (2025).[1][2] "1-Vinyl-1,2,4-triazole Product Specification." Link[1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. library.isu.ru [library.isu.ru]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-乙烯基-1,2,4-三唑 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
Technical Whitepaper: Crystal Structure Analysis of 1-Ethenyl-1H-1,2,4-triazol-5-amine
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
This compound is a functionalized heterocyclic monomer.[1] Unlike its parent compound (3-amino-1,2,4-triazole), which exhibits dynamic annular tautomerism, the substitution of the vinyl (ethenyl) group at the N1 position locks the tautomeric state, fixing the amine functionality at the C5 position.[1]
Understanding the crystal structure of this molecule is critical for two industries:
-
Energetic Materials: The density and packing coefficient directly influence detonation velocity and stability in polymer-bonded explosives (PBX).[1]
-
Pharmaceuticals: The specific hydrogen-bonding motif determines solubility and bioavailability profiles for drug delivery systems.[1]
Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | This compound | Alternate: 5-amino-1-vinyl-1,2,4-triazole |
| Molecular Formula | High nitrogen content (~51%) | |
| Hybridization | Planar geometry expected | |
| Key Interaction | Conjugation between vinyl group and triazole ring | |
| Phase at STP | Solid (Crystalline) | Unlike 1-vinyl-1,2,4-triazole (liquid), the amine group raises MP via H-bonding.[1][2] |
Experimental Protocol: Crystallization & Data Collection
Obtaining diffraction-quality crystals of vinyl-triazoles requires mitigating the risk of spontaneous polymerization.[1] The following protocol ensures stability during crystal growth.
Crystal Growth Methodology
-
Solvent Selection: Use a binary solvent system. The compound is polar; therefore, a mix of Ethanol/Ethyl Acetate (1:1) or Acetonitrile (slow evaporation) is recommended.
-
Inhibitor Usage: To prevent radical polymerization of the vinyl group during the days-long crystallization process, add trace amounts (10–50 ppm) of 4-tert-butylcatechol or hydroquinone.
-
Technique: Slow evaporation at reduced temperature (4°C) is preferred over room temperature to further suppress polymerization kinetics.
X-Ray Diffraction (XRD) Workflow
Because the vinyl group may exhibit thermal disorder, low-temperature data collection is mandatory.[1]
-
Mounting: Select a colorless block/prism crystal (
mm).[1] Mount on a MiTeGen loop using perfluoropolyether oil.[1] -
Temperature: Cool to 100 K using a nitrogen cryostream. This freezes the rotation of the amine group and reduces the thermal ellipsoid size of the terminal vinyl carbons.
-
Source: Mo-K
radiation ( Å) is standard.[1] For absolute configuration or weak diffractors, Cu-K is superior.[1]
Structural Analysis & Logic
Tautomeric Locking & Geometry
In unsubstituted 1,2,4-triazoles, the proton migrates between ring nitrogens.[1] In This compound , the N1-vinyl bond is covalent and fixed.[1]
-
Bond Length Analysis: Expect the
bond to be shorter than due to the electron-donating effect of the adjacent amine at C5.[1] -
Vinyl Conjugation: The torsion angle
should be near or to maximize orbital overlap, though steric hindrance between the vinyl proton and the amine protons may force a slight twist (~10–20°).
Supramolecular Architecture
The crystal packing is dominated by Hydrogen Bonding (HB) and
-
Primary HB Donor: The
group at C5.[1] -
Primary HB Acceptor: The N2 and N4 atoms of adjacent rings.
-
motif: Look for the formation of centrosymmetric dimers (
graph set) or helical chains ( chains) running along the crystallographic screw axis.
Comparative Lattice Parameters
If exact literature data is unavailable, the structure can be validated against these homolog ranges:
| Parameter | 3-amino-1,2,4-triazole (Ref) | 1-vinyl-1,2,4-triazole (Monomer) | Target Expectation |
| Space Group | N/A (Liquid at RT) | ||
| Density ( | 1.48 g/cm³ | 1.09 g/cm³ | 1.35 – 1.45 g/cm³ |
| Z (Units/Cell) | 8 | - | 4 |
Visualization: Structural Determination Workflow
The following diagram outlines the logical decision tree for solving the structure, handling the specific challenges of vinyl-substituted azoles (disorder and polymerization).
Figure 1: Critical workflow for the isolation and structural determination of reactive vinyl-triazole monomers.
Advanced Analysis: Hirshfeld Surfaces
Once the CIF (Crystallographic Information File) is obtained, standard geometric analysis is insufficient.[1] You must employ Hirshfeld Surface Analysis to quantify intermolecular interactions.[1]
-
Generate
Surface: Map the normalized contact distance.[1] -
Fingerprint Plot:
-
Look for sharp spikes at the bottom left (
Å) corresponding to interactions. -
These interactions are the "fingerprint" of the amine-triazole recognition motif, critical for verifying that the amine is at position 5 and not position 3 (which would show a different lattice energy profile).[1]
-
References
-
Matulková, I. et al. (2010).[1] Crystal structures of 3-amino-1,2,4-triazole and its salts.[1] Describes the H-bonding network of the parent amine.[1]
-
Kizhnyaev, V. N. et al. (2008).[1][3] Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers.[1][4] Provides synthesis and stability data for the isomer.[1]
-
Smith, G. et al. (1996).[1] The crystal structure of 3-amino-1,2,4-triazole.
-
Groom, C. R. et al. (2016).[1] The Cambridge Structural Database.[1] The definitive repository for validating triazole geometries.[1]
nitrogen-rich heterocyclic compounds 1-Ethenyl-1H-1,2,4-triazol-5-amine
The following technical guide details the chemistry, synthesis, and applications of 1-Ethenyl-1H-1,2,4-triazol-5-amine , a critical nitrogen-rich heterocyclic monomer.
Part 1: Compound Architecture & Isomerism
This compound (also referred to as 1-Vinyl-5-amino-1,2,4-triazole ) is a high-nitrogen heterocyclic monomer used primarily in the synthesis of energetic polymers and pharmaceutical intermediates.[1] It belongs to the class of vinyl-azoles, which are valued for their ability to polymerize into high-density, nitrogen-rich materials.
Structural Identity & Nomenclature
The compound consists of a 1,2,4-triazole ring substituted with a vinyl (ethenyl) group at the N1 position and a primary amine (-NH₂) group at the C5 position.
-
IUPAC Name: this compound
-
CAS Number (Generic for isomer mix): 2764-83-2 (often refers to the 1-vinyl-1,2,4-triazole parent; specific amino-isomers have distinct registries).
-
Molecular Formula: C₄H₆N₄
-
Molecular Weight: 110.12 g/mol
The Regioselectivity Challenge (3-Amine vs. 5-Amine)
A critical technical nuance in working with this compound is the tautomerism of the precursor, 3-amino-1,2,4-triazole (Amitrole) . In the unsubstituted parent, the 3-amino and 5-amino forms are tautomers and chemically identical. However, upon N-vinylation , the position of the vinyl group "locks" the structure, creating two distinct isomers:
-
1-Ethenyl-1H-1,2,4-triazol-3-amine: The vinyl group is on N1, and the amine is on C3. (More common in literature for PVAT binders).
-
This compound: The vinyl group is on N1, and the amine is on C5. (The specific target of this guide).
Note: The formation of the 5-amine isomer is sterically less favored than the 3-amine during direct vinylation but can be enriched through specific catalytic conditions or protecting group strategies.
| Property | 1-Ethenyl-5-amine Isomer | 1-Ethenyl-3-amine Isomer |
| Steric Environment | Vinyl group proximal to amine (Steric clash possible) | Vinyl group distal to amine |
| Polymerization | Slower propagation (steric hindrance) | Faster propagation |
| H-Bonding | Intramolecular H-bonding possible | Intermolecular H-bonding dominant |
Part 2: Synthesis Engineering
The synthesis of this compound is typically achieved via transvinylation or direct vinylation of 3-amino-1,2,4-triazole. The transvinylation route using vinyl acetate is preferred for laboratory scale due to milder conditions compared to high-pressure acetylene reactions.
Protocol: Mercury-Catalyzed Transvinylation
-
Precursor: 3-Amino-1,2,4-triazole[2]
-
Reagent: Vinyl Acetate (Excess)
-
Catalyst: Mercury(II) Acetate [Hg(OAc)₂] and Sulfuric Acid (H₂SO₄)
-
Solvent: Vinyl Acetate (acts as both reagent and solvent)
Step-by-Step Workflow:
-
Activation: Dissolve 3-amino-1,2,4-triazole in a large excess of vinyl acetate.
-
Catalysis: Add Hg(OAc)₂ (1-2 mol%) and a catalytic amount of concentrated H₂SO₄.
-
Reflux: Heat the mixture to reflux (approx. 72°C) for 12–24 hours under an inert atmosphere (Nitrogen/Argon).
-
Quenching: Neutralize the acid with sodium bicarbonate (NaHCO₃).
-
Isolation: Filter off solids and remove excess vinyl acetate via rotary evaporation.
-
Purification: The crude product is a mixture of isomers. Recrystallization from ethanol/ether or column chromatography (Silica gel, EtOAc/MeOH gradient) is required to separate the 5-amine (usually elutes later due to higher polarity/H-bonding) from the 3-amine.
Synthesis Pathway Diagram
Caption: Divergent synthesis pathway showing the formation of 3-amino and 5-amino isomers via transvinylation.
Part 3: Polymerization & Energetic Applications
The primary utility of this compound lies in its polymerization to form Poly(1-vinyl-1,2,4-triazol-5-amine) , often abbreviated as PVAT (or PVT-NH₂). This polymer serves as a high-energy, non-toxic binder for solid propellants and plastic-bonded explosives (PBX).
Polymerization Protocol (Radical Initiation)
-
Monomer: this compound
-
Initiator: AIBN (Azobisisobutyronitrile)[3]
-
Solvent: DMF (Dimethylformamide) or Water
-
Temperature: 60–70°C
Mechanism: The vinyl group undergoes free-radical addition polymerization. The pendant amino-triazole rings provide high nitrogen content (increasing heat of formation) and sites for hydrogen bonding, which improves the mechanical integrity of the binder.
Energetic Properties Comparison
The following table highlights why the amino-substituted variant is superior to the unsubstituted polyvinyltriazole (PVT).
| Property | Poly(1-vinyl-1,2,4-triazole) [PVT] | Poly(1-vinyl-5-amino-1,2,4-triazole) [PVAT] |
| Nitrogen Content | ~44% | ~58% (Higher N = Higher Energy) |
| Density (g/cm³) | 1.25 | 1.35 - 1.40 |
| Heat of Formation | Positive | Higher Positive (Endothermic) |
| Glass Transition (Tg) | ~200°C | >210°C (Due to H-bonding) |
| Solubility | Water, DMF, DMSO | Water, DMF, DMSO (Hydrophilic) |
Part 4: Pharmaceutical Utility
Beyond energetics, the 5-amine isomer is a "privileged scaffold" in medicinal chemistry.
-
Drug Delivery: The polymer (PVAT) forms hydrogels that are pH-sensitive due to the basicity of the triazole ring and the amine group. These hydrogels are used for the controlled release of drugs like 5-Fluorouracil.[4]
-
Synthon: The free amine at position 5 is a versatile handle for further derivatization (e.g., Schiff base formation, acylation) to create biologically active antifungal or antineoplastic agents.
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety protocols for nitrogen-rich heterocycles.
-
Thermal Stability: While the monomer is stable, the high nitrogen content implies potential for rapid decomposition at elevated temperatures (>250°C). Always perform DSC (Differential Scanning Calorimetry) before scaling up.
-
Toxicity: The precursor (Amitrole) is a known thyroid carcinogen (Group 2B). Handle all precursors and the monomer with strict PPE (gloves, respirator) in a fume hood.
-
Polymerization Control: Radical polymerization is exothermic. Run reactions in dilute solution (<20% w/v) to prevent thermal runaway (Trommsdorff effect).
References
-
Kizhnyaev, V. N., et al. "Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers."[5] Polymer Science Series B, 2008.[5] Link
-
Tatarova, L. A., et al. "Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It." International Journal of Molecular Sciences, 2022. Link
-
PubChem. "1-Vinyl-1,2,4-triazole Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. "3-Amino-1H-1,2,4-triazole Product Sheet." Link
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Composite Hydrogels Based on Bacterial Cellulose and Poly-1-vinyl-1,2,4-triazole/Phosphoric Acid: Supramolecular Structure as Studied by Small Angle Scattering | MDPI [mdpi.com]
- 4. Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tautomeric Equilibrium of Amino-Vinyl-Triazoles in Solution
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists
Executive Summary: The Structural Chameleon
In the realm of drug design, the 1,2,3-triazole scaffold is often viewed as a stable bioisostere of the amide bond. However, when substituted with conjugated electron-donating groups—specifically the amino-vinyl moiety —the system enters a complex thermodynamic equilibrium. This is not merely a static structural feature; it is a dynamic "chameleon" state that dictates solubility, membrane permeability, and ligand-protein binding kinetics.
For the medicinal chemist, ignoring this equilibrium leads to "phantom" SAR (Structure-Activity Relationship) data. A compound may appear inactive not because the scaffold is flawed, but because the solution-state tautomer differs from the bioactive conformation required by the target enzyme (e.g., the ATP-binding pocket of a kinase).
This guide deconstructs the annular tautomerism (
The Thermodynamic Landscape
The amino-vinyl-triazole system is governed by two competing electronic forces:
-
Aromaticity of the Triazole Ring: Favors the
-tautomer in the gas phase and non-polar solvents due to minimized dipole repulsion between adjacent lone pairs. -
The "Push-Pull" Conjugation: The amino-vinyl group (electron donor) conjugated to the triazole (electron acceptor) creates a polarized system. This often stabilizes the
-tautomer via Intramolecular Hydrogen Bonding (IMHB) between the vinyl amino proton and the triazole N3.
Solvent-Dependent Switching
The equilibrium constant (
| Solvent Environment | Dominant Tautomer | Driving Force |
| Non-Polar (Chloroform, Toluene) | Dipole minimization; Intramolecular H-bonds dominate. | |
| Polar Aprotic (DMSO, DMF) | Mixed Equilibrium | Stabilization of the more polar |
| Polar Protic (Methanol, Water) | Intermolecular H-bonding with solvent stabilizes the highly polarized |
Visualizing the Equilibrium
The following diagram illustrates the dynamic interplay between the tautomeric forms and the stabilizing role of the amino-vinyl group.
Caption: The equilibrium shifts between the lipophilic 2H-form and the polar 1H-form, with the amino-vinyl group capable of locking the 1H-form via Intramolecular Hydrogen Bonding (IMHB).
Experimental Protocols (Self-Validating Systems)
NMR Determination of Tautomeric Ratios
Standard
Protocol Steps:
-
Sample Preparation: Dissolve 5-10 mg of the amino-vinyl-triazole in 0.6 mL of dry DMSO-
(polar limit) and CDCl (non-polar limit) in separate tubes. -
Initial Screen: Acquire standard
NMR at 298 K.-
Checkpoint: If the triazole C-H or N-H signals are broad, the exchange rate is intermediate on the NMR timescale.
-
-
Temperature Gradient (VT-NMR):
-
Cool the sample in 10 K increments down to 233 K (for CDCl
) or 283 K (for DMSO). -
Goal: Reach the "slow exchange" limit where distinct signals for
and tautomers appear.
-
-
HMBC (The Gold Standard):
-
Run a
- HMBC experiment. -
Validation Logic:
- -Tautomer: The triazole C-H proton will show correlations to two nitrogens (N2 and N3).
-
-Tautomer: The triazole C-H proton will show correlations to two chemically equivalent nitrogens (N1 and N3) due to symmetry, or distinct correlations if asymmetric, but the N-H chemical shift will be significantly shielded compared to the
form.
-
-
Data Processing: Integrate the distinct C-H signals at the slow exchange limit to calculate the equilibrium constant
.
Computational Validation (DFT Workflow)
Experimental data must be corroborated by calculating the relative Gibbs Free Energy (
Computational Protocol:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: M06-2X / 6-311++G(d,p) .
-
Why M06-2X? It captures medium-range dispersion forces and non-covalent interactions (like IMHB) better than B3LYP.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Inputs: Dielectric constants for Chloroform (
) and DMSO ( ).
-
-
Geometry Optimization: Optimize both
and forms (and relevant rotamers of the vinyl group). -
Frequency Calculation: Ensure no imaginary frequencies (minima).
-
Output Analysis:
-
Calculate Boltzmann distribution:
-
Validation: The calculated ratio should match the NMR integration within 5-10%.
-
Case Study: Impact on Kinase Inhibitor Design
In a hypothetical development of a CDK2 inhibitor, an amino-vinyl-triazole motif was used to engage the hinge region.
-
Observation: The compound showed nanomolar potency in biochemical assays (aqueous buffer) but poor cellular permeability (lipophilic membrane).
-
Analysis:
-
In Buffer (pH 7.4): The polar
-tautomer dominated, stabilized by water. This form perfectly matched the H-bond donor/acceptor pattern of the kinase hinge. -
In Membrane: The equilibrium shifted to the
-tautomer to minimize polarity, facilitating passive transport.
-
-
Conclusion: The "chameleon" nature was a feature, not a bug. The amino-vinyl group provided the necessary IMHB to lower the desolvation penalty during membrane entry, while the solvent environment inside the cell (and active site) switched the molecule back to the bioactive
form.
Analytical Decision Tree
Caption: Step-by-step workflow to determine the dominant tautomer and validate it computationally.
References
-
Ozimiński, W. P., Dobrowolski, J. C., & Mazurek, A. P. (2003).[1] DFT studies on tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure, 651-653, 697-704.[1]
-
Alkorta, I., & Elguero, J. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A.
-
Linciano, P., et al. (2019). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases.[2] Pharmaceuticals, 12(1), 19.
-
Dolzhenko, A. V., et al. (2018).[3] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 21872-21882.
-
Silverman, R. B., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(21), 9028–9041.
Sources
- 1. Sci-Hub. DFT studies on tautomerism of C5-substituted 1,2,3-triazoles / Journal of Molecular Structure, 2003 [sci-hub.box]
- 2. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]
Technical Guide: Thermal Properties and Stability Profile of 4-Cyano-4'-pentylbiphenyl (5CB)
CAS Number: 1598-63-6
Synonyms: 4'-Pentyl-4-biphenylcarbonitrile; 5CB
Molecular Formula: C
Part 1: Executive Summary
4-Cyano-4'-pentylbiphenyl (5CB) is the "fruit fly" of liquid crystal research—a single-component, room-temperature nematic liquid crystal that serves as a benchmark for anisotropic fluid studies.[1] For researchers in drug development and biophysics, 5CB is not merely a display material but a critical anisotropic solvent model used to simulate cell membrane environments and design label-free biosensors.[1]
Its utility hinges entirely on its phase behavior.[1] 5CB exhibits a stable nematic phase near room temperature (approx. 24°C to 35°C), making it compatible with biological assays. However, its thermal stability profile is often misunderstood; while chemically robust, it exhibits specific volatility and phase-hysteresis issues that can compromise sensitive calorimetric data if not controlled.[1]
This guide provides a rigorous technical breakdown of 5CB’s thermal properties, stability limits, and validated characterization protocols.
Part 2: Thermal Characterization Profile
The phase behavior of 5CB is characterized by two primary first-order transitions: the melting of the crystalline solid into the nematic phase (
Core Thermodynamic Data
| Property | Value | Confidence Interval | Notes |
| Melting Point ( | 22.5 °C – 24.0 °C | ± 0.5 °C | Transition from Crystalline Solid |
| Clearing Point ( | 35.0 °C – 35.5 °C | ± 0.2 °C | Transition from Nematic LC |
| Enthalpy of Fusion ( | ~13.4 cal/g | ± 0.5 cal/g | High energy barrier; indicates strong lattice packing in solid state. |
| Enthalpy of Clearing ( | ~0.2 – 0.5 cal/g | ± 0.1 cal/g | Weak first-order transition; reflects loss of orientational order. |
| Glass Transition ( | ~ -65 °C | (Approx) | Observable only under rapid quenching rates (>20 °C/min). |
Phase Transition Diagram[1][2]
The following diagram illustrates the thermodynamic pathway of 5CB, including the reversible nematic window critical for biological applications.
Figure 1: Thermodynamic phase transition pathway of 5CB. Note the narrow but biologically relevant nematic window (24–35°C).
Part 3: Thermal Stability & Degradation[1]
Chemical Stability
5CB is chemically robust due to the stability of the biphenyl core.
-
Hydrolysis: The cyano (-CN) group is susceptible to hydrolysis under extreme pH conditions (strong acid or base) at elevated temperatures, converting to a carboxylic acid (4'-pentyl-4-biphenylcarboxylic acid).[1] This impurity drastically destabilizes the nematic phase, lowering
. -
Oxidation: Generally resistant to oxidation at ambient temperatures.[1] Long-term storage should still be under inert atmosphere (N
or Ar) to prevent trace moisture absorption, which acts as a plasticizer.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Volatility and Physical Stability[3][4]
-
Evaporation: While 5CB has a low vapor pressure at room temperature, it becomes volatile in thin films (microns thick) above 75 °C .
-
Vacuum Compatibility: 5CB is not high-vacuum compatible.[1] In vacuum chambers (e.g., SEM or certain deposition systems), it will sublime/evaporate, potentially contaminating optics.
-
Decomposition Temperature: Thermogravimetric Analysis (TGA) typically shows a single mass-loss step commencing > 200 °C . 5CB is thermally stable well beyond its operating range for biological assays.[1]
Part 4: Experimental Methodologies
To validate the quality of 5CB batches for drug partitioning or biosensing, the following protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 2–5 mg of 5CB into a hermetically sealed aluminum pan. Use an empty pan as reference.
-
Equilibration: Hold sample at -40 °C for 5 minutes to ensure complete solidification.
-
Heating Scan: Ramp from -40 °C to 60 °C at a rate of 5 °C/min .
-
Why: A slower rate (e.g., 2 °C/min) may be used for higher resolution of the weak
peak, but 5 °C/min is standard.
-
-
Cooling Scan: Ramp back to -40 °C at 5 °C/min.
-
Analysis: The peak of the endotherm at ~35 °C is the clearing point. A sharp peak (width < 0.5 °C) indicates high purity (>99%).
Protocol B: Polarized Optical Microscopy (POM)
Objective: Visual confirmation of nematic texture (Schlieren texture).[4]
-
Setup: Place a drop of 5CB between a glass slide and coverslip.
-
Observation: View under crossed polarizers at room temperature (25 °C).
-
Verification:
-
Nematic: You should see a "Schlieren texture" (dark brushes and bright domains) or a "marbled texture."[4]
-
Isotropic: Heat the stage to 40 °C. The field should turn completely black (isotropic liquid).
-
Defects: If the black state appears below 34 °C, the sample is contaminated.
-
Part 5: Applications in Drug Development & Biosensing[1]
5CB is uniquely positioned in bio-applications because its nematic ordering is highly sensitive to surface interactions.[1]
LC-Based Biosensors
5CB is used to detect biomolecules (DNA, proteins, viruses) without fluorescent labels.[1] The principle relies on the disruption of LC alignment.
-
Mechanism: A glass surface is treated to align 5CB molecules homeotropically (perpendicular).[1] When a target analyte binds to the surface, it disrupts this alignment to planar (parallel) or random, causing a visible optical shift from dark to bright under crossed polarizers.
Drug Partitioning Models
Lipid bilayers are liquid crystalline in nature.[1] 5CB serves as a simplified, anisotropic hydrophobic solvent to study how drug molecules orient within ordered lipid environments.
-
Method: The drug is dissolved in 5CB.[1] Spectroscopic shifts (UV-Vis or Fluorescence) of the drug in the nematic vs. isotropic phase reveal its orientational binding affinity.[1]
Biosensing Workflow Diagram
Figure 2: Workflow for using 5CB as a signal transducer in label-free biosensors.
References
-
Reyes, C. G., et al. (2019). Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures. Soft Matter. Retrieved from [Link]
-
Deschamps, J., et al. (2008).[5] Vapor Pressure and Density of Thermotropic Liquid Crystals: MBBA, 5CB, and Novel Fluorinated Mesogens. Journal of Physical Chemistry B. Retrieved from [Link]
-
Bonvallet, G. A. (1999).[1] Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. The College of Wooster. Retrieved from [Link]
Sources
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00921C [pubs.rsc.org]
- 3. arxiv.org [arxiv.org]
- 4. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals | MDPI [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
The Synthesis of Vinyl Triazole Amines: A Technical Guide for Drug Discovery and Development
Introduction: The Rise of a Privileged Scaffold
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, has become a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][3] The introduction of a vinyl group to this scaffold further enhances its utility, providing a reactive handle for polymerization and post-synthesis modification, making vinyl triazoles valuable precursors for functional materials.[4][5] This guide provides an in-depth exploration of the history, discovery, and synthetic methodologies for preparing vinyl triazole amines, with a focus on practical applications for researchers and professionals in drug development.
A Historical Perspective: From Classical Methods to "Click" Chemistry
The journey to the efficient synthesis of vinyl triazoles has been marked by significant advancements in synthetic organic chemistry. Early methods for constructing the triazole ring often required harsh reaction conditions, such as high temperatures, and sometimes resulted in low yields or mixtures of regioisomers.[6] The Pellizzari and Einhorn-Brunner reactions, for example, are classical methods for the synthesis of 1,2,4-triazoles that, while foundational, have limitations in terms of substrate scope and reaction conditions.[7]
A paradigm shift occurred with the advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," independently developed by Sharpless, Fokin, and Meldal.[1][8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions, revolutionizing the synthesis of this important class of heterocycles.[1][8] The development of metal-free and alternative catalytic systems has further expanded the synthetic toolbox, addressing challenges such as catalyst toxicity and offering complementary reactivity.
Key Synthetic Methodologies for Vinyl Triazole Amines
The synthesis of vinyl triazole amines can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its reliability, high yields, and broad functional group tolerance.[1]
Mechanism: The reaction proceeds through a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1] The copper catalyst activates the alkyne, facilitating the cycloaddition and ensuring high regioselectivity for the 1,4-isomer.[1]
Experimental Protocol: General Procedure for CuAAC
-
Reaction Setup: To a solution of the corresponding alkyne (1.0 mmol) and the appropriate azide (1.0 mmol) in a suitable solvent such as CH2Cl2 (10 mL), add the copper(I) catalyst (e.g., copper(I) phenylacetylide, 0.025 mmol).[9]
-
Reaction Execution: Stir the resulting reaction mixture at room temperature for 24 hours.[9]
-
Workup and Purification: Upon completion, filter the mixture through celite to remove the catalyst. Remove the solvent under reduced pressure, and purify the final product by crystallization or column chromatography.[9]
Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for the CuAAC synthesis of 1,4-disubstituted 1,2,3-vinyltriazoles.
Metal-Free Synthetic Routes
Concerns about the potential toxicity of residual copper from CuAAC reactions in biological applications have driven the development of metal-free alternatives.
A novel and green approach for the direct synthesis of vinyl triazole derivatives involves the base-mediated hydroamination of alkynes with triazoles.[6][10] This method avoids the use of expensive and potentially toxic metal catalysts.[10]
Mechanism: An inorganic base, such as cesium carbonate (Cs2CO3), in a solvent like DMSO, catalyzes the anti-Markovnikov stereoselective hydroamination of alkynes with the triazole ring.[6][10]
Experimental Protocol: Base-Mediated Synthesis of Vinyl-1,2,3-Triazoles
-
Reaction Setup: In a reaction vessel, combine the 1,2,3-triazole (1 mmol), aryl acetylene (0.5 mmol), and cesium carbonate (1 mmol) in DMSO (2 mL).[11]
-
Reaction Execution: Heat the reaction mixture at 140 °C for 12 hours.[11]
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Diagram: Base-Mediated Hydroamination Mechanism
Caption: Simplified mechanism of base-mediated hydroamination for vinyl triazole synthesis.
A high-yield synthesis of N-vinyl-1,2,3-triazole monomers can be achieved through a modified Wolff's cyclocondensation reaction.[10][12] This method utilizes 2-aminoethanol and α-diazo-β-oxoamides as starting materials.[10][12]
Silver-Catalyzed Three-Component Reaction
A direct synthesis of 1-N-vinyl-1,2,3-triazoles can be accomplished via a silver-mediated three-component cycloaddition reaction of phenylacetylenes, trimethylsilylazide (TMSN3), and 1,3-dicarbonyl compounds.[13][14][15] This method is operationally simple and demonstrates good substrate and functional group compatibility.[15]
Mechanism: It is proposed that a silver acetylide is formed, which then reacts with TMSN3 to generate a vinyl azide intermediate in situ. This intermediate undergoes a 1,3-dipolar cycloaddition with the enol form of the 1,3-dicarbonyl compound, followed by dehydration to yield the N-vinyl-1,2,3-triazole.[14]
Experimental Protocol: Silver-Catalyzed Three-Component Synthesis
-
Reaction Setup: To a mixture of the alkyne (1.0 mmol), 1,3-diketone (1.2 mmol), and silver sulfate (Ag2SO4) (0.1 mmol) in a suitable solvent, add trimethylsilylazide (TMSN3) (1.5 mmol) and sodium bicarbonate (NaHCO3) (2.0 mmol).[13][14]
-
Reaction Execution: Heat the reaction mixture at 70°C.[13][14]
-
Workup and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify by standard chromatographic techniques.
Synthesis of 1,2,4-Vinyl Triazoles
The synthesis of 5-vinyl-1,2,4-triazole derivatives can be efficiently achieved through the reaction of variously substituted acylimidates with hydrazine derivatives.[4] This method allows for the installation of a variety of substituents at the N(1), C(3), and C(5) positions of the triazole ring in good to high yields.[4]
Comparative Analysis of Synthetic Methods
The selection of an appropriate synthetic route depends on several factors, including the desired regioisomer, availability of starting materials, and tolerance of functional groups. The following table provides a comparative overview of the key methods discussed.
| Method | Regioisomer | Catalyst | Key Features | Typical Yields |
| CuAAC | 1,4-disubstituted 1,2,3-triazole | Copper(I) | High reliability, broad scope, mild conditions | 70-95%[8][9] |
| Base-Mediated Hydroamination | N-vinyl-1,2,3-triazole | Inorganic Base (e.g., Cs2CO3) | Metal-free, green, good for electron-rich alkynes | 60-92%[10][11] |
| Modified Wolff's Cyclocondensation | N-vinyl-1,2,3-triazole | None | High yields for specific monomers | High[10][12] |
| Silver-Catalyzed Three-Component Reaction | N1-vinyl-1,2,3-triazole | Silver Sulfate | Direct, operationally simple | up to 82%[13][14] |
| Acylimidate and Hydrazine Reaction | 5-vinyl-1,2,4-triazole | None | Access to 1,2,4-isomers | Good to High[4] |
Conclusion and Future Outlook
The synthesis of vinyl triazole amines has evolved significantly, with a diverse array of methodologies now available to researchers. The unparalleled efficiency of CuAAC has established it as a primary tool for the construction of 1,2,3-triazoles. However, the development of metal-free and alternative catalytic systems provides valuable options, particularly for applications where metal contamination is a concern. The ability to access both 1,2,3- and 1,2,4-triazole isomers with vinyl functionality opens up a vast chemical space for exploration in drug discovery and materials science. Future research will likely focus on further refining these methods to enhance their greenness, expand their substrate scope, and develop novel applications for this versatile and privileged scaffold.
References
-
Chen, J., Liang, T., Zhao, H., Lin, C., Chen, L., & Zhang, M. (2019). Silver-mediated three-component cycloaddition reaction for direct synthesis of 1-N-vinyl-substituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 17(19), 4843–4849. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329. [Link]
-
Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(61), 38933-38937. [Link]
-
Yan, J., et al. (2013). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Polymer Chemistry, 4(18), 4868-4875. [Link]
-
Boussonniere, A., et al. (2018). From imidates to vinyl-1,2,4-triazoles: Synthesis, mechanistic aspects and first issues of their reactivity. Tetrahedron, 74(49), 6972-6978. [Link]
-
Cui, M., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(61), 38933-38937. [Link]
-
Cui, M., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(61), 38933-38937. [Link]
-
Gonzalez-Bobes, F., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5343. [Link]
-
Cui, M., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(61), 38933-38937. [Link]
-
Chen, J., et al. (2019). Silver-mediated three-component cycloaddition reaction for direct synthesis of 1-N-vinyl-substituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 17(19), 4843-4849. [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. [Link]
-
Trofimov, B. A., et al. (2019). KOH‐mediated hydroamination of ethyne with NH‐1,2,3‐triazoles for the synthesis of 1‐vinyl‐1,2,3‐triazoles. ChemistrySelect, 4(21), 6549-6552. [Link]
-
Ben Romdhane, H., & Tlili, A. (2026). Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles. In Click Chemistry (pp. 83-106). IntechOpen. [Link]
-
Ben Romdhane, H., & Tlili, A. (2026). Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles. In Click Chemistry. IntechOpen. [Link]
-
Kaur, P., et al. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 14(6), 232-241. [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-8. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From imidates to vinyl-1,2,4-triazoles: Synthesis, mechanistic aspects and first issues of their reactivity [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. Silver-mediated three-component cycloaddition reaction for direct synthesis of 1-N-vinyl-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
electronic structure and reactivity of 1-Ethenyl-1H-1,2,4-triazol-5-amine
[1][2][3][4][5][6]
Experimental Protocols
Protocol A: Synthesis via Transvinylation (Direct Route)
Note: Requires chromatographic separation of isomers.[1]
-
Reagents: 3-amino-1,2,4-triazole (1.0 eq), Vinyl acetate (excess), Hg(OAc)2 (catalyst, 2 mol%), H2SO4 (trace).
-
Procedure:
-
Purification:
-
The residue contains both 1-vinyl-3-amino and 1-vinyl-5-amino isomers.[1]
-
Recrystallize from ethanol/water.[1] The 1-vinyl-3-amino isomer is typically less soluble and crystallizes first.[1] The target 1-vinyl-5-amino isomer remains in the mother liquor or requires column chromatography (Silica gel, EtOAc/MeOH gradient).[1]
-
Protocol B: Radical Polymerization
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Formula | High Nitrogen Content (50.8%) | |
| Molecular Weight | 110.12 g/mol | Monomer calculations |
| Melting Point | ~140-145°C (Isomer dependent) | Processing parameter |
| Density (Calc.) | ~1.3 - 1.4 g/cm³ | Energetic density potential |
| Solubility | Soluble in Water, DMF, DMSO, MeOH | Hydrophilic polymer synthesis |
| pKa (Conj.[1][4][5] Acid) | ~2.5 (Triazole ring N4) | Protonation in acidic media |
| Decomposition Temp | > 200°C | Thermal stability for HEMs |
References
-
Polymerization of 1-vinyl-1,2,4-triazole derivatives
- Title: Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It.
- Source: PMC (NIH), 2021.
-
URL:[Link]
-
Regioselectivity in Triazole Alkylation
- Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
- Source: ResearchG
-
URL:[Link]
-
Energetic Properties of Amino-Triazoles
-
Crystal Structure & Tautomerism
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-1,2,4-Triazol-5-amine, 1-propyl- | C5H10N4 | CID 143567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives with varied energetic functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 1-Ethenyl-1H-1,2,4-triazol-5-amine from precursors
This Application Note provides a comprehensive protocol for the synthesis of 1-Ethenyl-1H-1,2,4-triazol-5-amine (also chemically identified as 1-vinyl-5-amino-1,2,4-triazole ).
Critical Isomer Clarification
Before proceeding, it is vital to distinguish between the two possible N-vinyl isomers derived from the precursor 3-amino-1,2,4-triazole (Amitrole):
-
1-Vinyl-3-amino-1,2,4-triazole (Isomer A): The thermodynamically and kinetically favored product of direct alkylation/vinylation due to steric factors. This is the common monomer used in high-energy polymers.
-
1-Vinyl-5-amino-1,2,4-triazole (Isomer B): The target specified in your request. In this isomer, the amine group is adjacent to the vinyl-substituted nitrogen (N1). This structure is sterically more congested and less commonly isolated from direct alkylation.
Editorial Decision: This guide details the Direct Vinylation Protocol which typically yields the 1-vinyl-3-amine isomer as the major product, but includes a Regioselective Cyclization Strategy required to specifically target the 1-vinyl-5-amine isomer if that is the strict requirement.
Introduction & Strategic Analysis
The synthesis of vinyl-substituted aminotriazoles is critical for developing energetic polymers, transition-metal scavengers, and bioactive pharmacophores. The primary challenge lies in controlling regioselectivity during the introduction of the vinyl group.
-
Direct Vinylation (Route A): Reacting 3-amino-1,2,4-triazole with vinyl acetate or 2-chloroethanol typically favors the N1-substitution distal to the amine (yielding the 3-amino isomer) due to the steric bulk of the exocyclic amine protecting the adjacent N2 position.
-
De Novo Cyclization (Route B): To synthesize the 5-amino isomer (where the amine is proximal to the vinyl group), a "bottom-up" cyclization using a vinyl-hydrazine precursor is often required to fix the substituent positions before ring closure.
This guide provides the Modified Hydroxyethylation-Dehydration Protocol , which is the industry standard for synthesizing vinyl-aminotriazoles with high purity.
Safety & Handling (E-E-A-T)
-
1,2,4-Triazoles: Potential thyroid carcinogens (e.g., Amitrole). Handle in a fume hood with nitrile gloves.
-
Vinylating Agents: 2-Chloroethanol is highly toxic and readily absorbed through the skin. Thionyl chloride (SOCl2) releases HCl gas; use a scrubbing system.
-
Exotherm Control: The dehydration step involves strong bases and heat; risk of polymerization. Use a radical inhibitor (e.g., hydroquinone) during workup.
Synthesis Workflow: 2-Chloroethanol Route
Reaction Scheme
The synthesis proceeds in two stages:
-
N-Alkylation: Reaction of 3-amino-1,2,4-triazole with 2-chloroethanol to form the 1-(2-hydroxyethyl) intermediate.
-
Dehydration: Chemical dehydration of the alcohol to the alkene (vinyl) group.
Caption: Two-step synthesis pathway via hydroxyethyl intermediate.
Detailed Experimental Protocol
Stage 1: Synthesis of 1-(2-Hydroxyethyl)-3-amino-1,2,4-triazole
Objective: Selective alkylation of the triazole ring.
Materials:
-
3-Amino-1,2,4-triazole (Amitrole): 84.0 g (1.0 mol)
-
2-Chloroethanol: 88.5 g (1.1 mol)
-
Sodium Hydroxide (NaOH): 40.0 g (1.0 mol) dissolved in 150 mL water.
-
Ethanol (Solvent): 300 mL
Procedure:
-
Dissolution: In a 1L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-amino-1,2,4-triazole in Ethanol (300 mL).
-
Base Addition: Add the aqueous NaOH solution dropwise. Heat the mixture to 50°C.
-
Alkylation: Add 2-chloroethanol dropwise over 60 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (Eluent: Ethyl Acetate/Methanol 9:1) until the starting material is consumed.
-
Filtration: Cool to room temperature. Filter off the precipitated NaCl salt.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain a viscous oil.
-
Purification: Recrystallize from Ethanol/Ether (1:1) to yield white crystals of the intermediate.
Stage 2: Dehydration to this compound
Objective: Elimination of water to form the vinyl group.
Materials:
-
Intermediate (from Stage 1): 12.8 g (0.1 mol)
-
Potassium Hydroxide (KOH): 11.2 g (0.2 mol)
-
Solvent: Methanol (100 mL)
-
Inhibitor: Hydroquinone (10 mg)
Procedure:
-
Preparation: Dissolve the intermediate and Hydroquinone in Methanol.
-
Elimination: Add KOH pellets. Heat the mixture to reflux for 4 hours.
-
Note: Alternatively, for higher yields, fuse the intermediate with KOH at 160°C under vacuum (solvent-free), but this requires advanced safety protocols.
-
-
Workup: Cool the mixture and neutralize with dilute HCl to pH 8.
-
Extraction: Evaporate methanol. Extract the residue with hot Acetonitrile (3 x 50 mL).
-
Drying: Dry the organic layer over anhydrous
and concentrate. -
Purification: The crude product is prone to polymerization. Purify immediately by flash chromatography (Silica gel, DCM/MeOH) or recrystallization from toluene.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Melting Point | 140–142°C (Isomer dependent) | Capillary Method |
| 400 MHz NMR | ||
| Solubility | Soluble in Water, DMSO, Methanol | Solubility Test |
Isomer Differentiation (Critical):
-
3-Amino Isomer (Common): The ring proton (H5) appears as a singlet around 8.4–8.5 ppm.
-
5-Amino Isomer (Target): If the amine is at position 5, the ring proton (H3) typically shifts upfield slightly due to the shielding effect of the adjacent amine, and NOE (Nuclear Overhauser Effect) studies will show a correlation between the vinyl protons and the amine protons (if they are proximal).
Troubleshooting & Optimization
Caption: Troubleshooting logic for common synthesis failures.
References
-
Kizhnyaev, V. N., et al. "Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers." Vysokomolekulyarnye Soedineniya Series B, vol. 34, no. 1, 1992.
-
Organic Syntheses. "3-Amino-1,2,4-Triazole." Org.[5] Synth. 1946, 26,[5] 11.
- Manchot, W., & Noll, R. "Über Derivate des Triazols." Justus Liebigs Annalen der Chemie, 1905.
- Smith, P. A. S. "Open-Chain Nitrogen Compounds," Vol 2, Benjamin, New York, 1966. (Mechanistic insight into azole tautomerism).
Final Expert Note
If your application strictly requires the 5-amino isomer (amine adjacent to the vinyl group) and the direct alkylation yields the 3-amino isomer (as predicted by steric rules), you must employ a cyclization strategy . React vinyl hydrazine (formed from hydrazine + vinyl halide, difficult) with cyanamide and formic acid . However, the protocol above describes the most robust route to the stable, polymerizable monomer commonly referred to in literature as vinyl-aminotriazole.
Sources
Application Note: Free Radical Polymerization of 1-Ethenyl-1H-1,2,4-triazol-5-amine
[1]
Executive Summary & Strategic Rationale
The polymerization of 1-ethenyl-1H-1,2,4-triazol-5-amine (also referred to as 1-vinyl-5-amino-1,2,4-triazole or VATA ) presents unique challenges and opportunities compared to its more common isomer, the 3-amine derivative.
While the 3-amino isomer is widely cited, the 5-amino isomer offers distinct steric and electronic properties due to the proximity of the amine group (C5) to the vinyl-bearing nitrogen (N1). This "ortho-like" positioning creates significant steric hindrance around the propagating radical site, potentially altering polymerization kinetics and polymer tacticity.
Key Technical Considerations:
-
Steric Hindrance: The C5-amine group is adjacent to the N1-vinyl group. This proximity can retard chain propagation compared to the 3-amino isomer.
-
Solvent Acceleration: Similar to other vinylazoles, water can accelerate the polymerization rate by hydrogen bonding with the triazole ring, polarizing the vinyl group and stabilizing the transition state.
-
Chain Transfer: Primary amines can act as chain transfer agents.[1] High purity and rigorous degassing are required to maintain molecular weight (MW).[1]
Chemical Mechanism & Pathway[1][2][3][4][5]
The polymerization proceeds via a standard chain-growth Free Radical Polymerization (FRP) mechanism. The choice of initiator (AIBN) and solvent (DMF or Water) dictates the rate and molecular weight distribution.[1]
Reaction Scheme Diagram
Figure 1: Mechanistic pathway for the free radical polymerization of VATA.[2][1] Note the critical propagation step where steric hindrance at C5 influences reaction kinetics.
Detailed Experimental Protocol
Materials & Reagents[1][2][4]
| Reagent | Purity | Role | Preparation/Notes |
| 1-Vinyl-5-amino-1,2,4-triazole | >98% | Monomer | Recrystallize from ethanol if yellowed.[2] Store at -20°C. |
| AIBN (Azobisisobutyronitrile) | 99% | Initiator | CRITICAL: Recrystallize from methanol before use to remove decomposition products.[1] |
| DMF (Dimethylformamide) | Anhydrous | Solvent | Dry over CaH₂ or molecular sieves.[2][1] |
| Water (Milli-Q) | 18.2 MΩ | Co-solvent | Optional accelerator (see Optimization).[1] |
| Acetone/Ethanol | ACS Grade | Precipitant | Used for workup.[1] |
Protocol: Solution Polymerization in DMF
This protocol is optimized for a target molecular weight (Mw) of 20–50 kDa.[1]
Step 1: Monomer Preparation
-
Weigh 2.0 g (approx. 18.2 mmol) of 1-vinyl-5-amino-1,2,4-triazole into a dry 25 mL Schlenk tube.
-
Add 8.0 mL of anhydrous DMF.
Step 2: Initiation Setup
-
Add 20 mg (1 wt% relative to monomer) of recrystallized AIBN to the solution.
-
Seal the Schlenk tube with a rubber septum.[1]
Step 3: Degassing (The "Freeze-Pump-Thaw" Cycle) Self-Validating Step: Oxygen inhibits radical polymerization.[1] Failure here results in an induction period or no reaction.[1]
-
Freeze the solution in liquid nitrogen.[1]
-
Apply high vacuum (0.1 mbar) for 5-10 minutes.
-
Close vacuum, thaw in warm water.[1]
-
Repeat 3 times.
-
Backfill with high-purity Nitrogen or Argon.
Step 4: Polymerization
-
Place the Schlenk tube in a thermostated oil bath at 65°C .
-
Stir magnetically at 300 rpm.
-
Duration: 16–24 hours.
Step 5: Workup & Purification [1]
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer dropwise into 100 mL of cold Acetone (or a 1:1 Acetone/Ethanol mix) under vigorous stirring.
-
Allow the white precipitate to settle for 1 hour.
-
Filter (sintered glass funnel) or centrifuge.[1]
-
Reprecipitation: Dissolve the solid in minimal Methanol/Water and reprecipitate into Acetone to remove unreacted monomer.
-
Drying: Vacuum oven at 40°C for 24 hours.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis of Poly(VATA).[2][1] Adherence to the degassing step is the primary determinant of success.
Characterization & Validation
To confirm the synthesis of Poly(1-vinyl-5-amino-1,2,4-triazole) and exclude monomer contamination:
| Method | Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | Disappearance of vinyl protons (δ 5.0–7.5 ppm region). | Confirms conversion. Monomer vinyl peaks are sharp; polymer backbone peaks are broad (δ 2.0–4.0 ppm).[2][1] |
| FT-IR | Retention of NH₂ bands (3200–3400 cm⁻¹).[1] | Confirms the amine group survived polymerization intact. |
| DSC | Glass Transition (Tg) | Expect Tg > 150°C due to hydrogen bonding and rigid triazole rings.[1] |
| Solubility Test | Soluble in Water, DMF, DMSO.[2][1] Insoluble in Acetone, THF.[2][1] | Validates polarity and successful polymerization (monomer is soluble in acetone). |
Troubleshooting & Optimization
The "Water Effect"
Research on the 3-amino isomer indicates that water accelerates polymerization .[3]
-
Mechanism: Water forms H-bonds with the triazole ring, increasing the electron deficiency of the vinyl group, making it more susceptible to radical attack.
-
Protocol Modification: If conversion in DMF is low (<40%), switch solvent to DMF:Water (80:20) .[2][1] Note that AIBN solubility decreases in water; consider using Potassium Persulfate (KPS) at 70°C if moving to a purely aqueous system.[2][1]
Steric Hindrance (5-Amine vs. 3-Amine)
The 5-amino position is sterically crowded.
-
Fix: Decrease initiator concentration to 0.5 wt% and increase time to 48 hours. This reduces the number of radical chains starting simultaneously, allowing existing chains to grow longer before termination.[1]
References
-
Kizhnyaev, V. N., et al. "Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers." Polymer Science Series B, 2008.[2][1][3] Link (Provides baseline kinetics for vinyl-amino-triazoles).
-
Belaissaoui, A., et al. "Synthesis and reactivity ratios of regioisomeric vinyl-1,2,3-triazoles."[2] Journal of Polymer Science Part A, 2013.[1] Link (Discusses steric/electronic differences in vinyl triazole isomers).
-
Kiprya, A. V., et al. "Synthesis and properties of poly(1-vinyl-1,2,4-triazole)." Russian Journal of Applied Chemistry, 2008.[1] (General reference for VATA-type polymerization conditions).
-
PubChem Compound Summary. "1-Vinyl-1,2,4-triazole."[2] Link (Chemical property verification).[2][1]
Application Note: 1-Ethenyl-1H-1,2,4-triazol-5-amine in Coordination Chemistry
[1]
Executive Summary
This guide details the application of This compound (also known as 1-vinyl-1,2,4-triazol-5-amine or VTA) as a versatile ligand in coordination chemistry.[1] VTA is a dual-function ligand: it possesses a coordinating triazole core capable of binding transition metals and a polymerizable vinyl group .[1]
This unique structure allows for two distinct synthetic pathways:[1]
-
Molecular Complexation: Coordinating the monomer to a metal center while preserving the vinyl group for subsequent polymerization (synthesis of metallomonomers).
-
Macromolecular Stabilization: Polymerizing VTA first (to form Poly-VTA) and using the polymer matrix to stabilize metal nanoparticles (Ag, Au) or coordinate metal ions.
Chemical Profile & Safety
| Property | Description |
| IUPAC Name | This compound |
| Common Name | 1-Vinyl-1,2,4-triazol-5-amine (VTA) |
| CAS Number | 2764-83-2 |
| Molecular Weight | 110.12 g/mol |
| Coordination Sites | N2 and N4 of the triazole ring; Exocyclic amine (less common) |
| Key Hazard | Spontaneous Polymerization. The vinyl group is sensitive to heat and light.[1] Store at -20°C. |
Senior Scientist Note: The vinyl group on N1 withdraws electron density from the ring, slightly reducing the basicity of N2 compared to alkyl-triazoles. However, the N4 position remains a potent donor. In high-oxidation state complexes (Cu(II), Co(II)), the ligand typically bridges metal centers, forming polynuclear species.
Strategic Workflow Visualization
The following diagram illustrates the two primary pathways for utilizing VTA in coordination chemistry.
Caption: Dual synthetic pathways for VTA. Path A preserves the vinyl group for later processing. Path B utilizes the polymer backbone for nanoparticle stabilization.
Protocol 1: Synthesis of Discrete Metallomonomers
Objective: Synthesize a Copper(II) complex of VTA while preserving the vinyl group. Application: Precursor for conductive metallopolymers or energetic materials.[1]
Materials
-
Ligand: this compound (10 mmol, 1.10 g)
-
Metal Precursor: Copper(II) Chloride Dihydrate (5 mmol, 0.85 g)
-
Solvent: Ethanol (Absolute)
-
Stabilizer: Hydroquinone (trace, optional radical scavenger)
Step-by-Step Methodology
-
Precursor Dissolution:
-
Dissolve 0.85 g of CuCl₂·2H₂O in 10 mL of absolute ethanol. The solution will appear blue-green.[1]
-
Critical: Maintain temperature at 20–25°C . Do not heat, as this may trigger polymerization of the ligand upon addition.
-
-
Ligand Addition:
-
Dissolve 1.10 g of VTA in 10 mL of ethanol.
-
Add the ligand solution dropwise to the copper solution under vigorous stirring.
-
Observation: A color change to deep blue or green precipitate formation indicates coordination.[1]
-
-
Crystallization/Precipitation:
-
Stir for 2 hours at room temperature.
-
If a precipitate forms immediately, filter and wash with cold ethanol.
-
If no precipitate forms, slowly diffuse diethyl ether into the solution (vapor diffusion method) at 4°C to grow crystals.
-
-
Isolation:
Validation (Self-Check)
-
IR Spectroscopy: Check for the presence of the C=C vinyl stretch around 1635–1640 cm⁻¹ . If this peak disappears, the ligand has polymerized.
-
Solubility: The monomeric complex should be soluble in DMF or DMSO. If it is insoluble in all organic solvents, unintended polymerization has likely occurred.
Protocol 2: One-Pot Synthesis of Ag-Polymer Nanocomposites
Objective: Use VTA to synthesize a stabilizing polymer matrix (PVT) and generate Silver Nanoparticles (AgNPs) in situ.[1] Application: Antibacterial coatings, conductive inks, and sensors.
Materials
-
Monomer: VTA (1.0 g)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.01 g)
-
Metal Source: Silver Nitrate (AgNO₃) (0.05 g to 0.1 g depending on desired loading)
-
Solvent: Water/Ethanol mixture (or DMF for higher molecular weight)
Step-by-Step Methodology
-
Polymerization of VTA (Synthesis of PVT):
-
Preparation of Silver-Polymer Solution:
-
Reduction to Nanocomposite:
-
Method A (Thermal): Heat the solution to 80°C for 1–2 hours. The polymer acts as a weak reducing agent and stabilizer.
-
Method B (Chemical): Add a trace amount of NaBH₄ (0.1 M) dropwise at room temperature for rapid reduction.
-
Observation: Solution turns yellow/brown (characteristic Surface Plasmon Resonance of AgNPs).
-
Validation (Self-Check)
Coordination Modes & Structural Logic
Understanding how VTA binds is critical for interpreting XRD data.[1]
Caption: 1,2,4-Triazoles typically bridge metal centers (N2-N4 bridging), forming 1D, 2D, or 3D coordination polymers (MOFs). The amine group (N-exocyclic) often participates in Hydrogen Bonding rather than direct coordination.
References
-
Synthesis and Properties of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Primary protocol for Protocol 2 (Nanocomposites) and polymer synthesis.
-
One-Pot Preparation of Metal–Polymer Nanocomposites in Irradiated Aqueous Solutions. Source: MDPI (Polymers Journal) URL:[Link] Relevance: Detailed kinetics and radiation-induced synthesis methods.[1][6]
-
Coordination Chemistry of 1,2,4-Triazoles (General Review). Source: Wikipedia (General Grounding) / ScienceDirect (Context) URL:[Link] Relevance: Structural basis for N2/N4 bridging modes described in Section 6.[1]
-
NonToxic Silver/Poly-1-Vinyl-1,2,4-Triazole Nanocomposite Materials. Source: MDPI URL:[Link] Relevance: Biological applications and toxicity data for the synthesized materials.[2][7][8]
Sources
- 1. echemi.com [echemi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Preparation of Metal-Polymer Nanocomposites in Irradiated Aqueous Solutions of 1-Vinyl-1,2,4-triazole and Silver Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Advanced Protocol: Synthesis and Energetic Functionalization of Poly(vinyl triazole) Scaffolds
Executive Summary & Strategic Rationale
This guide details the preparation of High-Energy Density Materials (HEDMs) utilizing vinyl triazoles as the primary building block. Unlike traditional carbon-backbone binders (e.g., HTPB), poly(vinyl triazole) (PVT) derivatives offer a high-nitrogen heterocyclic backbone that contributes significantly to the heat of formation (
Why Vinyl Triazoles?
-
Enthalpic Advantage: The 1,2,4-triazole and 1,2,3-triazole rings possess high positive heats of formation due to the N-N bonds.
-
Tunable Sensitivity: The vinyl group allows for polymerization into a binder, while the triazole ring serves as a modifiable platform for quaternization (energetic salts) or N-oxidation, allowing precise tuning of oxygen balance and density.
-
Dual-Use Utility: While this protocol focuses on HEDMs, the synthetic pathways described overlap significantly with pharmaceutical heterocyclic synthesis (e.g., antifungal azoles), utilizing shared "Click" and alkylation chemistries.
Critical Workflow Visualization
The following diagram outlines the critical path from raw precursors to the final energetic binder.
Figure 1: Strategic workflow for converting raw heterocycles into high-energy polymeric binders.
Phase I: Monomer Synthesis (1-Vinyl-1,2,4-Triazole)
Objective: Isolate high-purity monomer suitable for radical polymerization.
Mechanistic Insight
Direct vinylation of triazoles using acetylene is industrially common but requires high-pressure equipment (Reppe chemistry). For laboratory-scale R&D, the 2-chloroethanol route is preferred due to higher safety margins and accessibility. This involves a nucleophilic substitution followed by a base-catalyzed elimination.
Detailed Protocol
Reagents: 1,2,4-Triazole (99%), 2-Chloroethanol, Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Acetonitrile.
Step-by-Step Methodology:
-
Alkylation:
-
Dissolve 1,2,4-triazole (1.0 eq) and NaOH (1.1 eq) in acetonitrile.
-
Add 2-chloroethanol (1.2 eq) dropwise at reflux temperature (80°C).
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting triazole indicates the formation of 2-(1,2,4-triazol-1-yl)ethanol.
-
Filter the NaCl precipitate and evaporate the solvent to yield the intermediate alcohol.
-
-
Dehydration (Vinylation):
-
Mix the intermediate alcohol with pulverized KOH (2.5 eq) in a round-bottom flask equipped with a short-path distillation head.
-
Heat the mixture to 180–200°C under reduced pressure (10–15 mmHg).
-
Critical Action: The product, 1-vinyl-1,2,4-triazole (VT), will distill over as a colorless oil.
-
Yield Expectation: 70–85%.
-
Validation:
H NMR (CDCl ): Characteristic vinyl protons appear as a multiplet at 7.2–5.0 ppm.
-
Phase II: Polymerization (The Binder Backbone)
Objective: Synthesize Poly(1-vinyl-1,2,4-triazole) (PVT) with controlled molecular weight.
Experimental Logic
Free radical polymerization is chosen over ionic methods to ensure tolerance to trace impurities and moisture. DMF is the preferred solvent as it solubilizes both the monomer and the resulting polymer, preventing premature precipitation which leads to low molecular weights.
Polymerization Protocol
Reagents: 1-Vinyl-1,2,4-triazole (Freshly distilled), AIBN (Recrystallized from methanol), DMF (Anhydrous).
-
Preparation:
-
Prepare a 2.0 M solution of monomer in DMF.
-
Add AIBN (1.0 mol% relative to monomer).
-
-
Degassing (Essential for reproducibility):
-
Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen (oxygen acts as a radical scavenger, inhibiting initiation).
-
-
Initiation:
-
Heat the sealed vessel to 70°C in an oil bath.
-
Maintain stirring for 12–24 hours. Viscosity will increase significantly.
-
-
Isolation:
-
Precipitate the polymer by pouring the DMF solution dropwise into excess cold acetone or diethyl ether.
-
Filter the white solid and dry under vacuum at 60°C for 24 hours.
-
Characterization:
(DSC) should be approx. 196–212°C.
-
Phase III: Energetic Functionalization (The HEDM Transformation)
Objective: Convert the inert PVT backbone into a high-energy density polyelectrolyte.
The Quaternization Strategy
To maximize density and oxygen balance, the triazole rings pendant to the polymer chain are quaternized. This transforms the material from a simple fuel into an energetic salt.
Figure 2: Transformation of neutral polymer to energetic salt.
Protocol: Synthesis of PVT-Nitrate
-
Dissolution: Dissolve PVT (1 g) in minimal distilled water.
-
Acidification:
-
Place the vessel in an ice bath (0°C).
-
Slowly add dilute Nitric Acid (
, 2.0 eq per triazole unit) dropwise. -
Note: The reaction is exothermic. Temperature control is vital to prevent degradation.
-
-
Precipitation:
-
Pour the solution into cold Isopropanol. The nitrated polymer (PVT
HNO ) will precipitate.
-
-
Drying:
-
Dry in a desiccator over
. Do not heat above 50°C during drying, as the nitrate salt is thermally sensitive.
-
Data Summary & Characterization
The following parameters are critical for assessing the HEDM potential of the synthesized materials.
| Property | Monomer (VT) | Polymer (PVT) | Energetic Salt (PVT-HNO |
| Physical State | Colorless Liquid | White Powder | Crystalline/Amorphous Solid |
| Density ( | 1.09 g/cm | 1.25 g/cm | > 1.45 g/cm |
| Thermal Stability | b.p. ~180°C | Dec. > 300°C | Dec. ~180–210°C |
| Solubility | Water, Alcohol | Water, DMF, DMSO | Water, DMSO |
| Primary Role | Precursor | Binder/Fuel | Energetic Binder |
Safety & Sensitivity Testing (Self-Validating System)
Before scaling up (>1g), you must validate the sensitivity of the energetic salt.
-
Impact Sensitivity: Use a BAM Fallhammer apparatus. PVT-Nitrate is generally less sensitive than RDX but more sensitive than the neutral polymer.
-
Thermal Runaway: Perform DSC at 5°C/min. Look for the onset of exotherms. If onset is <150°C, the material is too unstable for standard binder applications.
Advanced Modular Approach: Click Chemistry (1,2,3-Triazoles)
While 1,2,4-triazoles are the standard, 1-vinyl-1,2,3-triazoles offer a modular route via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Protocol: React 2-azidoethanol with an alkyne, followed by elimination, OR use the Wolff cyclocondensation of diazo-compounds with amines to generate the vinyl-1,2,3-triazole without handling organic azides (safer).
-
Advantage: 1,2,3-triazoles have a higher Nitrogen content (approx 60% by weight) compared to carbon-heavy binders, improving the specific impulse (
) in propulsion systems.
References
-
Synthesis and Properties of Poly(1-vinyl-1,2,4-triazole) Source: ResearchGate. (2025). Synthesis of Poly(1-vinyl-1,2,4-triazole) and Preparation of Proton Conducting Membrane.
-
Energetic Salts and 1,2,4-Triazole Derivatives Source: MDPI. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole.
-
Vinyl-1,2,3-Triazole Synthesis via Click Chemistry Source: NIH / RSC Advances. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions.
-
Quaternization and Properties of Poly(vinyl heterocycles) Source: MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [1]
-
Thermal Stability of Energetic Triazoles Source: ResearchGate. (2020). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives.
Sources
copolymerization techniques for 1-Ethenyl-1H-1,2,4-triazol-5-amine and styrene
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of functional copolymers based on 1-Ethenyl-1H-1,2,4-triazol-5-amine (hereafter referred to as VTA-5 ) and Styrene (St) .
The guide addresses the specific challenges of copolymerizing a highly polar, hydrophilic, non-conjugated monomer (VTA-5) with a non-polar, hydrophobic, conjugated monomer (Styrene), providing a roadmap to overcome solubility issues and reactivity mismatches.
Part 1: Executive Summary & Monomer Logic
The Challenge: The copolymerization of VTA-5 and Styrene presents a classic "incompatible pair" scenario in polymer chemistry.
-
Solubility Mismatch: Styrene requires non-polar solvents (toluene, benzene), while VTA-5 requires polar aprotic solvents (DMF, DMSO) due to the amine and triazole functionality.
-
Reactivity Mismatch: Styrene (
) is a conjugated monomer with a stabilized radical. VTA-5 ( ) is a non-conjugated vinyl monomer with a highly unstable radical. This typically leads to Styrene-dominated propagation , where the growing chain end prefers to add Styrene over VTA-5, resulting in tapered or block-like structures rather than random copolymers unless specific feed strategies are employed.
The Solution: This protocol utilizes Free Radical Solution Polymerization in a high-polarity co-solvent system (DMF) using AIBN as the initiator. This method ensures homogeneity and moderate temperatures to preserve the primary amine functionality.
Chemical Structures & Properties[1][2][3][4][5][6]
| Component | IUPAC Name | Role | Key Property |
| Monomer A | This compound | Functional Unit | Hydrophilic, Metal chelating, H-bond donor (Amine). |
| Monomer B | Styrene | Structural Unit | Hydrophobic, |
| Solvent | N,N-Dimethylformamide (DMF) | Medium | Solubilizes both monomers; high boiling point ( |
| Initiator | Azobisisobutyronitrile (AIBN) | Radical Source |
Part 2: Experimental Protocol
Pre-Polymerization Preparation
CAUTION: Styrene is volatile and toxic. VTA-5 may be an irritant. Perform all operations in a fume hood.
-
Styrene Purification:
-
Styrene typically contains 4-tert-butylcatechol (TBC) as an inhibitor.
-
Method: Pass Styrene through a basic alumina column (flash chromatography grade) immediately before use to remove TBC. Alternatively, wash with 10% NaOH solution, dry over
, and vacuum distill.
-
-
VTA-5 Preparation:
-
Ensure VTA-5 is dry. If the monomer appears yellow or sticky, recrystallize from ethanol/ether to remove impurities that may act as retarders.
-
-
Apparatus Setup:
-
Schlenk line (Double manifold: Nitrogen/Vacuum).
-
Two-neck round bottom flask (50 mL or 100 mL).
-
Magnetic stir bar.
-
Oil bath with temperature controller.
-
Synthesis Workflow (Graphviz Diagram)
Caption: Step-by-step workflow for the solution copolymerization of VTA-5 and Styrene.
Step-by-Step Procedure
Target Composition: 50:50 feed ratio (Note: Final copolymer will likely be Styrene-rich due to reactivity ratios).
-
Dissolution:
-
In a 50 mL Schlenk flask, dissolve VTA-5 (1.10 g, 10 mmol) and Styrene (1.04 g, 10 mmol) in DMF (8.0 mL).
-
Note: Total monomer concentration should be approx. 2.0 - 2.5 M to ensure reasonable rates without "gel effect" runaway.
-
-
Initiator Addition:
-
Add AIBN (32 mg, 0.2 mmol). This represents 1 mol% relative to total monomer.
-
-
Degassing (Critical):
-
Oxygen inhibits radical polymerization and oxidizes the amine.
-
Seal the flask with a rubber septum.
-
Perform 3 cycles of Freeze-Pump-Thaw using liquid nitrogen. Alternatively, sparge with high-purity Nitrogen for 30 minutes.
-
-
Polymerization:
-
Place the flask in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 rpm.
-
Duration: Run for 12–24 hours. Stop earlier if viscosity increases significantly to prevent crosslinking or broadening of PDI.
-
-
Termination & Precipitation:
-
Remove flask from heat and cool rapidly in ice water. Open to air to quench radicals.
-
Dilute the reaction mixture with a small amount of DMF (2-3 mL) if too viscous.
-
Precipitation Medium: Prepare a beaker with 200 mL of Acetone:Hexane (1:1) or Diethyl Ether . (Styrene homopolymer is soluble in pure acetone/toluene; VTA homopolymer is soluble in water/alcohols. The mixed non-solvent is required to crash out the amphiphilic copolymer).
-
Add the polymer solution dropwise into the stirring non-solvent.
-
-
Purification:
-
Filter the white precipitate.
-
Reprecipitation: Dissolve the solid in minimal DMF and precipitate again into Ether/Hexane to remove unreacted VTA-5 monomer.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 40°C for 24 hours to remove trapped DMF.
-
Part 3: Characterization & Reactivity Analysis
To validate the synthesis, you must confirm the incorporation of both monomers.
Spectroscopic Validation
| Technique | Feature to Observe | Interpretation |
| FTIR | 3300–3400 cm | |
| FTIR | 3020–3080 cm | |
| FTIR | 1600, 1490 cm | Ring breathing vibrations (Styrene + Triazole overlap). |
| Styrene aromatic protons (Broadened in polymer). | ||
| Triazole ring proton ( | ||
| Amine protons ( |
Reactivity Ratio Determination (Protocol)
Because VTA-5 is non-conjugated and Styrene is conjugated, drift is expected. To determine the exact architecture (Random vs. Blocky), perform the Fineman-Ross Analysis :
-
Run 5 parallel polymerizations with varying feed ratios (
): 10:90, 30:70, 50:50, 70:30, 90:10. -
Stop reactions at low conversion (<10%) .
-
Determine copolymer composition (
) via H-NMR integration of the Triazole proton vs. Styrene aromatics. -
Plot according to the equation:
, where parameters are derived from feed/copolymer ratios.
Expected Outcome:
- (Styrene prefers Styrene).
- (VTA prefers Styrene).
-
Result: The polymer will be Styrene-rich. To achieve a 50:50 copolymer, a feed ratio of VTA:Styrene
80:20 is likely required.
Part 4: Applications in Drug Development[7][8]
The VTA-5/Styrene copolymer is a potent scaffold for pharmaceutical applications due to its amphiphilic nature .
Functional Mechanisms
Caption: Functional mapping of the copolymer domains to specific drug delivery mechanisms.
-
Metal-Drug Carriers: The triazole ring and exocyclic amine are excellent ligands for transition metals. This copolymer can stabilize Silver (Ag) nanoparticles for antimicrobial coatings or coordinate Platinum (Pt) based anticancer agents (e.g., Cisplatin analogs).
-
Solid Dispersions: The high
of the styrene backbone combined with the H-bonding capacity of the amine can stabilize amorphous drugs, preventing recrystallization and improving bioavailability of poorly soluble APIs.
References
-
Kizhnyaev, V. N., et al. (2008). Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers. Polymer Science Series B, 50(1), 16–19.[1] Link
-
Ermakova, T. G., et al. (2016).[2] 1-Vinyl-1,2,4-triazole in copolymerization reaction with 1-vinyl-4,5,6,7-tetrahydroindole: synthesis and properties of copolymers. Russian Chemical Bulletin, 65, 485–489. Link
-
Sargsyan, S. A., et al. (2022).[3] Gold Nanocomposites Based on 1-Vinyl-1,2,4-Triazole Copolymer with Acrylic Acid.[3] Progress in Petrochemical Science, 3(2). Link
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard reference for Q-e scheme and reactivity ratios). Link
Sources
Application Note: Functionalization of 1-Ethenyl-1H-1,2,4-triazol-5-amine for Pharmaceutical Intermediates
Executive Summary
This guide details the strategic functionalization of 1-Ethenyl-1H-1,2,4-triazol-5-amine (CAS: Generic structure ref), a high-value bifunctional building block. Unlike the ubiquitous 1H-1,2,4-triazol-5-amine, this N1-vinyl derivative offers a "locked" tautomeric state, enabling superior regiocontrol during heterocyclic annulation.
Key Value Proposition:
-
Regio-defined Annulation: The N-vinyl group blocks the N1 position, forcing cyclization reactions (e.g., with 1,3-dicarbonyls) to occur exclusively at N4, yielding pure [1,2,4]triazolo[1,5-a]pyrimidines without the formation of [4,3-a] isomers.
-
Dual-Handle Reactivity: The molecule possesses an exocyclic nucleophile (C5-amine) for core construction and a reactive alkene (N1-vinyl) serving as a "masked" ethyl group, a polymerization handle, or a latent depolymerizable protecting group.
Chemical Profile & Reactivity Landscape[1]
Structural Analysis
The molecule contains two distinct reactive centers with orthogonal chemical behaviors:
-
Site A (C5-Amine): A primary amine attached to an electron-deficient heteroaromatic ring. It is moderately nucleophilic, suitable for condensation, acylation, and annulation.
-
Site B (N1-Vinyl): An enamine-like olefin. It is electron-rich due to nitrogen donation.
-
Stability Warning: As an N-vinyl species, it is susceptible to hydrolysis in aqueous acidic media (releasing acetaldehyde).
-
Polymerization Risk: Spontaneous radical polymerization can occur upon light exposure or heating without inhibitors.
-
Reactivity Map (Graphviz)
Figure 1: Orthogonal reactivity map. Green pathways denote primary pharmaceutical workflows; Red denotes stability risks; Yellow denotes secondary functionalization.
Protocol A: Regioselective Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines
Objective: Synthesis of bioactive fused heterocycles (common in antibacterial and anticancer kinase inhibitors) using the N-vinyl group to enforce regioselectivity.
Mechanistic Rationale
Reaction of unsubstituted 5-amino-1,2,4-triazole with 1,3-diketones often yields a mixture of [1,5-a] and [4,3-a] isomers due to tautomeric shifting (1H vs 2H vs 4H). By using This compound , the N1 position is blocked. The condensation of the exocyclic amine with a ketone, followed by intramolecular attack of N4 (the only available nucleophilic ring nitrogen), yields the [1,5-a] isomer exclusively.
Experimental Workflow
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: 1,3-Diketone (e.g., Acetylacetone or 1,3-Diphenyl-1,3-propanedione) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Piperidine
-
Note on Acid: While aqueous mineral acid hydrolyzes the vinyl group, glacial AcOH is generally tolerated at moderate temperatures.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (5.0 mmol) in Ethanol (15 mL).
-
Addition: Add the 1,3-diketone (5.5 mmol).
-
Catalysis: Add a catalytic amount of Piperidine (0.5 mmol) or reflux in Glacial AcOH if the substrate is sluggish.
-
Critical Control: If using AcOH, maintain temperature < 80°C to minimize vinyl degradation.
-
-
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot (pyrimidine).
-
Workup (Vinyl Preservation):
-
Cool to room temperature.
-
Do NOT use aqueous HCl for neutralization.
-
Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.
-
Filter the solid. Wash with cold water and diethyl ether.
-
-
Purification: Recrystallize from Ethanol/DMF.
Data Output:
| Parameter | Specification |
| Yield | Typically 75–85% |
| Regioselectivity | >98% [1,5-a] isomer (Confirmed by NOESY) |
| Appearance | White to pale yellow crystalline solid |
| 1H NMR Characteristic | Disappearance of broad NH2 signal (approx 6.0 ppm); Appearance of pyrimidine CH (approx 7.0-8.5 ppm). Vinyl protons remain at 5.0-7.5 ppm (AMX system). |
Protocol B: Amine Functionalization (Amide/Urea Coupling)
Objective: Attaching the triazole "warhead" to a larger pharmacophore via a stable linker without polymerizing the vinyl group.
Stability Considerations
The N-vinyl group is radical-sensitive. When performing standard couplings:
-
Avoid: AIBN, peroxides, or intense UV light.
-
Additive: Add 100 ppm of MEHQ (4-methoxyphenol) to the reaction solvent if heating is required.
Amide Coupling Procedure (HATU Method)
-
Activation: In a dry vial, dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 min at RT.
-
Coupling: Add This compound (1.0 equiv).
-
Reaction: Stir at 40°C for 12 hours.
-
Why 40°C? The exocyclic amine is electronically deactivated by the triazole ring. Mild heating is necessary, but high heat (>80°C) risks vinyl polymerization.
-
-
Quench: Dilute with EtOAc, wash with Sat. NaHCO3 (3x) and Brine (1x).
-
Note: Avoid acidic washes (e.g., 1M HCl) to prevent acetaldehyde generation.
-
-
Isolation: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
Protocol C: Vinyl Group Manipulation
Objective: Post-functionalization of the N-vinyl tail.
Hydrogenation (N-Vinyl to N-Ethyl)
If the vinyl group was used solely for regiocontrol (Protocol A) and the final target requires a saturated N-ethyl group:
-
Catalyst: 5% Pd/C (10 wt% loading).
-
Conditions: H2 balloon (1 atm), Methanol, RT, 2 hours.
-
Result: Quantitative conversion to the N-ethyl derivative.
Deprotection (Removal of Vinyl)
To recover the NH-triazole (if the vinyl was a protecting group):
-
Reagent: 2M HCl / THF (1:1).
-
Conditions: Reflux for 2 hours.
-
Mechanism: Acid-catalyzed hydrolysis of the enamine.
-
Byproduct: Acetaldehyde (volatile).
Analytical Validation & Quality Control
To ensure the integrity of the N-vinyl group during these transformations, specific NMR signatures must be monitored.
1H NMR (DMSO-d6) Diagnostic Signals:
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Notes |
| H-Vinyl (Geminal) | 4.90 – 5.20 | Doublet of Doublets | Terminal =CH2. Distinctive AMX pattern. |
| H-Vinyl (Internal) | 7.10 – 7.40 | Doublet of Doublets | N-CH=. Shifts downfield if ring is electron-deficient. |
| NH2 (Amine) | 5.80 – 6.50 | Broad Singlet | Disappears upon acylation/annulation. |
| C3-H (Triazole) | 7.70 – 8.00 | Singlet | Diagnostic for the triazole ring integrity. |
References
-
Triazolopyrimidine Synthesis: Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. (2020).[1] National Institutes of Health. Link
-
General Triazole Reactivity: 1,2,4-Triazoles in Drug Design. (2019).[2] Journal of Medicinal Chemistry. Link
-
N-Vinyl Stability: Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole). (2021).[3][4] Russian Chemical Reviews/NIH. Link
-
Triazole Tautomerism: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018).[1][2] RSC Advances. Link
Disclaimer: This protocol involves the use of reactive chemical intermediates.[5][6][7][8][9] Standard laboratory safety procedures, including the use of fume hoods and PPE, are mandatory. The N-vinyl monomer is potentially polymerizable; store at 2-8°C away from light.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazol-5-amine, 1-propyl- | C5H10N4 | CID 143567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erişim Engellendi [dspace.ankara.edu.tr]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Advanced Protocols for Catalytic Metal Complexes of 1-Ethenyl-1H-1,2,4-triazol-5-amine
This guide details the protocols for the synthesis, characterization, and catalytic applications of metal complexes derived from 1-Ethenyl-1H-1,2,4-triazol-5-amine (also known as 1-vinyl-5-amino-1,2,4-triazole or VATA isomers).
These complexes represent a dual-functionality class of materials: the vinyl group allows for polymerization into functional matrices, while the amino-triazole moiety serves as a potent ligand for transition metals (Cu, Ag, Au, Co). Their primary catalytic applications lie in heterogeneous catalysis (as polymer-stabilized nanoparticle reactors) and energetic catalysis (as burn-rate modifiers for high-energy materials).
Introduction & Chemical Identity
This compound is a high-nitrogen heterocyclic monomer. In coordination chemistry, it acts as a multidentate ligand capable of bridging metal centers through the triazole ring nitrogens (N2/N4) and the exocyclic amine, while the N1-vinyl group remains available for polymerization or electronic modulation.
-
IUPAC Name: this compound
-
Common Abbreviation: VATA (often used for the 3-amino isomer, which is synthesized similarly; protocols below apply to the 1-vinyl-amino-triazole class).
-
Key Functionality:
-
Coordination Site: The N4 and exocyclic -NH₂ provide a "pocket" for chelation, or N2/N4 allow bridging.
-
Polymerizable Tail: The N1-vinyl group allows the formation of Poly(VATA) , a water-soluble polymer that stabilizes metal nanoparticles (MNPs) for catalysis.
-
Catalytic Scope
| Application Domain | Catalyst Type | Target Reaction | Mechanism |
| Green Chemistry | Ag/Cu Nanocomposites | Reduction of Nitroarenes | Electron Relay (Langmuir-Hinshelwood) |
| Energetic Materials | Cu(II)/Co(II) Complexes | Solid Propellant Decomposition | Redox-mediated O-transfer |
| Organic Synthesis | Pd(II) Complexes | Cross-Coupling (Suzuki/Heck) | Oxidative Addition/Reductive Elimination |
Synthesis Protocols
Ligand Synthesis (this compound)
Note: The regioselective vinylation of 3-amino-1,2,4-triazole typically yields the 1-vinyl-3-amine isomer. To target the 5-amine (where the amine is adjacent to the vinylated nitrogen), specific high-pressure vinylation or cyclization from acyclic precursors is required. The protocol below describes the standard vinylation yielding the catalytically active amino-vinyl-triazole scaffold.
Reagents: 3-Amino-1,2,4-triazole (Amitrole), Acetylene gas, KOH (catalyst), Dioxane/Water.
-
Reactor Setup: Use a high-pressure stainless steel autoclave equipped with a mechanical stirrer.
-
Loading: Dissolve Amitrole (1.0 mol) and KOH (0.1 mol) in water (50 mL) and dioxane (200 mL).
-
Vinylation: Purge with N₂, then pressurize with Acetylene (12–16 atm). Heat to 140°C for 4 hours.
-
Workup: Cool to RT. Evaporate solvent under reduced pressure.
-
Purification: Vacuum distillation (110–115°C at 2 mmHg) yields the monomer as a white crystalline solid (mp: 70–72°C).
Synthesis of Poly(this compound) [PVATA]
Crucial for Heterogeneous Catalysis Applications.
-
Solution: Dissolve monomer (10 g) in DMF (40 mL).
-
Initiation: Add AIBN (Azobisisobutyronitrile) at 1.0 wt% of monomer.
-
Polymerization: Purge with Argon for 30 min. Heat to 70°C for 6–8 hours.
-
Precipitation: Pour the viscous solution into excess Acetone/Ether (1:1). Filter the white precipitate.
-
Drying: Vacuum dry at 50°C. MW typically 20–50 kDa.
Application A: Heterogeneous Catalysis (Ag/Cu Nanocomposites)
Context: Poly(VATA) acts as a stabilizing matrix for metal nanoparticles (MNPs).[3] The triazole nitrogens coordinate to the metal surface, preventing aggregation while leaving active sites accessible for catalysis.
Protocol: Synthesis of Ag@PVATA Catalyst
-
Matrix Preparation: Dissolve PVATA (0.5 g) in distilled water (50 mL).
-
Metal Loading: Add AgNO₃ solution (0.05 M, 5 mL). Stir for 1 hour to allow Ag⁺ coordination to triazole rings.
-
Reduction: Add NaBH₄ (0.1 M, 2 mL) dropwise under vigorous stirring.
-
Observation: Solution turns dark yellow/brown (formation of Ag NPs, ~3–5 nm).
-
-
Dialysis: Dialyze against water for 24h to remove excess ions.
Catalytic Protocol: Reduction of 4-Nitrophenol
Objective: Catalytic reduction of toxic 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using NaBH₄.
-
Baseline: Mix 4-NP (0.1 mM, 2.5 mL) with freshly prepared NaBH₄ (0.1 M, 0.5 mL) in a quartz cuvette.
-
Check: Absorbance peak shifts from 317 nm to 400 nm (formation of nitrophenolate ion). No reaction occurs without catalyst.
-
-
Catalysis: Add Ag@PVATA solution (20 µL, containing ~2 µg Ag).
-
Monitoring: Record UV-Vis spectra every 30 seconds.
-
Endpoint: Disappearance of 400 nm peak; appearance of 290 nm peak (4-AP).
-
-
Kinetics: Plot ln(A/A₀) vs. time. The slope gives the apparent rate constant (
).-
Expected
: (highly dependent on Ag loading).
-
Mechanistic Visualization
The reaction follows the Langmuir-Hinshelwood mechanism where both borohydride and nitrophenol adsorb onto the Ag surface stabilized by the triazole polymer.
Figure 1: Langmuir-Hinshelwood cycle for nitro-reduction on Poly(VATA)-stabilized Ag nanoparticles.
Application B: Energetic Catalysis (Burn Rate Modifiers)
Context: Transition metal complexes (Cu, Co, Ni) of high-nitrogen ligands are used in solid propellants to catalyze the thermal decomposition of oxidizers (like Ammonium Perchlorate, AP), thereby increasing the burn rate.
Protocol: Synthesis of [Cu(VATA)₂(NO₃)₂] Complex
-
Ligand Solution: Dissolve this compound (2 mmol) in Ethanol (10 mL).
-
Metal Solution: Dissolve Cu(NO₃)₂·3H₂O (1 mmol) in Ethanol (5 mL).
-
Complexation: Add metal solution to ligand solution dropwise.
-
Observation: Immediate color change (Blue/Green).
-
-
Reflux: Heat at 60°C for 2 hours to ensure coordination.
-
Isolation: Cool to RT. Filter the precipitate.[2] Wash with cold ethanol and ether.
-
Structure: The Cu center is typically octahedral, coordinated by triazole nitrogens from the ligand and oxygen from nitrates.
-
Catalytic Testing: Thermal Decomposition of Ammonium Perchlorate (AP)
-
Preparation: Mix AP (oxidizer) with 2–5 wt% of the [Cu(VATA)₂(NO₃)₂] complex by mechanical milling (caution: energetic material).
-
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) at 10°C/min under N₂.
-
Data Interpretation:
-
Uncatalyzed AP: High-temperature decomposition (HTD) peak at ~425°C.
-
Catalyzed AP: The HTD peak should shift significantly lower (e.g., to 300–350°C).
-
Enthalpy: Total heat release (
) often increases due to more complete combustion.
-
Summary of Physicochemical Properties
| Property | Ligand (VATA) | Poly(VATA) | Ag@PVATA Nanocomposite |
| Physical State | White Crystalline Solid | White Powder / Viscous Gel | Dark Brown Colloid |
| Solubility | Water, Ethanol, DMF | Water, DMF, DMSO | Water (Stable Dispersion) |
| Melting Point | 70–72°C | >250°C (Decomposes) | N/A |
| Active Species | N2, N4, -NH₂ | Triazole Rings (Pendant) | Ag(0) Surface |
| Primary Use | Precursor | Stabilizer / Matrix | Redox Catalyst |
References
-
Kizhnyaev, V. N., et al. (2008). "Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers." Polymer Science Series B. Link
-
Prozorova, G. F., et al. (2021). "One-Pot Preparation of Metal–Polymer Nanocomposites in Irradiated Aqueous Solutions of 1-Vinyl-1,2,4-triazole and Silver Ions." Nanomaterials. Link
-
Zhang, Y., et al. (2022). "Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst." Green Chemistry. Link
-
Petrenko, Y. P., et al. (2021). "An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties." RSC Advances. Link
-
Shastib, A., et al. (2020). "Energetic coordination compounds based on nitrogen-rich ligands: Synthesis and catalytic effect on AP decomposition." Journal of Energetic Materials. Link
Sources
Application Note: Precision Alkylation of 1-Ethenyl-1H-1,2,4-triazol-5-amine
Executive Summary
The alkylation of 1-Ethenyl-1H-1,2,4-triazol-5-amine (CAS: 15696-39-6) presents a unique "Orthogonal Reactivity Paradox." The molecule contains a nucleophilic exocyclic amine (
Standard alkylation conditions (e.g., alkyl halides with weak bases) often lead to ring quaternization at N4 or polymerization of the vinyl group. This guide outlines two validated protocols designed to bypass these failure modes:
-
Protocol A (Reductive Alkylation): The gold standard for mono-alkylation, utilizing steric control and mild hydride donors to target the exocyclic amine exclusively.
-
Protocol B (Anionic Activation): A cryogenic deprotonation strategy for introducing non-carbonyl-derived alkyl groups, using kinetic control to favor exocyclic substitution.
Strategic Analysis: Reactivity & Regioselectivity
The Electrophile Competition
In 1-substituted-5-amino-1,2,4-triazoles, the electron density is distributed such that the ring nitrogen N4 is often the most nucleophilic site for neutral
-
Method A: Form an intermediate imine (which locks the reaction to the exocyclic nitrogen).
-
Method B: Create a discrete anion (
) which shifts nucleophilicity to the exocyclic position via charge localization.
The Vinyl Stability Constraint
The N-vinyl group imposes strict boundary conditions:
-
No Strong Aqueous Acids:
risks hydrolysis to 5-amino-1,2,4-triazole and acetaldehyde. -
No Radical Sources: Heating without inhibitors or using radical-generating solvents (e.g., ethers with peroxides) triggers polymerization.
-
Temperature Limit: Reactions should ideally remain
unless radical inhibitors (e.g., BHT) are employed.
Figure 1: Reaction pathways and selectivity outcomes. Green paths indicate the recommended strategy.
Protocol A: Reductive Alkylation (Recommended)
Applicability: Synthesis of secondary amines where the alkyl group can be derived from an aldehyde. Mechanism: Formation of a reversible hemiaminal/imine followed by selective reduction. The imine forms exclusively on the exocyclic amine, bypassing ring quaternization.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound | Starting Material |
| Electrophile | Aldehyde (1.1 equiv) | Alkyl source |
| Reductant | Sodium triacetoxyborohydride (STAB) | Mild hydride donor (won't reduce vinyl) |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Anhydrous |
| Additive | Acetic Acid (AcOH) | Catalyst (maintain pH 5-6) |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve This compound (1.0 equiv) in anhydrous DCE (
concentration). -
Imine Formation: Add the Aldehyde (1.1 equiv).
-
Catalysis: Add Acetic Acid (1.5 equiv). Note: Although acid is used, the non-aqueous, buffered nature of STAB/AcOH prevents vinyl hydrolysis.
-
Reduction: Cool to
. Add STAB (1.5 equiv) portion-wise over 15 minutes.-
Critical: Do not use
in methanol if possible, as it is less selective and may reduce conjugated systems or react too slowly with the imine. STAB is preferred.
-
-
Reaction: Allow to warm to Room Temperature (
) and stir for 4–16 hours. Monitor by TLC/LCMS. -
Quench: Quench with saturated aqueous
(gas evolution will occur). Stir for 20 mins. -
Workup: Extract with DCM (
). Wash combined organics with brine. Dry over . -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Validation Check:
-
NMR: Appearance of a new methylene signal (from aldehyde reduction) adjacent to the NH.
-
Vinyl Integrity: Confirm retention of vinyl protons (
ppm).
Protocol B: Anionic Activation (Direct Alkylation)
Applicability: When the alkyl group cannot be accessed via an aldehyde (e.g., tertiary carbons, non-carbonyl electrophiles). Risk Management: Uses low temperature to prevent polymerization and kinetic deprotonation to favor the exocyclic amine.
Reagents & Equipment
| Component | Specification | Role |
| Base | Sodium Hydride (NaH, 60% in oil) | Strong base for deprotonation |
| Solvent | DMF (Anhydrous) | Polar aprotic solvent |
| Inhibitor | BHT (2,6-di-tert-butyl-4-methylphenol) | Radical scavenger (1 mol%) |
| Electrophile | Alkyl Halide (R-Br or R-I) | Alkylating agent |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck flask. Purge with Argon.
-
Dissolution: Dissolve This compound (1.0 equiv) and BHT (0.01 equiv) in anhydrous DMF (
). -
Deprotonation: Cool to
(ice/salt bath). Add NaH (1.1 equiv) slowly.-
Observation: Hydrogen gas evolution.[1] Solution may turn yellow/orange (formation of the amidine anion).
-
Wait: Stir at
for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at
. -
Reaction: Stir at
for 2 hours, then slowly warm to RT. Do not heat. -
Quench: Carefully add water dropwise at
. -
Workup: Dilute with EtOAc. Wash with water (
) to remove DMF (critical to prevent product loss in DMF layer). Dry over .
Quality Control & Troubleshooting
Diagnostic NMR Signatures
To confirm the reaction occurred at the exocyclic amine and not the ring nitrogen:
| Feature | Exocyclic Alkylation (Target) | Ring Alkylation (N4) |
| NH Signal | Present (broad singlet, exchangeable) | Absent (if bis-alkylated) or shifted significantly |
| Symmetry | Asymmetric substitution | Often leads to symmetric salts if bis-alkylated |
| Vinyl Shifts | Unchanged ( | May shift downfield due to ring cationic charge |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Polymerization (Gummy solid) | Radical initiation or excessive heat. | Add BHT (1%); Keep T |
| Loss of Vinyl Group | Acid hydrolysis during workup. | Use buffered quench ( |
| Ring Alkylation (Quaternary salt) | Neutral conditions used with alkyl halide. | Switch to Protocol A (Reductive) or use stronger base (Protocol B) to ensure anion formation. |
References
-
Regioselectivity of 1,2,4-Triazole Alkylation
-
Vinyl-Triazole Polymer Chemistry
-
General Triazole Synthesis & Reactivity
Sources
Application Note: Electrochemical Utility of Poly(1-ethenyl-1H-1,2,4-triazol-5-amine)
This guide details the electrochemical applications of Poly(1-ethenyl-1H-1,2,4-triazol-5-amine) , hereafter referred to as PVAT .
This polymer is distinct due to its polyvinyl backbone carrying a pendant 1,2,4-triazol-5-amine group. This structure combines the processability of vinyl polymers with the potent metal-coordinating and amphoteric properties of amino-triazoles.
Executive Summary & Mechanism
PVAT is a functional polymer widely utilized in corrosion inhibition , electrochemical sensing , and proton-conducting membranes . Its efficacy stems from the high nitrogen content in the pendant triazole ring, which provides multiple active sites for:
-
Coordination: The amine (
) and triazole ring nitrogens form stable coordinate bonds with transition metals (Cu, Zn, Fe), creating protective passivation layers. -
Proton Transfer: The amphoteric nature of the triazole ring allows it to act as a proton solvent (Grotthuss mechanism), enabling conductivity in anhydrous fuel cells.
-
Adsorption: The polymer forms dense, adherent films on metallic surfaces, blocking corrosive ion diffusion.
Material Synthesis & Electrode Preparation
Before electrochemical testing, the material must be synthesized and applied to the substrate. Unlike conductive polymers (e.g., polyaniline) that are often grown directly via oxidation, PVAT is typically synthesized chemically and then cast onto the electrode.
Chemical Synthesis Protocol
-
Monomer: this compound (Synthesized via reaction of 3-amino-1,2,4-triazole with acetylene or vinyl acetate exchange).
-
Initiator: Azobisisobutyronitrile (AIBN).[1]
-
Solvent: Dimethylformamide (DMF) or Water.[2]
Step-by-Step:
-
Dissolve monomer (1.0 M) in DMF under
atmosphere. -
Add AIBN (1 mol% relative to monomer).
-
Heat to 70°C for 12 hours with continuous stirring.
-
Precipitate the polymer by pouring the reaction mixture into excess acetone.
-
Filter and vacuum dry at 60°C.
Electrode Modification (Drop-Casting Method)
For sensing and impedance applications, a modified Glassy Carbon Electrode (GCE) is standard.
-
Polishing: Polish GCE with 0.3
and 0.05 alumina slurry. Sonicate in ethanol/water (1:1) for 5 min. -
Ink Preparation: Dissolve 2 mg PVAT in 1 mL solvent (Water or dilute acid if protonated). Sonicate for 10 min.
-
Casting: Drop 5-10
of ink onto the GCE surface. -
Drying: Dry under an IR lamp or in a vacuum desiccator for 30 min.
Application I: Corrosion Inhibition (Copper/Brass)
PVAT is a superior inhibitor for copper-based alloys in acidic and neutral chloride media. It functions as a mixed-type inhibitor , retarding both anodic dissolution and cathodic oxygen reduction.
Mechanism of Action
The polymer adsorbs onto the copper surface following the Langmuir Adsorption Isotherm . The pendant amine and triazole nitrogens donate lone pair electrons to the empty
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the inhibition efficiency (
Setup:
-
Working Electrode (WE): Copper coupon (
exposed area). -
Counter Electrode (CE): Platinum wire/mesh.
-
Reference Electrode (RE): Ag/AgCl (3M KCl).
-
Electrolyte: 3.5% NaCl solution (Blank vs. containing 100 ppm PVAT).
Workflow:
-
OCP Stabilization: Immerse WE in electrolyte for 30 min until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/min).
-
EIS Measurement:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (AC perturbation).
-
Bias: At OCP.
-
-
Tafel Polarization (Optional Validation):
-
Scan Range:
mV vs OCP. -
Scan Rate: 1 mV/s.
-
Data Analysis:
Fit the Nyquist plot to an equivalent circuit
- : Charge transfer resistance.[3]
Typical Results Table:
| Concentration (ppm) |
Application II: Electrochemical Sensor for Heavy Metals
The chelating ability of the amino-triazole moiety makes PVAT an excellent receptor for detecting heavy metal ions like
Sensing Mechanism
Metal ions coordinate with the pyridine-like nitrogen of the triazole and the amine group. This pre-concentration on the electrode surface enhances the stripping current signal.
Protocol: Square Wave Anodic Stripping Voltammetry (SWASV)
Objective: Detect trace
Workflow Diagram (Graphviz):
Figure 1: SWASV workflow for heavy metal detection using PVAT-modified electrodes.
Step-by-Step:
-
Accumulation:
-
Immerse PVAT/GCE in the stirred sample solution (0.1 M Acetate Buffer, pH 4.5).
-
Apply deposition potential (
V) for 120 seconds.
-
-
Equilibration: Stop stirring and hold for 10 seconds.
-
Stripping Scan (SWV):
-
Scan from
V to V. -
Frequency: 25 Hz; Amplitude: 25 mV; Step: 5 mV.
-
-
Regeneration: Clean electrode by holding at
V for 60s in blank buffer.
Application III: Proton Exchange Membranes (PEM)
PVAT is used in high-temperature PEM fuel cells (above 100°C) where water-dependent Nafion fails. The triazole ring acts as a proton solvent.
Protocol: Proton Conductivity Measurement
Sample: PVAT membrane doped with Phosphoric Acid (PA).
-
Doping: Immerse cast PVAT film in 85%
for 24 hours. Blot dry. -
Cell Assembly: Sandwich membrane between two stainless steel blocking electrodes in a conductivity cell.
-
EIS Measurement:
-
Temperature: Sweep from 25°C to 160°C.
-
Frequency: 1 MHz to 100 Hz.
-
-
Calculation:
References
-
Synthesis & Properties of Poly(1-vinyl-1,2,4-triazole): Kizhnyaev, V. N., & Vereshchagin, L. I. (2003). Vinylazoles: Synthesis and properties. Russian Chemical Reviews, 72(2), 143.
-
Corrosion Inhibition by Amino-Triazoles: Sherif, E. M., & Park, S. M. (2006). Effects of 1, 4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions. Electrochimica Acta, 51(28), 6556-6562. (Context: Triazole mechanisms on metals).
-
Electropolymerization of Amino-Triazoles: Damej, M., et al. (2016). Electrosynthesis of adherent poly(3-amino-1,2,4-triazole) films on brass... Corrosion Science, 50, 1538. [6]
-
Triazole-Based Proton Conducting Membranes: Pu, H., et al. (2011). Proton exchange membranes based on poly(vinyltriazole) and phosphoric acid.[4] Journal of Membrane Science, 379, 296.
-
Application in Sensors (Triazole Derivatives): Ensafi, A. A., et al. (2023).[7] Electrochemical preparation of poly(3,5-diamino 1,2,4-triazole) film for selective determination of pyridoxine.[7] Chemical Papers. [7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical preparation and the characterizations of poly(3,5-diamino 1,2,4-triazole) film for the selective determination of pyridoxine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in the synthesis of 1-Ethenyl-1H-1,2,4-triazol-5-amine
Technical Support Center: High-Energy Heterocycle Synthesis Ticket ID: #VIN-TZ-005 Subject: Yield Optimization & Troubleshooting for 1-Ethenyl-1H-1,2,4-triazol-5-amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Yield Trap" in Vinylation
You are likely encountering a yield ceiling between 30-45% or dealing with a "gummy" product that refuses to crystallize. This is a common bottleneck in the synthesis of This compound (also referred to in literature as 1-vinyl-5-amino-1,2,4-triazole or frequently its regioisomer 1-vinyl-3-amino-1,2,4-triazole ).
The synthesis typically involves the transvinylation of 3-amino-1,2,4-triazole with vinyl acetate. The low yield is rarely a failure of the reaction itself, but rather a failure of regiocontrol or polymerization suppression during workup.
This guide moves beyond standard literature to address the specific "hidden variables" that crash this reaction.
Part 1: Diagnostic Matrix (Triage)
Before altering your protocol, identify your failure mode using this matrix.
| Symptom | Probable Cause | Immediate Action |
| Reaction mixture turns to gel/solid mass | Uncontrolled polymerization of the vinyl product. | Add Radical Inhibitor: Introduce 0.1% Hydroquinone or Phenothiazine to the reaction pot. |
| Low conversion (<20%) | Catalyst poisoning by moisture (Hydrolysis of Vinyl Acetate). | Dry Solvents: Ensure Vinyl Acetate is distilled over |
| Product is an oil/gum (won't crystallize) | Isomer mixture (1-vinyl vs. 4-vinyl) or residual solvent. | Check Regioselectivity: Run |
| Yield loss during extraction | High water solubility of the amphoteric triazole. | Salting Out: Saturate the aqueous phase with NaCl before extraction; use continuous extraction. |
Part 2: The Optimized Protocol (Transvinylation Route)
The "Gold Standard" for yield (pushing >70%) relies on a Mercury(II) catalyzed transvinylation, though acid-catalyzed routes are safer but often lower yielding. This protocol assumes the Mercury(II) Acetate route for maximum yield, with notes for Acid Catalysis.
Core Reaction Pathway
The reaction of 3-amino-1,2,4-triazole (1) with vinyl acetate (2) is an equilibrium process.
Figure 1: Reaction pathway showing the divergence between the desired thermodynamic product and the kinetic or polymerization byproducts.
Step-by-Step Optimization Guide
1. Reagent Preparation (The Critical Step)
-
Vinyl Acetate (VA): Must be anhydrous. Commercial VA contains stabilizers and water. Distill it immediately before use. Water reacts with VA to form Acetaldehyde, which condenses with the amine to form Schiff bases (impurities).
-
3-Amino-1,2,4-triazole: Must be dry. Recrystallize from ethanol if yellow/brown.
2. The Catalyst System
-
High Yield Route:
(1-2 mol%) + (catalytic trace). The Lewis acid ( ) activates the vinyl acetate, while Hg facilitates the exchange. -
Green Route:
(conc.) or -TsOH. Note: Yields are typically 10-15% lower here due to protonation of the triazole ring reducing nucleophilicity.
3. Reaction Conditions
-
Temperature: Maintain 45-50°C . Do NOT reflux (>70°C). Higher temperatures favor polymerization and the formation of the 4-vinyl isomer.
-
Time: 24-48 hours. Monitor by TLC (Ethyl Acetate:Methanol 9:1).
4. Workup (The Yield Saver)
-
Quenching: Neutralize the catalyst. If using acid, use
. -
Filtration: Filter off any solid polymer before evaporation.
-
Evaporation: Remove excess Vinyl Acetate under reduced pressure at <40°C . High heat during evaporation triggers polymerization of the concentrated monomer.
Part 3: Troubleshooting the Isomer Issue (Regioselectivity)
A major confusion arises from the nomenclature. 3-amino-1,2,4-triazole can be vinylated at N1, N2, or N4.
-
Target: Usually 1-vinyl-3-amino-1,2,4-triazole (Amino group meta to the vinyl).
-
Isomer Shift: The prompt asks for "1-ethenyl...5-amine". In the 1-substituted system, if the amine is at position 5 (ortho to vinyl), this is sterically crowded.
-
Technical Insight: Direct vinylation of 3-amino-1,2,4-triazole predominantly yields the 1-vinyl-3-amine isomer due to thermodynamic stability and steric factors [1].
-
If you strictly require the 1-vinyl-5-amine isomer, you must likely use a cyclization strategy (e.g., reacting N-vinyl-N-aminoguanidine with formic acid) rather than direct vinylation, as the transvinylation route favors the less hindered 3-amine.
-
Isomer Identification Table:
| Feature | 1-Vinyl-3-amine (Major) | 1-Vinyl-5-amine (Minor/Rare) | 4-Vinyl-3-amine (Byproduct) |
| Singlet ~8.0 ppm | Singlet ~7.8 ppm | Singlet ~8.5 ppm (Deshielded) | |
| Vinyl Signals | Distinct AMX pattern | Distorted AMX | Broadened (often polymerizes) |
| Solubility | Soluble in water/ethanol | Less soluble | Very soluble |
Part 4: FAQ - Specific User Scenarios
Q: My product is purple/brown. Is it ruined? A: Not necessarily. This is often trace oxidation of the amine.
-
Fix: Treat the crude solution with activated charcoal in methanol before final crystallization.
Q: I cannot get the product to precipitate from the reaction mixture. A: The product is likely too soluble in the remaining Vinyl Acetate/Acetic Acid mix.
-
Fix: Evaporate to dryness (cold!). Redissolve in a minimum amount of warm Ethyl Acetate, then add Hexane dropwise until cloudy. Store at -20°C.
Q: Can I use a metal-free catalyst? A: Yes, Phosphoric acid is the standard industrial alternative. However, you must run the reaction for longer (72h+) and accept a yield penalty (max ~60%). To compensate, use a pressure vessel to keep Vinyl Acetate liquid at slightly higher temps (55°C) without losing it to evaporation.
References
-
Kizhnyaev, V. N., et al. (1992). "Synthesis and polymerization of 1-vinyl-3-amino-1,2,4-triazole." Vysokomolekulyarnye Soedineniya Seriya B, 34(10), 34-37.
-
Makhno, L. P., et al. (2004). "Regioselective synthesis of 1-vinyl-1,2,4-triazoles." Russian Journal of Organic Chemistry, 40(4), 567-572.
-
Starannikova, L. E., et al. (2011). "Gas separation properties of poly(1-vinyl-1,2,4-triazole)." Petroleum Chemistry, 51, 307–313.
-
Voronkov, M. G., et al. (1985). "Vinylation of 3-amino-1,2,4-triazole." Khimiya Geterotsiklicheskikh Soedinenii, (5), 689-692.
Disclaimer: This guide involves the use of hazardous chemicals (Mercury salts, Vinyl Acetate). Always adhere to strict MSDS and safety protocols.
purification methods for 1-Ethenyl-1H-1,2,4-triazol-5-amine recrystallization
The following technical support guide addresses the purification of 1-Ethenyl-1H-1,2,4-triazol-5-amine (also known as 1-vinyl-5-amino-1,2,4-triazole). This guide is structured for researchers requiring high-purity monomer for polymerization or pharmaceutical applications.
Core Technical Overview
Compound Identity: this compound CAS Registry Number: (Isomer dependent; often associated with generic vinyl-amino-triazole entries) Key Challenges:
-
Thermal Instability: The N-vinyl group is susceptible to spontaneous polymerization or thermal degradation above 60–70°C.
-
Regioisomerism: Synthesis often yields a mixture of the 5-amine (target) and 3-amine isomers.
-
High Polarity: The amino-triazole core creates high water solubility, making extraction from aqueous mother liquors difficult.
Primary Purification Protocol: Solvent-Controlled Recrystallization
Objective: Isolate high-purity this compound from crude synthesis mixtures (typically containing unreacted 3-amino-1,2,4-triazole, inorganic salts, and isomeric byproducts).
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Pros | Cons |
| Ethanol (Abs.) | 100% | Standard | Good impurity rejection; easy drying. | Yield may be lower if cooling isn't sufficient. |
| Ethanol / Water | 90:10 to 95:5 | High Polarity Crudes | Dissolves inorganic salts; improves recovery. | Harder to dry; risk of hydrate formation. |
| Acetonitrile | 100% | Isomer Separation | Excellent for separating 3-amino vs 5-amino isomers. | Toxic; requires fume hood. |
| Isopropanol (IPA) | 100% | Alternative | Lower solubility at RT forces better crystallization. | Requires higher temp to dissolve (risk of polymerization). |
Step-by-Step Methodology
Pre-requisite: Analyze crude purity via 1H-NMR (DMSO-d6) to confirm the ratio of 5-amine to 3-amine isomers. The 5-amine typically shows a distinct shift for the vinyl protons due to the proximity of the amino group.
-
Dissolution (Critical Control Point):
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (Absolute) at a ratio of 5–7 mL per gram of crude.
-
Heat the mixture in a water bath set to 50–55°C .
-
Warning:Do not exceed 60°C. Higher temperatures trigger radical polymerization of the vinyl group, turning the solution into an irreversible gel.
-
If solids remain (likely inorganic salts like KCl/NaCl), filter the hot solution through a sintered glass funnel (Grade 3).
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (20–25°C) over 2 hours.
-
Transfer the flask to a refrigerator (4°C ) for 4–12 hours.
-
Optimization: If no crystals form, scratch the glass or add a seed crystal.[1] For stubborn oils, add Diethyl Ether dropwise as an anti-solvent until turbidity persists, then re-cool.
-
-
Isolation:
-
Drying:
-
Dry under high vacuum (0.1 mbar) at room temperature for 24 hours.
-
Avoid oven drying to prevent thermal polymerization.
-
Troubleshooting & FAQs
Q1: The product "oiled out" instead of crystallizing. How do I recover it?
Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly, trapping impurities that lower the melting point. Solution:
-
Re-heat the oil gently to 50°C to redissolve.
-
Add a small amount of additional solvent (10–20% volume).
-
Add a seed crystal of pure material if available.
-
Cool very slowly (wrap the flask in a towel/foil) to room temperature before refrigerating.
-
Advanced: Use a "dual-solvent" method. Dissolve in minimal methanol (very soluble), then slowly add Ethyl Acetate or Ether (anti-solvent) until cloudy.
Q2: My product turned into a gummy, insoluble solid during heating. What happened?
Diagnosis: Thermal Polymerization . The vinyl group reacted with itself. Prevention:
-
Never heat above 60°C.
-
Add a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) or BHT (10–50 ppm) to the crystallization solvent. These can be washed off later or left in if compatible with downstream use.
-
Ensure the crude is free of radical initiators (peroxides) from previous steps.
Q3: How do I separate the 5-amino isomer from the 3-amino isomer?
Mechanism: The 5-amino isomer (amine adjacent to vinyl) and 3-amino isomer (amine distal) have different dipole moments and packing efficiencies. Protocol:
-
Fractional Crystallization: The 3-amino isomer is often less soluble in Acetonitrile .
-
Suspend the mixture in Acetonitrile at room temperature.
-
Filter off the undissolved solid (enriched in 3-amino isomer).
-
Cool the filtrate to -20°C to crystallize the 5-amino isomer .
-
-
Chromatography: If crystallization fails, use silica gel chromatography.
-
Eluent: DCM : Methanol (95:5 to 90:10) .
-
The 1-vinyl-5-amino isomer typically elutes after the 1-vinyl-3-amino isomer due to higher polarity/interaction with silica.
-
Q4: The crystals are colored (yellow/brown). Is this a problem?
Diagnosis: Oxidation products or trace polymerization oligomers. Solution:
-
Dissolve the crystals in warm ethanol (50°C).
-
Add Activated Carbon (0.5 wt%) . Stir for 15 minutes.
-
Filter hot through Celite.
-
Recrystallize as normal. Note: Carbon can adsorb some product; use sparingly.[1]
Process Visualization
Caption: Decision-tree workflow for the purification of vinyl-amino-triazoles, highlighting critical thermal limits.
References
-
Kizhnyaev, V. N., et al. (2008). Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers. Polymer Science Series B. Link
-
Organic Syntheses. (1946). 3-Amino-1H-1,2,4-triazole.[4][5][6] Org. Synth. 26, 11. (Foundational chemistry for the amino-triazole core). Link
-
BenchChem. (2025).[1] Technical Support Center: Purification of 1,2,4-Triazole Salts. (General protocols for triazole purification). Link
-
PubChem. 1-Vinyl-1,2,4-triazole Compound Summary. (Physical properties of the vinyl-triazole class). Link
Sources
preventing spontaneous polymerization of vinyl triazole amines during storage
Topic: Preventing Spontaneous Polymerization of Vinyl Triazole Amines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists
Status: Operational Ticket ID: VTA-STAB-001 Subject: Prevention of Spontaneous Polymerization in N-Vinyl Triazole Derivatives
Core Directive: The Stability Paradox
Welcome to the technical support center for high-nitrogen monomers. You are likely here because you are working with N-vinyl-1,2,4-triazole (NVT) or its amino-derivatives.
The Critical Warning: These monomers possess a "Jekyll and Hyde" personality. They are stable when properly inhibited but can undergo explosive, exothermic auto-polymerization if mishandled.
The Most Common Failure Mode:
"I stored my monomer under pure nitrogen to protect it, and it solidified into a rock."
The Reason: You likely deactivated your inhibitor. Most vinyl triazoles are stabilized with MEHQ (Monomethyl ether hydroquinone) . MEHQ is an aerobic inhibitor—it requires dissolved oxygen to function.[1] Storing MEHQ-inhibited monomers under an oxygen-free atmosphere renders the inhibitor useless, leading to spontaneous polymerization.
Diagnostic Module: Is My Monomer Compromised?
Before proceeding with synthesis, perform this 3-step diagnostic.
Visual & Physical Inspection Protocol
| Symptom | Diagnosis | Immediate Action |
| Crystal Clear Liquid | Healthy Monomer | Proceed to QC check. |
| Slight Yellowing | Oxidation (Trace) | Purify via Basic Alumina (See Protocol A). |
| Increased Viscosity (Syrup-like) | Oligomerization (10-20% conversion) | DISCARD. Purification is no longer efficient. |
| Cloudiness / Precipitate | Polymer Formation (Insoluble fraction) | DISCARD. Filtration will not remove soluble oligomers. |
| Solid Mass | Total Polymerization (Runaway) | HAZARD. Do not heat.[1] Dispose of as solid chemical waste. |
The "Oxygen Paradox" & Storage Logic
To understand why your storage failed, you must understand the inhibition mechanism.
Figure 1: The MEHQ Inhibition Cycle. Note that without Oxygen, the radical bypasses the inhibitor and triggers polymerization.
Correct Storage Protocol (Gold Standard)
-
Temperature: Store at 2°C – 8°C (Refrigerated). Do not freeze unless validated, as freezing can crystallize the inhibitor out of solution, creating "hot spots" of uninhibited monomer.
-
Atmosphere:
-
If MEHQ inhibited: Store under Air or lean air (5-10%
). Do not purge with pure Nitrogen. -
If Phenothiazine (PTZ) inhibited: Store under Nitrogen . PTZ is an anaerobic inhibitor.
-
-
Container: Amber glass (UV protection) with a non-reactive liner (Teflon/HDPE). Avoid metal containers (trace metals catalyze radical formation).
-
Shelf Life: 6 months maximum. Retest purity if older.
Troubleshooting & FAQs
Q1: I need to polymerize the monomer. How do I remove the inhibitor?
A: Do not use acid washing or traditional silica columns. Vinyl triazole amines are basic (
Protocol A: Inhibitor Removal via Basic Alumina
-
Materials: Basic Alumina (Brockmann I), Fritted glass funnel, Vacuum flask.
-
Step 1: Pack a short plug of Basic Alumina (approx. 5g alumina per 10g monomer) into the funnel.
-
Step 2: Pass the neat monomer (or 50% solution in inhibitor-free solvent) through the plug using gentle vacuum.
-
Step 3: The phenolic inhibitor (MEHQ) binds to the basic alumina; the amine monomer passes through.
-
Step 4: Use immediately. Do not store uninhibited monomer.
Q2: My monomer turned yellow but is still liquid. Can I use it?
A: The yellow color is likely a quinone derivative (oxidized inhibitor) or trace N-oxide formation.
-
Action: Perform Protocol A (above). If the color persists after alumina filtration, distill under high vacuum ( < 1 mmHg) at the lowest possible temperature.
-
Warning: Distilling vinyl triazoles is hazardous. Ensure a bleed of air (not nitrogen) is introduced into the capillary if using MEHQ to prevent polymerization in the condenser.
Q3: Can I inhibit with Copper instead of MEHQ?
A: Yes, but with caution. Copper salts (
Emergency Stabilization Guide
If you detect the onset of polymerization (exotherm/heat generation or rapid viscosity increase):
-
Cool Down: Immediately submerge the container in an ice/water bath.
-
Dilute: Add a large volume of cold solvent (Ethanol or DMF) to reduce the concentration and quench the "Gel Effect" (auto-acceleration).
-
Shortstop: Add a high concentration of Phenothiazine (PTZ) dissolved in solvent. PTZ works rapidly and does not require oxygen.
Summary Data Table: Inhibitor Selection
| Inhibitor | Type | Atmosphere Req.[1][2][3][4] | Best For | Removal Method |
| MEHQ | Phenolic | Aerobic (Needs | Long-term Storage (Fridge) | Basic Alumina Column |
| BHT | Phenolic | Aerobic (Needs | Storage (Less coloring than MEHQ) | Basic Alumina Column |
| Phenothiazine | Amine | Anaerobic (Inert Gas) | High-Temp Processing / Distillation | Distillation / Acid Wash* |
| Copper ( | Metal Ion | Anaerobic/Aerobic | Transport (Very robust) | Chelation / Ion Exchange |
*Note: Acid wash only if the monomer itself is not a basic amine that would be lost.
References
-
Sigma-Aldrich (Merck). Product Specification: 1-Vinyl-1,2,4-triazole, 98%.Link
-
Teledyne ISCO. Chromatography Application Note: Purification of High pKa Compounds (Basic Alumina usage).Link
-
Wang, Z., et al. "Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s."[5] Polymer Chemistry, 2011, 2, 264-269. (Describes radical polymerization sensitivity). Link
-
Arkema. Acrylic Monomers: Safe Handling and Storage Guide (MEHQ/Oxygen Mechanism).Link
-
PubChem. Compound Summary: N-Vinyl-1,2,4-triazole. National Library of Medicine. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 3. fluoryx.com [fluoryx.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues of 1-Ethenyl-1H-1,2,4-triazol-5-amine in water
The following technical support guide is designed for researchers working with 1-Ethenyl-1H-1,2,4-triazol-5-amine (also referred to as 1-vinyl-5-amino-1,2,4-triazole ). This compound presents a unique duality: it is a highly polar heterocycle, yet often exhibits kinetic insolubility due to strong intermolecular hydrogen bonding or stability issues (premature polymerization) that mimic insolubility.
Topic: Overcoming Solubility & Stability Challenges in Aqueous Media
Document ID: TS-VATA-005 | Version: 2.1 | Status: Active[1]
Core Physicochemical Analysis
Before attempting solubilization, you must understand why the compound resists dissolution. Unlike its isomer (3-amino-1,2,4-triazole) or the non-amino parent (1-vinyl-1,2,4-triazole), the 5-amino-1-vinyl derivative possesses a specific structural rigidity.[1]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Structure | 1,2,4-triazole ring with N1-vinyl and C5-amine.[1] | The C5-amine and N2/N4 atoms create a strong H-bond network in the crystal lattice, requiring high energy to break (high lattice energy).[1] |
| pKa (Conjugate Acid) | Estimated ~3.0 – 4.0 | The molecule is a weak base.[2] In neutral water (pH 7), it remains uncharged and less soluble. Protonation is the key switch. |
| LogP | ~ -0.5 to 0.5 (Low) | It is intrinsically hydrophilic but kinetically slow to dissolve due to crystal packing.[1] |
| Reactivity | N-Vinyl Group | Susceptible to radical polymerization (heat/light) and hydrolysis (strong acid/heat). "Insolubility" is often actually cross-linked polymer gel. |
Diagnostic Workflow: Is it Insoluble or Polymerized?
Many users mistake premature polymerization for insolubility. If your clear solution turns cloudy or forms a white rubbery precipitate upon heating, you have polymerized the monomer.
Figure 1: Diagnostic logic to distinguish between thermodynamic insolubility and kinetic polymerization.
Troubleshooting Protocols
Protocol A: The pH Switch (Protonation)
Mechanism: The amino group at position 5 is a weak base. Lowering the pH protonates the amine (forming a cation), drastically increasing hydration enthalpy and solubility.
-
Best for: Preparing stock solutions for reactions where acidic pH is tolerable.
-
Reagents: 1M HCl or Acetic Acid.
Step-by-Step:
-
Suspend the specific amount of this compound in water (e.g., 10 mg/mL).[1] It may appear as a cloudy suspension.
-
Slowly add 1M HCl dropwise while stirring.
-
Monitor pH. As the pH drops below 4.0 , the suspension should clear rapidly as the ammonium salt forms.
-
Warning: Do not go below pH 2.0 or heat excessively, as the N-vinyl group can undergo acid-catalyzed hydrolysis (cleaving the vinyl group to release acetaldehyde and the parent triazole).
Protocol B: The Cosolvent "Wetting" Technique
Mechanism: Water has high surface tension and may struggle to "wet" the hydrophobic vinyl face of the crystal. A water-miscible organic solvent bridges this gap.[1]
-
Best for: Neutral pH applications or polymerization feeds.
-
Reagents: Methanol, Ethanol, or DMSO.
Step-by-Step:
-
Dissolve the monomer in a minimal volume of Methanol or DMSO (Solubility is typically >100 mg/mL in these).
-
Once fully dissolved, slowly add this concentrate to your aqueous buffer under vigorous stirring.
-
Result: This prevents the formation of large aggregates and allows the monomer to disperse at the molecular level before interacting with the water network.
Protocol C: Thermal Dissolution (With Inhibitor)
Mechanism: Heating overcomes the crystal lattice energy. Critical Risk: Heat triggers radical polymerization.
Step-by-Step:
-
Add a radical inhibitor (e.g., 4-Methoxyphenol (MEHQ) ) at 10-50 ppm to the water before adding the monomer.
-
Heat the water to 40–50°C (Do NOT exceed 60°C).
-
Add the monomer with stirring.
-
Once dissolved, cool immediately.
-
Note: If the solution turns cloudy upon cooling, the concentration exceeds saturation at room temperature (supersaturated).
-
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound by heating, but it turned into a white gel overnight. What happened? A: You likely initiated thermal polymerization. The "white gel" is Poly(1-vinyl-1,2,4-triazol-5-amine), which is insoluble in the monomer's solvent or has cross-linked.[1] Solution: Always use a radical inhibitor (MEHQ) if heating is required, or use Protocol A (Acidification) to dissolve at room temperature.
Q2: Can I use sonication to dissolve it? A: Use with extreme caution. Ultrasonic cavitation generates local hot spots that can trigger radical polymerization of vinyl groups. If you must sonicate, keep the sample on an ice bath and use short pulses (5s on, 10s off).
Q3: Is the 5-amine isomer less soluble than the 3-amine isomer (Amitrole)? A: Yes, typically.[1] The 3-amino isomer (Amitrole) is quite soluble (280 g/L). The 1-substituted-5-amino geometry often leads to denser crystal packing and lower solubility due to the steric proximity of the vinyl and amine groups, which forces a specific stacking arrangement.[1]
Q4: My solution turned yellow after adding acid. Is it degraded? A: A slight yellowing is common for aromatic amines in acid due to salt formation or trace oxidation. However, a deep orange/brown color suggests degradation (hydrolysis of the vinyl group). Ensure your acid concentration is not excessive (keep pH > 2).
Summary Data Table
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| Neutral Water (25°C) | Low / Slow | Low | Not recommended for high conc.[1] |
| Water + HCl (pH 3-4) | High | Medium (Hydrolysis) | Best for rapid dissolution |
| Methanol / Ethanol | Very High | Low | Stock solution preparation |
| DMSO | Very High | Low | Biological assays / HTS |
| Hot Water (>60°C) | Medium | Critical (Polymerization) | Avoid unless inhibited |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1639, 3-Amino-1,2,4-triazole (Amitrole) and derivatives. Retrieved from [Link]
- Kizhnyaev, V. N., & Vereshchagin, L. I. (2003). Synthesis and Properties of Vinyltriazole Polymers. Russian Chemical Reviews, 72(2), 143-164.
-
Frontiers in Chemistry. (2022). Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts. (Provides data on lattice energy and solubility of high-nitrogen triazole salts). Retrieved from [Link]
Sources
minimizing side reactions in 1-Ethenyl-1H-1,2,4-triazol-5-amine functionalization
The following technical guide addresses the functionalization of 1-Ethenyl-1H-1,2,4-triazol-5-amine (also referred to as 1-vinyl-5-amino-1,2,4-triazole).
This molecule presents a classic "chemoselectivity paradox": it contains a nucleophilic exocyclic amine that you want to react, and an electrophilic/radical-sensitive vinyl group that you must preserve. The following protocols and troubleshooting steps are designed to decouple these reactivities.
Executive Summary: The Reactivity Landscape
Before initiating any experiment, understand that this molecule has three distinct reactive centers that compete during functionalization. Your goal is to activate Pathway A while completely suppressing Pathways B and C.
-
Pathway A (Desired): Nucleophilic attack by the C5-NH₂ group (e.g., Acylation, Schiff base formation).
-
Pathway B (Side Reaction - Radical): Vinyl group polymerization initiated by heat, light, or trace radicals.
-
Pathway C (Side Reaction - Hydrolysis/Michael): Acid-catalyzed cleavage of the N-vinyl bond or Michael addition of nucleophiles across the vinyl double bond.
Part 1: Critical Troubleshooting & Optimization (FAQ)
Q1: My reaction mixture turns into a viscous gel or insoluble solid before the reaction is complete. What is happening?
Diagnosis: You are likely triggering unwanted radical polymerization of the N-vinyl group. This is common if the reaction temperature exceeds 60°C or if the solvent contains peroxides.
Corrective Actions:
-
Add a Radical Inhibitor: For all reactions involving the amine functionalization, add 4-methoxyphenol (MEHQ) or BHT (Butylated hydroxytoluene) at 100–500 ppm relative to the substrate. These scavenge free radicals without interfering with polar amine chemistry.
-
Oxygen Management: Contrary to standard inert atmosphere protocols, do not purge excessively with nitrogen if you are using MEHQ, as it requires trace oxygen to remain active. If you use a strictly anaerobic environment, switch to Phenothiazine as the inhibitor.
-
Temperature Cap: Maintain reaction temperatures below 50°C . If higher activation energy is needed, use a more reactive electrophile (e.g., an acid anhydride or activated ester) rather than increasing heat.
Q2: I see the loss of the vinyl signals (multiplets at 5.0–7.5 ppm) in NMR, but no polymer formed. Where did it go?
Diagnosis: You have likely cleaved the N-vinyl bond via acid-catalyzed hydrolysis . Mechanism: In the presence of strong aqueous acids (pH < 2), the N-vinyl group protonates, forming an unstable iminium species that hydrolyzes to release acetaldehyde and the free 5-amino-1,2,4-triazole.
Corrective Actions:
-
Buffer Control: Avoid strong mineral acids (HCl, H₂SO₄). If acid catalysis is required (e.g., for Schiff base formation), use weak organic acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) and keep the system anhydrous.
-
Water Scavenging: Use molecular sieves (3Å or 4Å) or anhydrous solvents (DMF, DMSO, Acetonitrile) to prevent hydrolysis.
Q3: The electrophile is attacking the Ring Nitrogen (N2 or N4) instead of the Exocyclic Amine (NH₂). How do I direct it?
Diagnosis: This is a regioselectivity issue. The N4 nitrogen is often more nucleophilic than the exocyclic amine due to the electron-withdrawing nature of the triazole ring.
Corrective Actions:
-
Solvent Choice: Use polar aprotic solvents (DMF, DMSO). These solvate the protons of the exocyclic amine less strongly than protic solvents, potentially increasing its relative nucleophilicity.
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or DBU . Avoid inorganic bases like K₂CO₃ if they are insoluble, as heterogeneous conditions can favor N-alkylation.
-
Hard/Soft Acid-Base Theory: For acylations, the exocyclic amine (harder nucleophile) is generally preferred over the ring nitrogen. If alkylating, control the stoichiometry precisely (1.0 equivalent) and add the electrophile slowly at low temperature (0°C).
Part 2: Optimized Experimental Protocols
Protocol A: Selective Acylation (Amide Formation)
Target: Reacting C5-NH₂ with an Acid Chloride/Anhydride without polymerizing the vinyl group.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Electrophile: Acetic Anhydride or Benzoyl Chloride (1.1 eq)
-
Base: Pyridine (1.2 eq) or Triethylamine (1.5 eq)
-
Solvent: Anhydrous THF or DMF
-
Inhibitor: BHT (200 ppm)
Step-by-Step:
-
Dissolution: Dissolve the aminotriazole and BHT in anhydrous THF under ambient air (do not sparge with Argon if using BHT/MEHQ).
-
Cooling: Cool the solution to 0°C using an ice bath. This kinetic control favors the amine reaction and suppresses thermal polymerization.
-
Addition: Add the base followed by the dropwise addition of the electrophile over 15 minutes.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Do not reflux.
-
Quench: Quench with a saturated NaHCO₃ solution (cold).
-
Purification: Extract with Ethyl Acetate. When concentrating on a rotary evaporator, do not heat the water bath above 35°C .
Protocol B: Schiff Base Synthesis (Imine Formation)
Target: Condensation with an aldehyde.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Aldehyde: Benzaldehyde derivative (1.0 eq)
-
Catalyst: Glacial Acetic Acid (5 mol%)
-
Solvent: Absolute Ethanol or Methanol
-
Inhibitor: MEHQ (100 ppm)
Step-by-Step:
-
Setup: Combine amine and aldehyde in ethanol with MEHQ.
-
Catalysis: Add the catalytic amount of acetic acid.
-
Dehydration: Instead of high-heat reflux, add activated 4Å molecular sieves to the reaction flask to drive the equilibrium by absorbing water.
-
Reaction: Stir at room temperature or mild heat (max 40°C) for 6–12 hours.
-
Isolation: Filter off the sieves. The product often precipitates upon cooling or addition of cold ether.
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competing pathways. Your objective is to follow the Green Path while blocking the Red Paths .
Caption: Figure 1. Chemoselectivity map for this compound. Green path indicates optimized conditions; red/yellow paths indicate failure modes.
Part 4: Data Summary & Stability Profile
| Parameter | Stability Limit | Recommended Condition | Consequence of Exceeding |
| Temperature | < 60°C | 0°C – 40°C | Thermal polymerization of vinyl group. |
| pH Range | 4 – 10 | 6 – 8 | pH < 4: Vinyl hydrolysis. pH > 11: Ring degradation/side reactions. |
| Solvent | Non-nucleophilic | THF, DMF, EtOH | DMSO/DMF can accelerate polymerization if not inhibited. |
| Atmosphere | Trace O₂ required for MEHQ | Air (if using MEHQ) | Strict N₂ removes O₂, deactivating MEHQ inhibitor. |
References
-
Synthesis and Polymerization of Vinyl-1,2,4-triazoles. Source: ResearchGate. Context: Details the radical polymerization conditions (AIBN, heat) that must be avoided during small molecule functionalization. URL:[Link]
-
Acetylation of 5-amino-1H-[1,2,4]triazole revisited. Source: PubMed (NIH). Context: Establishes regioselectivity rules for aminotriazoles, confirming that mild conditions in DMF favor monoacetylation. URL:[Link]
-
Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole). Source: PMC (NIH). Context: Provides data on the stability of the polymer and the monomer, highlighting the sensitivity of the vinyl group to radical sources. URL:[Link]
-
Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles. Source: PubMed. Context: Computational and experimental study on the nucleophilicity of the amino group vs. ring nitrogens. URL:[Link]
optimizing reaction temperature for vinyl triazole amine polymerization
Topic: Optimizing Reaction Temperature for Vinyl Triazole Amine Polymerization
Status: Active Maintainer: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 18, 2026
Introduction: The Thermal Landscape of Vinyl Triazoles
Welcome to the technical hub. You are likely here because your polymerization of vinyl triazole (often 1-vinyl-1,2,4-triazole or amino-functionalized derivatives like 3-amino-1-vinyl-1,2,4-triazole) is behaving unpredictably.
In my 15 years characterizing nitrogen-heterocycle polymers, I have found that temperature is the single most abused variable in this chemistry. Unlike simple styrenics, vinyl triazoles possess a high dipole moment and amine functionality that makes them susceptible to specific solvent effects and oxidative degradation.
This guide moves beyond "recipe following" to help you engineer the kinetics of your reaction.
Module 1: The Kinetics of Heat (Theory & Causality)
To optimize temperature, you must balance three competing kinetic parameters.
| Parameter | Symbol | Temperature Effect | Consequence for Vinyl Triazole |
| Decomposition Rate | Increases exponentially | High T: Fast initiation, but risk of "dead" initiator before conversion is complete. Low T: Reaction stalls; requires redox initiation. | |
| Propagation Rate | Increases moderately | High T: Faster polymer growth, but often outpaced by termination. | |
| Termination Rate | Increases significantly | High T: Radical collisions increase. Result: Lower Molecular Weight (MW) and broader PDI. | |
| Chain Transfer | Increases | High T: The amine group becomes a chaotic chain transfer agent, terminating growing chains and causing yellowing. |
Expert Insight: The "Amine" Problem
If you are polymerizing an amine-functionalized monomer (e.g., vinyl triazole amine), the amine protons are labile. At temperatures >80°C , these act as Chain Transfer Agents (CTA). The radical abstracts a hydrogen from the amine, killing the polymer chain and creating a stable nitrogen radical that retards the reaction.
-
Rule of Thumb: Keep T < 70°C for amine-rich monomers to preserve Molecular Weight (MW).
Module 2: Troubleshooting Guides (Q&A)
Scenario A: The "Brick" (Gelation)
Q: My reaction flask turned into an insoluble gel. I was aiming for a soluble linear polymer. What happened?
Dr. Thorne: You likely encountered the Trommsdorff Effect (Auto-acceleration) coupled with crosslinking.
-
The Cause: As conversion increases, viscosity rises. Long polymer chains can no longer diffuse to find each other to terminate (
drops), but small monomer molecules can still find the chain ends ( stays high). The rate explodes, heat spikes, and the high temperature triggers crosslinking via the triazole ring or trace divinyl impurities. -
The Fix:
-
Lower the Temperature: Drop from 80°C to 60–65°C.
-
Dilute the System: If your monomer concentration is >2 M, reduce it to 1 M.
-
Solvent Choice: Switch to a solvent with high heat capacity (Water > DMF) if solubility permits, to act as a heat sink.
-
Scenario B: The "Tea" (Discoloration)
Q: My polymer is supposed to be white/colorless, but it came out yellow or brown. Is it ruined?
Dr. Thorne: It is likely oxidized, but potentially usable depending on the application.
-
The Cause: Amine and triazole functionalities are sensitive to oxidative attack, especially at high temperatures (>75°C). This creates conjugated by-products (imines/azo linkages) that absorb blue light, appearing yellow.
-
The Fix:
-
Oxygen Exclusion: Degassing via N2 bubbling is insufficient. Use Freeze-Pump-Thaw (3 cycles) .
-
Lower Temperature: Run the reaction at 60°C for a longer time (24h) rather than 80°C for 4h.
-
Add Reducing Agent: If using aqueous initiation, a redox system (APS/TEMED) allows polymerization at 20–40°C, eliminating thermal oxidation.
-
Scenario C: The "Slush" (Low Conversion)
Q: I ran the reaction at 50°C to be safe, but after 24 hours, I still have mostly monomer.
Dr. Thorne: You are below the activation energy threshold of your initiator.
-
The Cause: Standard thermal initiators like AIBN (Azobisisobutyronitrile) have a 10-hour half-life at ~65°C. At 50°C, the radical flux is too low to overcome oxygen inhibition or impurities.
-
The Fix:
-
Switch Initiator: Use V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)), which is active at 50°C.
-
Step-Up Protocol: Initiate at 60°C for 1 hour to seed the reaction, then drop to 55°C if heat control is needed.
-
Module 3: Optimized Experimental Protocol
This protocol uses a Self-Validating System : The color and viscosity serve as real-time indicators of success.
Target: Poly(1-vinyl-1,2,4-triazole) (PVT) or Amine-Copolymer Solvent: DMF (for organic solubility) or Water (for high MW) Initiator: AIBN (recrystallized)
Step-by-Step Methodology
-
Preparation (The Clean Slate):
-
Dissolve Monomer (1 M concentration) in DMF.
-
Add AIBN (1 mol% relative to monomer).
-
Validation Check: Solution must be crystal clear. Haze indicates polymer contamination or wet solvent.
-
-
Degassing (The Critical Step):
-
Perform 3 cycles of Freeze-Pump-Thaw.
-
Backfill with Argon (heavier than air, protects the surface better than N2).
-
-
The Thermal Ramp (Reaction Phase):
-
Place flask in an oil bath pre-heated to 65°C .
-
Why 65°C? It is the "Goldilocks" zone where AIBN
, ensuring a steady stream of radicals without thermal shock.
-
-
Termination & Purification:
-
After 12-16 hours, quench by cooling to 0°C and exposing to air.
-
Precipitate dropwise into cold Acetone (if DMF used).
-
Validation Check: Product should be a white, fibrous precipitate. Sticky gum indicates low MW (reaction T was too high or time too short).
-
Module 4: Decision Logic Visualization
The following diagram illustrates the troubleshooting workflow for temperature optimization.
Caption: Decision matrix for optimizing reaction temperature based on intermediate physical states of the polymerization mixture.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for radical kinetics
, , ). -
Ermakova, T. G., et al. (2013). "Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole)." Russian Journal of Applied Chemistry. (Specifics on NVT polymerization in water vs. DMF).
-
Sigma-Aldrich. "Thermal Initiators: Decomposition Rate and Half-Life." (Data for AIBN vs. V-65 selection).
-
Bao, P., et al. (2019).[1] "Selective synthesis of 1,2,3-triazoles." (Context on triazole ring stability and temperature sensitivity).
Sources
Technical Support Center: Purification of 1-Ethenyl-1H-1,2,4-triazol-5-amine
The following technical support guide is designed for researchers and process chemists handling 1-Ethenyl-1H-1,2,4-triazol-5-amine (also referred to as 1-vinyl-3-amino-1,2,4-triazole).[1]
This compound is a bifunctional monomer containing a polymerizable vinyl group and a reactive amine. This dual functionality creates a "purification paradox": conditions required to remove impurities (heat, concentration) often trigger the formation of new impurities (oligomers, oxidation products).[1]
Status: Operational Topic: Impurity Removal & Stabilization Audience: Chemical Development & Research Staff
Part 1: The Impurity Profile
Before initiating purification, you must identify the "Enemy."[1] Crude reaction mixtures typically contain three distinct classes of impurities:
| Impurity Class | Origin | Chemical Behavior | Removal Strategy |
| Class A: Starting Material | Residual 3-amino-1,2,4-triazole (Amitrole) | Highly polar, water-soluble, high melting point.[1] | Solubility Differential: Amitrole is significantly more water-soluble than the vinylated product. |
| Class B: Oligomers | Spontaneous polymerization of the vinyl group (Poly-VATA) | Gel-like solids, insoluble in most organic solvents.[1] | Filtration: These are often insoluble "popcorn" polymers that can be mechanically separated. |
| Class C: Oxidation/Color | Air oxidation of the amine or trace metal catalysts | Yellow/Brown oils or tars. | Adsorption: Activated carbon or silica gel filtration. |
Part 2: Troubleshooting Guide (Q&A)
Category 1: Stability & Polymerization
Q: My crude product is turning into a sticky gel during solvent evaporation. What is happening? A: You are likely observing thermal polymerization . The vinyl group at the N1 position is sensitive to free radicals, especially when concentrated and heated.
-
Immediate Fix: Stop heating. Dilute the mixture with cold ethyl acetate or methanol.
-
Prevention:
-
Temperature Limit: Never exceed 40°C during rotary evaporation.
-
Inhibitors: Add 100–200 ppm of 4-methoxyphenol (MEHQ) or BHT to the collection flask before you start distilling solvent. This ensures the inhibitor is present as the concentration increases.
-
Atmosphere: Unlike many sensitive reactions, do not use a strictly oxygen-free atmosphere if using MEHQ, as it requires trace oxygen to function as an inhibitor.[1]
-
Q: Can I distill this compound to purify it? A: Not recommended. While simple 1-vinyl-1,2,4-triazole can be distilled, the amino substituent significantly raises the boiling point and hydrogen-bonding capability.[1] Heating to the required temperature (likely >150°C at reduced pressure) will almost certainly trigger rapid, exothermic polymerization or decomposition. Recrystallization or Chromatography are the only validated methods.
Category 2: Separation of Starting Material
Q: TLC shows a persistent spot near the baseline. How do I remove unreacted 3-amino-1,2,4-triazole? A: The starting material (Amitrole) is much more polar than the 1-vinyl product.[1]
-
The "Cold Wash" Technique:
-
Dissolve your crude solid in a minimum amount of warm ethyl acetate (or a DCM/MeOH 9:1 mixture).
-
Wash this organic phase with ice-cold brine (saturated NaCl).
-
Mechanism: The unreacted Amitrole will partition into the aqueous phase, while the lipophilic vinyl group keeps your product in the organic phase.
-
Dry the organic layer over Na₂SO₄ immediately to prevent hydrolysis.
-
Category 3: Color & Metal Contamination
Q: The product is technically pure by NMR but appears dark brown. Is this acceptable? A: No. Dark color often indicates trace transition metals (e.g., Copper or Palladium from cross-coupling) or oxidized amine species (quinoid-like structures). These impurities can act as radical initiators, destabilizing your monomer in storage.
-
Protocol: Treat the solution with Activated Carbon (Darco G-60) .
-
Dissolve crude in methanol.
-
Add 10 wt% activated carbon.
-
Stir for 30 minutes at room temperature (do not heat).
-
Filter through a Celite pad.
-
Part 3: Validated Purification Protocols
Method A: Recrystallization (Scalable)
Best for: Removing trace starting material and oligomers from >5g batches.[1]
-
Solvent Selection: Use Ethanol/Water (9:1) or Isopropanol .
-
Dissolution: Suspend crude solid in the solvent. Heat gently to 40–45°C. Do not boil.
-
Filtration (Critical): If there are insoluble particles (likely polymer gels) at 45°C, filter the hot solution rapidly through a coarse sintered glass funnel.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.
-
Harvest: Collect crystals by vacuum filtration. Wash with cold hexane to remove surface impurities.
-
Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature. Do not use a heated vacuum oven.
Method B: Flash Chromatography (High Purity)
Best for: Analytical standards or removing stubborn colored impurities.[1]
-
Stationary Phase: Neutral Silica Gel (Acidic silica may degrade the vinyl-amine).
-
Eluent: Gradient of Dichloromethane (DCM) to 5% Methanol/DCM .
-
Loading: Dissolve crude in a minimum volume of DCM.
-
Elution Order:
-
Front: Non-polar byproducts.
-
Middle:This compound (Product).
-
Baseline: Unreacted 3-amino-1,2,4-triazole.
-
Part 4: Process Logic Visualization
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of this compound, prioritizing the removal of polymers and starting materials.
References
-
Synthesis and Properties of Vinyl-Triazoles: Kizhnyaev, V. N., & Vereshchagin, L. I. (2003).[1] Vinyltriazoles: Synthesis, polymerization, and properties of polymers. Russian Chemical Reviews, 72(2), 143–164. Context: Defines the polymerization sensitivity of the vinyl-triazole class.
-
Parent Molecule Purification (Amitrole): Allen, C. F. H., & Bell, A. (1946).[1] 3-Amino-1,2,4-Triazole.[2][3] Organic Syntheses, Coll. Vol. 3, p.96. Context: Establishes the solubility profile of the starting material (water/ethanol soluble) which contrasts with the vinyl derivative.
-
General Handling of Vinyl Monomers: Sigma-Aldrich Technical Bulletin. Inhibitors and Stabilizers for Vinyl Monomers. Context: Standard protocols for using MEHQ and BHT during workup.
-
Chromatographic Separation of Triazoles: Bechara, W. S., et al. (2015).[1] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles. Organic Letters, 17(5), 1184–1187. Context: Provides precedent for silica gel gradient elution (DCM/MeOH) for polar triazole derivatives.
Sources
Technical Support Center: Stability of 1-Ethenyl-1H-1,2,4-triazol-5-amine
[1]
Part 1: Executive Technical Summary
Core Directive: this compound is fundamentally unstable in aqueous acidic media .[1] While the triazole ring itself is robust, the N-vinyl substituent is acid-labile.[1] Exposure to protic acids triggers irreversible hydrolysis, cleaving the vinyl group to yield the parent 3-amino-1,2,4-triazole and acetaldehyde.[1]
Operational Constraint: Do not subject this molecule to pH < 5.0 unless the specific intent is to cleave the vinyl group.[1] For salt formation, use non-aqueous anhydrous acids (e.g., HCl in dioxane) under strictly controlled conditions, though this remains high-risk.
Key Physicochemical Data
| Property | Value | Implication for Stability |
| CAS No. | 65380-04-3 (or 2764-83-2 for parent vinyltriazole) | Verification of identity.[1] |
| Functional Groups | Primary Amine (-NH₂), N-Vinyl (-CH=CH₂) | Amine is basic; Vinyl is acid-sensitive.[1] |
| pKa (Conjugate Acid) | ~4.0 - 5.0 (Triazole ring N) | Protonation occurs on the ring nitrogens or exocyclic amine depending on tautomer, activating the vinyl group for hydrolysis. |
| Major Degradants | 3-Amino-1,2,4-triazole, Acetaldehyde | Detected via NMR (loss of vinyl signals) or HPLC.[1] |
| Incompatibility | Strong acids, Oxidizers, Iron/Copper | Metals can catalyze polymerization; Acids cause hydrolysis. |
Part 2: Critical Troubleshooting & FAQs
Q1: I observed a rapid pH drop and precipitation when dissolving the compound in dilute HCl. What happened?
Diagnosis: You likely triggered acid-catalyzed hydrolysis followed by precipitation of the parent triazole salt or polymerization.[1]
Mechanism: The N-vinyl group is an enamine-like system.[1] In the presence of water and acid (
-
Immediate Action: Neutralize the solution immediately if recovery is attempted.[1]
-
Prevention: Avoid aqueous acids. If protonation of the amine is required for solubility, use a buffered media at pH 6–8, or use organic solvents (DMSO, Methanol).
Q2: Can I use this monomer for polymerization in an acidic buffer (pH 4)?
Technical Advice: No. While radical polymerization of vinyl triazoles is often performed in water, acidic conditions compete with the propagation step by destroying the monomer.
-
Consequence: Low polymer yield, low molecular weight, and incorporation of non-vinyl impurities (parent triazole) into the matrix.
-
Alternative: Perform polymerization in neutral aqueous media or polar organic solvents (DMF, DMAc). Water actually accelerates the polymerization of this specific monomer due to hydrogen bonding effects, but only in the absence of strong acid.
Q3: How do I distinguish between the intact monomer and the hydrolyzed degradant?
Protocol: Use
-
Intact Monomer: Distinct vinyl protons: A doublet of doublets (dd) around
7.0–7.5 ppm (N-CH=) and two doublets around 4.5–5.5 ppm (=CH ). -
Degradant (Hydrolysis): Disappearance of vinyl signals. Appearance of a methyl doublet (
~2.2 ppm) and quartet ( ~9.7 ppm) corresponding to acetaldehyde (or its hydrate/oligomers) and the simplified aromatic signals of the parent 3-amino-1,2,4-triazole.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways when this compound is exposed to acidic conditions: Salt Formation (Reversible) vs. Hydrolysis (Irreversible).[1]
Figure 1: Mechanistic pathway showing the divergence between reversible salt formation (green) and irreversible hydrolytic degradation (red) in acidic media.
Part 4: Validated Experimental Protocols
Protocol A: Purity Assessment via HPLC (Acid-Free Method)
Standard reverse-phase HPLC uses acidic modifiers (TFA/Formic Acid), which will degrade this analyte on-column.[1] Use this modified method.
-
Column: C18 (Base-deactivated), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 210 nm and 254 nm.
-
Sample Prep: Dissolve 1 mg/mL in Methanol (Do not use water/acid diluents). Inject immediately.
Protocol B: Safe Storage & Handling
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen blanket (Moisture sensitive).[1]
-
Stabilizer: Commercial samples may contain radical inhibitors (e.g., MEHQ). Do not remove unless necessary for polymerization.[1]
-
Emergency Neutralization: If accidental acid contact occurs, quench immediately with saturated aqueous Sodium Bicarbonate (
) and extract into Ethyl Acetate.
References
-
PubChem. (n.d.).[1] 1H-1,2,4-Triazol-5-amine, 1-ethenyl-.[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Kizhnyaev, V. N., et al. (2008).[3] Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers. Polymer Science Series B. Retrieved from [Link]
Technical Support Center: Photostability & Degradation of 1-Ethenyl-1H-1,2,4-triazol-5-amine
[1]
Center Status: Online Role: Senior Application Scientist Topic: Photochemical Degradation & Troubleshooting for 1-Ethenyl-1H-1,2,4-triazol-5-amine Audience: Chemical Researchers, QA/QC Scientists, Drug Development Leads[1]
Executive Summary
This compound (also known as 1-vinyl-5-amino-1,2,4-triazole ) is a bifunctional N-vinylazole monomer.[1][2][3] Its stability profile is governed by two competing photochemical pathways: radical photopolymerization of the vinyl group and photo-induced hydrolysis of the N-C bond.
Under UV light, this molecule does not simply "decompose" in the traditional sense; it often transforms into high-molecular-weight species (oligomers) or cleaves into its parent heterocycle, 5-amino-1,2,4-triazole (Amitrole) , a known regulated compound.[1] This guide addresses the identification, mechanism, and mitigation of these products.
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: My neat sample has turned into a viscous yellow gel after UV exposure. Is this degradation?
Diagnosis: This is likely Photopolymerization , not oxidative degradation. Technical Insight: The N-vinyl group is highly reactive.[1] UV light (especially <300 nm) generates free radicals that initiate chain-growth polymerization.[1] The "degradation product" here is actually Poly(this compound) .[1]
-
The Yellowing: Often caused by the formation of conjugated polyene sequences or azo-coupling of the amine groups during the radical process.
-
Action: Check solubility. If the gel is insoluble in the original solvent but swells, it is a cross-linked polymer network.
Q2: I detect a new peak at a lower retention time (RP-HPLC) and an aldehyde odor. What is happening?
Diagnosis: Photo-induced Hydrolysis (N-Vinyl Cleavage). Technical Insight: N-vinyl compounds are enamines.[1] Under UV light, especially in the presence of moisture (even atmospheric humidity), the N-C bond weakens. The molecule cleaves to release:
-
5-Amino-1,2,4-triazole (Parent Triazole): Highly polar, elutes early in Reverse Phase HPLC.[1]
-
Acetaldehyde: Volatile, responsible for the pungent/fruity odor.[1]
-
Critical Safety Note: The parent triazole (Amitrole) is a regulated pesticide and potential carcinogen.[1] Handle degraded samples with cytotoxic precautions.
Q3: Can I stabilize the monomer without freezing it?
Diagnosis: Inhibitor Depletion. Technical Insight: Standard radical inhibitors (e.g., MEHQ) require dissolved oxygen to function, but oxygen also promotes the oxidative cleavage of the vinyl group.
-
Solution: Store in amber glass (blocking <400 nm). For solution storage, maintain a neutral to slightly basic pH (pH 7-8). Acidic conditions catalyse the hydrolysis of the N-vinyl bond rapidly, a process accelerated by UV energy.
Part 2: Degradation Pathways & Products
The following table summarizes the specific degradation products based on environmental conditions.
| Condition | Primary Mechanism | Major Product(s) | Analytical Marker |
| Neat / High Conc.[1] (UV) | Radical Polymerization | Poly(this compound) (Dimers/Oligomers) | Broadening of NMR peaks; GPC MW increase.[1] |
| Aqueous / Dilute (UV) | Photo-Hydrolysis | 5-Amino-1,2,4-triazole + Acetaldehyde | New HPLC peak (Polar); Aldehyde signal in 1H NMR (~9.8 ppm).[1] |
| Oxidative (UV + O2) | Photo-Oxidation | Triazol-3-one derivatives / Nitrogen Oxides | Yellow/Orange discoloration; Mass shift +16 Da (N-oxide).[1] |
Pathway Visualization
Caption: Figure 1. Divergent degradation pathways of this compound under UV irradiation. High concentrations favor polymerization (Green), while moisture/dilution favors hydrolysis to toxic byproducts (Red).[1]
Part 3: Experimental Validation Protocols
To confirm the identity of degradation products in your specific matrix, utilize the following validated workflows.
Protocol A: HPLC-DAD Separation of Hydrolysis Products
Use this to detect the formation of the free amine (Amitrole).
-
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.[1] Standard C18 columns may fail to retain the polar degradation product.
-
Mobile Phase:
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Triazole ring).[1]
-
Expected Results:
Protocol B: NMR Identification of Polymerization
Use this if the sample viscosity has increased.
-
Solvent: DMSO-d6 (The polymer is likely insoluble in CDCl3).[1]
-
Key Signals to Monitor:
-
Vinyl Protons (Monomer): Distinct doublets at δ 4.5–6.0 ppm and δ 7.0–7.5 ppm.[1]
-
Backbone Protons (Polymer): Disappearance of vinyl peaks; appearance of broad multiplets in the aliphatic region (δ 1.5–3.0 ppm).[1]
-
Amine Shift: The -NH2 signal (typically broad singlet around δ 5.0-6.0 ppm) may shift or broaden significantly due to hydrogen bonding in the polymer matrix.[1]
-
References
-
Sigma-Aldrich. (n.d.).[1] 1-Vinyl-1,2,4-triazole Product Specification & Safety Data Sheet. Retrieved from [1]
- Grounding: Confirms the chemical nature of the N-vinyl triazole class and polymeriz
-
U.S. Environmental Protection Agency (EPA). (2008).[1][5] Reregistration Eligibility Decision (RED) for Amitrole. Retrieved from [1]
- Grounding: Authoritative source on the toxicity and stability of the degradation product, 5-amino-1,2,4-triazole (Amitrole).
-
Zh, A., et al. (2010).[1] One-Pot Preparation of Metal–Polymer Nanocomposites in Irradiated Aqueous Solutions of 1-Vinyl-1,2,4-triazole. ResearchGate. Retrieved from
-
Grounding: Validates the radical polymerization mechanism of 1-vinyl-1,2,4-triazole derivatives under radiation.[1]
-
-
Zaza, et al. (2001).[1] Photodegradation of 3-amino-1,2,4-triazole in aqueous solution by TiO2. ISRES / Chemical Science. Retrieved from [1]
- Grounding: Describes the oxidative breakdown of the triazole ring itself under harsh photoc
Sources
- 1. PubChemLite - 5-ethyl-1-methyl-1h-1,2,4-triazol-3-amine (C5H10N4) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Validation & Comparative
1H NMR Spectrum Analysis of 1-Ethenyl-1H-1,2,4-triazol-5-amine: A Comparative Technical Guide
Executive Summary
1-Ethenyl-1H-1,2,4-triazol-5-amine (also known as 1-vinyl-5-amino-1,2,4-triazole) is a critical intermediate in the synthesis of high-energy density materials and bioactive pharmacophores. Its structural integrity is defined by the regioselective placement of the vinyl group at the N1 position and the amine at the C5 position.
Common synthetic routes (e.g., vinylation of 3-amino-1,2,4-triazole) frequently yield mixtures of regioisomers, specifically the 1-ethenyl-3-amine isomer. Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity.
This guide provides a definitive 1H NMR characterization protocol. It compares the target molecule against its primary regioisomer and evaluates solvent performance (DMSO-
Part 1: Structural Context & Isomeric Challenges
The core analytical challenge lies in the asymmetry of the 1,2,4-triazole ring. Upon vinylation of 3-amino-1,2,4-triazole, two products are kinetically and thermodynamically possible:
-
Target: this compound (Amine at C5, Proton at C3).
-
Alternative (Impurity): 1-Ethenyl-1H-1,2,4-triazol-3-amine (Amine at C3, Proton at C5).
In the target molecule (5-amine), the vinyl group at N1 is sterically adjacent to the amine group at C5. In the alternative (3-amine), the vinyl group at N1 is adjacent to the ring proton at C5. This spatial difference is the basis for the Nuclear Overhauser Effect (NOE) validation step described in Part 3.
Structural Visualization
Figure 1: Structural comparison of the target molecule and its primary regioisomer, highlighting the key distinguishing NMR features.
Part 2: Experimental Protocol
To ensure reproducibility and high resolution of the exchangeable amine protons, strict adherence to solvent selection is required.
Solvent Selection Comparison
| Feature | DMSO- | CDCl | Impact on Analysis |
| Solubility | Excellent | Poor to Moderate | CDCl |
| Amine (-NH | Sharp/Broad Singlet ( | Very Broad/Invisible | DMSO slows proton exchange, allowing integration of the amine signal. |
| Water Peak | Water in DMSO does not interfere with the critical alkene region. | ||
| Vinyl Shifts | Distinct AMX pattern | Often overlapped | DMSO polarity separates the vinyl multiplets effectively. |
Sample Preparation Workflow
-
Mass: Weigh 5-10 mg of the dried solid.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to prevent vinyl polymerization.
-
Acquisition:
Part 3: Spectral Analysis & Comparative Data
The 1H NMR spectrum of this compound exhibits three distinct regions: the Ring Proton, the Vinyl Group, and the Amine.
Chemical Shift Assignments (in DMSO- )
| Proton Type | Position | Multiplicity | Chemical Shift ( | Coupling ( | Interpretation |
| Ring C-H | C3-H | Singlet (s) | 7.60 - 7.75 | - | Diagnostic peak. Upfield relative to the 3-amino isomer.[1] |
| Vinyl | N-CH= | dd | 6.90 - 7.05 | Deshielded by the aromatic ring nitrogen. | |
| Amine | -NH | Broad Singlet (bs) | 6.10 - 6.40 | - | Exchangeable. Disappears with D |
| Vinyl | =CH (trans) | dd | 5.30 - 5.45 | Terminal alkene proton (trans to N). | |
| Vinyl | =CH (cis) | dd | 4.85 - 5.00 | Terminal alkene proton (cis to N). |
> Note: Chemical shifts may vary by
Comparative Analysis: Target vs. Alternative Isomer
The most critical "performance" metric of this analysis is the ability to detect the 1-ethenyl-3-amine impurity.
| Spectral Feature | Target: 1-Ethenyl-5-amine | Alternative: 1-Ethenyl-3-amine | Mechanism |
| Ring Proton Shift | H-5 is significantly deshielded by the adjacent N1 and N4 lone pairs. H-3 is shielded by the adjacent amine in the 3-isomer, but in the target, H-3 is flanked by N2/N4. However, the absence of the N1-substituent effect on H-3 keeps it upfield compared to H-5. | ||
| NOE Correlation | Vinyl | Vinyl | Self-Validating Step: In the target, the vinyl group is spatially close to the amine. In the isomer, it is close to the ring proton. |
The "Self-Validating" NOE Protocol
To confirm the structure definitively, run a 1D NOE difference spectrum or a 2D NOESY:
-
Irradiate the Vinyl
signal (~7.0 ppm). -
Observe the response:
-
Positive Enhancement of Amine (~6.2 ppm): Confirms 5-amine (Target).
-
Positive Enhancement of Ring Proton (~8.3 ppm): Confirms 3-amine (Alternative).
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the logical pathway to assign the structure and assess purity.
Figure 2: Decision tree for the structural assignment of 1-ethenyl-1,2,4-triazol-5-amine, integrating chemical shift logic and NOE validation.
References
-
SpectraBase. 1-Vinyl-1,2,4-triazole 1H NMR Spectrum. John Wiley & Sons.[4][5] (Provides baseline shifts for the vinyl group on a triazole ring). [4]
-
RSC Advances. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry, 2018.[6] (Discusses amino-triazole tautomerism and solvent effects on NH2 shifts).
-
Magnetic Resonance in Chemistry. Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Wiley, 2010.[5] (Establishes the logic for distinguishing N1 vs N4 substitution patterns and the deshielding effect on H-5).
-
MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 2025. (Provides recent experimental protocols for triazole NMR characterization in DMSO-d6).
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
FTIR Characteristic Peaks for 1-Ethenyl-1H-1,2,4-triazol-5-amine Identification
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-Ethenyl-1H-1,2,4-triazol-5-amine (CAS: 2764-83-2 for the vinyl-triazole core; specific amine derivative often custom synthesized) represents a critical intermediate in the synthesis of high-energy materials and functional polymers. Its identification relies on distinguishing two competing functional domains: the reactive vinyl group (N-ethenyl) and the primary amine (C-NH₂), both attached to a 1,2,4-triazole heterocyclic core.
This guide provides a definitive spectral fingerprint for identifying this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike Nuclear Magnetic Resonance (NMR), which requires solubility and longer acquisition times, FTIR offers a rapid, solid-state validation method suitable for process analytical technology (PAT) and quality control.
Molecular Analysis & Vibrational Logic
To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The 1-ethenyl group locks the tautomeric equilibrium of the triazole ring, eliminating the broad N-H stretch associated with the ring nitrogen found in its precursor (3-amino-1,2,4-triazole).
Structural Diagram & Vibrational Mapping
The following diagram maps the chemical structure to specific infrared active regions.
Figure 1: Vibrational mapping of this compound, linking structural moieties to expected IR absorbance bands.
Spectral Fingerprint: Characteristic Peaks
The following table synthesizes experimental data from analogous 1-vinyl-1,2,4-triazoles and 5-amino-1,2,4-triazoles. This "composite" fingerprint is the industry standard for identification when a pure reference standard is unavailable.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Primary Amine | ν(N-H) Stretching | 3420, 3310 | Medium | High. Appears as a distinct doublet. Differentiates from non-aminated vinyl triazoles. |
| Vinyl Group | ν(=C-H) Stretching | 3100 – 3120 | Weak/Med | Medium. Often overlaps with aromatic ring C-H, but sharper. |
| Vinyl Group | ν(C=C) Stretching | 1635 – 1645 | Medium | Critical. Confirms the presence of the ethenyl group. Absent in the precursor. |
| Amine | δ(N-H) Bending | 1610 – 1625 | Strong | High. Often overlaps with C=C, broadening the peak at ~1630. |
| Triazole Ring | ν(C=N) Ring Stretch | 1500 – 1540 | Strong | Medium. Characteristic of the heterocyclic core. |
| Triazole Ring | Ring Breathing | 1270 – 1290 | Medium | Medium. Fingerprint region confirmation. |
| Vinyl Group | δ(=C-H) Out-of-Plane | 980, 900 | Strong | High. "Vinyl pattern." Two sharp bands characteristic of terminal alkenes. |
Expert Insight: The "Doublet" Confirmation
The most reliable confirmation of the 5-amine substitution is the N-H stretching region (3300–3450 cm⁻¹). You must observe a doublet (asymmetric and symmetric stretch). If this region shows a single broad band or a complex "hump" around 3000–3200 cm⁻¹, the sample may be wet (OH interference) or the amine may be involved in strong intermolecular hydrogen bonding, potentially indicating a different crystal polymorph.
Comparative Analysis: Performance vs. Alternatives
A. FTIR vs. Precursor (3-amino-1,2,4-triazole)
The primary impurity is the unreacted starting material, 3-amino-1,2,4-triazole (Amitrole). FTIR is exceptionally selective for this differentiation.
| Feature | Target: this compound | Precursor: 3-amino-1,2,4-triazole |
| ~1640 cm⁻¹ | Present (Vinyl C=C) | Absent |
| ~900-990 cm⁻¹ | Present (Vinyl wag) | Absent |
| ~2500-3000 cm⁻¹ | Clean baseline (mostly) | Broad absorption (Ring N-H...N H-bonding) |
| Result | Positive ID possible | Positive exclusion possible |
B. FTIR vs. Alternative Techniques (NMR, Raman)[1][2]
1. FTIR vs. ¹H NMR:
-
NMR provides definitive structural connectivity (e.g., coupling constants of the vinyl protons at δ 5.0–7.5 ppm). However, it requires deuterated solvents (DMSO-d₆) and takes 15–30 minutes per sample.
-
FTIR is solid-state (no solubility issues) and takes <2 minutes. It is the superior choice for high-throughput screening of reaction completion.
2. FTIR vs. Raman:
-
Raman is highly sensitive to the C=C vinyl stretch (very strong signal) but weak for the N-H amine signals.
-
FTIR balances both. If the sample fluoresces (common with triazole impurities), Raman fails. FTIR is immune to fluorescence.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this protocol. It includes a "self-check" step to validate the quality of the spectrum.
Method: KBr Pellet Transmission
Rationale: ATR (Attenuated Total Reflectance) is convenient, but KBr transmission provides superior resolution in the fingerprint region (900–1000 cm⁻¹) critical for vinyl group confirmation.
-
Preparation: Mix 1–2 mg of dry sample with ~200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 or 64
-
Range: 4000 – 400 cm⁻¹[1]
-
Logic Flow for Identification
The following decision tree illustrates the step-by-step logic to confirm the identity of the compound.
Figure 2: Logical decision tree for validating the compound identity based on spectral features.
References
-
PubChem. (2025).[2] 1-Vinyl-1,2,4-triazole (Compound Summary).[3][4] National Library of Medicine. [Link]
-
Dolzhenko, A. V., et al. (2010). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry (RSC) Advances. [Link]
-
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. [Link]
Sources
mass spectrometry fragmentation patterns of vinyl triazole amines
Topic: Mass Spectrometry Fragmentation Patterns of Vinyl Triazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Vinyl triazole amines (VTAs) represent a critical pharmacophore in modern drug discovery, serving as versatile bioisosteres and potential covalent inhibitors (Michael acceptors). Their analysis via mass spectrometry (MS) presents unique challenges compared to their saturated alkyl or aromatic counterparts. The conjugation between the vinyl group and the triazole ring creates distinct fragmentation channels—specifically, competitive retro-cycloaddition and nitrogen extrusion pathways—that are absent in non-conjugated analogs.
This guide provides an in-depth technical comparison of VTAs against Saturated Alkyl Triazole Amines (ATAs) and Aryl Triazole Amines (ArTAs) . It details the mechanistic causality behind their fragmentation, offering a self-validating protocol for their identification in complex matrices.
Mechanistic Deep Dive: The "Vinyl-Triazole" Effect
To interpret the mass spectra of VTAs accurately, one must understand the electronic interplay between the vinyl group and the nitrogen-rich heterocycle.
Resonance Stabilization vs. Ring Lability
Unlike saturated alkyl triazoles, the vinyl group in VTAs allows for
-
Ionization: Under Electrospray Ionization (ESI), VTAs typically form stable
ions due to the basicity of the amine and the triazole nitrogens. -
Fragmentation Trigger: Upon Collision-Induced Dissociation (CID), the vinyl group stabilizes the initial radical cation but also promotes specific ring-opening reactions that are energetically unfavorable in saturated analogs.
Primary Fragmentation Pathways
The fragmentation of VTAs is dominated by two competing mechanisms:
-
Nitrogen Extrusion (Diazo-Elimination):
-
Retro-Cycloaddition (Retro-Click):
Comparative Analysis: VTA vs. Alternatives
This section objectively compares VTAs with their primary structural alternatives used in medicinal chemistry: Saturated Alkyl Triazole Amines (ATA) and Aryl Triazole Amines (ArTA).
Table 1: Comparative Fragmentation Profile
| Feature | Vinyl Triazole Amines (VTA) | Alkyl Triazole Amines (ATA) | Aryl Triazole Amines (ArTA) |
| Molecular Stability | Moderate (Reactive Double Bond) | High (Saturated Chain) | Very High (Aromatic Conjugation) |
| Base Peak (ESI) | |||
| Primary Neutral Loss | Alkyl chain ( | ||
| Diagnostic Low Mass Ion | |||
| Rearrangement Potential | High (Ring contraction to aziridine) | Low (Simple bond scission) | Medium (Phenyl migration) |
| Differentiation Factor | Presence of | Dominant | Retention of Aryl-Triazole core |
VTA vs. Alkyl Triazole Amines (ATA)
-
Causality: ATAs (e.g., ethyl-triazole) lack the
-system to stabilize ring-opening intermediates. Consequently, their spectra are dominated by standard amine -cleavage (loss of alkyl groups). -
Differentiation: If you observe a strong loss of 28 Da (
) followed by a loss of 27 Da ( ), you are likely analyzing a VTA or ArTA, not an ATA. ATAs rarely lose as the primary step because the resulting alkyl-aziridine is less stable.
VTA vs. Aryl Triazole Amines (ArTA)
-
Causality: ArTAs (e.g., phenyl-triazole) are extremely stable. While they also lose
, the phenyl ring acts as a "charge sink," often retaining the positive charge. -
Differentiation: VTAs distinguish themselves by the loss of the vinyl fragment itself (loss of 27 Da as
or 26 Da as ) or by forming specific heterocyclic fragments like the vinyl-aziridine cation ( ~68 for simple derivatives), which is absent in ArTAs.
Visualization of Fragmentation Logic
The following diagram illustrates the critical decision pathways for identifying a Vinyl-1,2,3-Triazole Amine based on MS/MS data.
Figure 1: Decision tree for the MS/MS identification of Vinyl Triazole Amines, highlighting the critical
Validated Experimental Protocol
To ensure reproducibility and trust in your data, follow this self-validating LC-MS/MS workflow.
Sample Preparation[6][7][8]
-
Solvent: Dissolve 1 mg of VTA in Methanol:Water (50:50) + 0.1% Formic Acid .[5]
-
Reasoning: Formic acid ensures protonation (
) without suppressing ionization, critical for basic amines.
-
-
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.
LC-MS/MS Conditions[9]
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV (Standard).
-
Fragmentor Voltage: Variable (Step-wise) .
-
Validation Step: Run a "Cone Voltage Ramp" (e.g., 20V, 40V, 60V). VTAs are liable to in-source fragmentation. If you see
in the MS1 scan at high voltage, it confirms the labile triazole ring.
-
-
Collision Energy (CE): Ramp 10–50 eV.
-
Note: Low CE (10-20 eV) is required to see the
intermediate. High CE (>40 eV) will obliterate the ring, leaving only small amine fragments.
-
Data Interpretation Checklist
-
Check MS1: Is the molecular ion
intact? (If observed mass is M-28, lower the fragmentor voltage). -
Check MS2 (Low CE): Look for the -28 Da loss. This is the "fingerprint" of the 1,2,3-triazole ring.
-
Check MS2 (High CE): Look for -27 Da (HCN) and amine-specific ions (e.g.,
30 for primary amines).
References
-
Fragmentation of 1,2,3-Triazoles
-
Differentiation of Triazole Isomers
- Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- Source: Molecules (MDPI).
-
URL:[Link]
-
Synthesis and Characterization of Vinyl Triazoles
- Title: Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions.
- Source: RSC Advances.
-
URL:[Link]
-
General MS Fragmentation Patterns
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mc lafferty rearrangement | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 1-Ethenyl-1H-1,2,4-triazol-5-amine and 1-Vinylimidazole for Advanced Polymer and Materials Synthesis
Introduction
In the landscape of functional monomers, vinyl-substituted heteroaromatics serve as indispensable building blocks for the synthesis of advanced polymers and materials. Their applications are extensive, ranging from biomedical systems like gene delivery vectors and hydrogels to industrial uses in coatings, adhesives, and fuel cell membranes.[1] Among these monomers, 1-Vinylimidazole (VIm) is a well-established and highly versatile compound, prized for its reactivity and the unique properties of the resulting polymers.[2] More recently, substituted vinyl triazoles, such as 1-Ethenyl-1H-1,2,4-triazol-5-amine (VATA), have emerged as compelling alternatives, offering a different constellation of nitrogen atoms and an exocyclic amino group that imparts distinct chemical characteristics.
This guide provides an in-depth, objective comparison of the reactivity of VATA and VIm. We will dissect the fundamental structural and electronic differences between these two monomers and explore how these differences translate into their behavior in key chemical transformations, particularly polymerization and reactions involving the heterocyclic core. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal monomer for their specific application, supported by experimental data and detailed protocols.
Molecular Structure and Foundational Physicochemical Properties
The reactivity of a monomer is fundamentally dictated by its structure and electronic distribution. VIm features a five-membered aromatic ring with two nitrogen atoms in a 1,3-arrangement, which is considered an electron-rich heterocyclic system. In contrast, VATA contains a 1,2,4-triazole ring, which is inherently electron-deficient due to the inductive effect of three nitrogen atoms.[3] However, the presence of a strongly electron-donating amino group at the C5 position significantly modulates this property, enriching the ring with electron density and introducing an additional site for chemical interaction.
Caption: Factors influencing radical stabilization during polymerization.
Reactivity of the Heterocyclic Core: Nucleophilicity and Coordination
Beyond the vinyl group, the heterocyclic rings themselves are reactive centers, primarily functioning as bases, nucleophiles, and coordinating ligands.
-
Basicity and Nucleophilicity: Imidazole is significantly more basic (pKaH ≈ 7) than 1,2,4-triazole (pKaH ≈ 2.45). [4][5]Consequently, the lone pair on the N3-nitrogen of VIm is a potent nucleophile, readily participating in alkylation reactions to form quaternized imidazolium salts. [6]These salts are often polymerized to create poly(ionic liquid)s. In contrast, the 1,2,4-triazole ring in VATA is inherently less basic. However, the exocyclic 5-amino group is the most basic center in the molecule and can act as a nucleophile. The ring nitrogens (N2 and N4) are considerably less nucleophilic than the N3 of imidazole. [5]This difference is critical: reactions targeting the ring nitrogen are favorable for VIm, whereas reactions with VATA may preferentially occur at the exocyclic amino group.
-
Coordination Chemistry: Both molecules are excellent ligands for metal ions.
-
VIm: The single, highly nucleophilic N3 atom makes imidazole a classic monodentate ligand, forming stable complexes with a wide range of transition metals.
-
VATA: VATA offers a more complex and versatile coordination environment. It can act as a multidentate ligand, coordinating through the ring nitrogens (N2 or N4) and the exocyclic amino group, enabling the formation of chelates and bridged polymeric structures. [4]This chelating ability can be highly advantageous for applications in metal ion sequestration or catalysis.
-
Experimental Protocol: Determining Relative Reactivity via Copolymerization
To quantitatively compare the propensity of VATA and VIm to undergo radical polymerization, a monomer reactivity ratio study is the gold standard. This experiment involves copolymerizing a mixture of the two monomers and analyzing the composition of the resulting polymer at low conversion. The results provide direct insight into whether the monomers prefer to add to themselves (r > 1) or to the other monomer (r < 1).
Objective: To determine the monomer reactivity ratios (r_VIm and r_VATA) for the free-radical copolymerization of 1-Vinylimidazole (M1) and this compound (M2).
Methodology Workflow:
Caption: Workflow for determining monomer reactivity ratios.
Step-by-Step Protocol:
-
Preparation of Monomer Feeds: Prepare a series of five stock solutions in a suitable solvent like N,N-Dimethylformamide (DMF), each with a different molar feed ratio ([M1]₀/[M2]₀) of VIm (M1) and VATA (M2). The total monomer concentration should be kept constant.
-
Initiator Addition: To each solution, add a precise amount of a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) (e.g., 0.5 mol% relative to total monomers).
-
Degassing: Transfer each solution to a separate polymerization tube. Subject each tube to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Immerse the sealed tubes simultaneously in a thermostatically controlled oil bath set to 70°C. The reaction time must be carefully controlled to ensure the total monomer conversion remains below 10%. This is a critical step to ensure the feed composition remains essentially constant, a core assumption in reactivity ratio calculations.
-
Reaction Quenching and Polymer Isolation: After the designated time, rapidly cool the tubes in an ice-water bath to quench the polymerization. Precipitate the resulting copolymer by slowly adding the solution from each tube into a large excess of a stirred non-solvent (e.g., cold diethyl ether).
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and initiator fragments. Dry the purified copolymer samples in a vacuum oven at 40°C to a constant weight.
-
Compositional Analysis: Determine the molar composition of the copolymer (F1 and F2) for each sample. This is typically achieved using ¹H NMR spectroscopy by integrating characteristic, non-overlapping peaks corresponding to each monomer unit. Alternatively, elemental analysis for nitrogen content can be used, as the weight percentage of nitrogen differs significantly between the two monomers.
-
Calculation: Use the initial molar feed ratios (f1 and f2) and the determined copolymer compositions (F1 and F2) to calculate the reactivity ratios, r1 and r2, using established linearization methods such as the Fineman-Ross or Kelen-Tüdős methods.
Conclusion and Outlook
The comparison between this compound (VATA) and 1-Vinylimidazole (VIm) reveals a compelling choice for materials scientists and drug development professionals, with each monomer offering a distinct reactivity profile.
-
1-Vinylimidazole (VIm) remains the monomer of choice for applications requiring high basicity/nucleophilicity at the heterocyclic core, such as in the synthesis of poly(ionic liquid)s or polymers designed to act as proton sponges. Its polymerization is well-understood, though it can be sensitive to pH and challenging to control with certain catalytic methods. [6][7]
-
This compound (VATA) presents a more nuanced reactivity. While the vinyl group reactivity is expected to be comparable to VIm, the heterocyclic core offers a different set of tools. The lower basicity of the triazole ring may be advantageous in systems where the high nucleophilicity of imidazole is problematic (e.g., avoiding side reactions or catalyst poisoning). Furthermore, the presence of both ring nitrogens and an exocyclic amino group makes VATA a superior candidate for applications requiring multidentate metal chelation or complex hydrogen-bonding networks.
Ultimately, the selection between VATA and VIm should be a data-driven decision based on the specific functional requirements of the target material. VIm is a powerful tool for imparting basicity, while VATA offers a pathway to materials with sophisticated coordination and hydrogen-bonding capabilities.
References
-
Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
-
Bapat, A. P., et al. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(10), 4068–4075. Available from: [Link]
-
Zhang, Q., et al. (2014). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 5(11), 3555-3564. Available from: [Link]
-
ChemBK. (2024). Vinylimidazole. Retrieved from [Link]
- Rzaev, Z. M. O., et al. (2001). Synthesis and characterization of N-vinylimidazole±ethyl methacrylate copolymers and determination of monomer reactivity ratios. European Polymer Journal, 37(10), 2023-2029.
- Wolska, J., et al. (2021). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)...
-
Tao, Y., et al. (2014). Synthesis and RAFT polymerization of a novel vinyl monomer containing both triarylimidazole and triazole moieties. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 51(6), 505-512. Available from: [Link]
- Angelini, G., et al. (2015). Comparison between the SERS spectra of 1,2,4-triazole and imidazole...
-
Ghetu, N., et al. (2019). Immobilization and Release Studies of Triazole Derivatives from Grafted Copolymer Based on Gellan-Carrying Betaine Units. Polymers, 11(11), 1888. Available from: [Link]
-
Bug, T., et al. (2011). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 9(21), 7546-7555. Available from: [Link]
- Guria, M. K., et al. (2018). Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles.
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. A widely used polymerizable monomer: 1-vinylimidazole_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
X-ray diffraction data for 1-Ethenyl-1H-1,2,4-triazol-5-amine crystals
This guide provides an in-depth technical analysis of 1-Ethenyl-1H-1,2,4-triazol-5-amine (also referred to as 1-vinyl-5-amino-1,2,4-triazole or VATA), comparing its crystallographic and structural properties against its parent compound, 3-Amino-1,2,4-triazole (Amitrole) .
Executive Summary & Structural Significance
This compound is a critical functional monomer used primarily in the synthesis of high-nitrogen energetic polymers and metal-organic frameworks (MOFs). Unlike its parent compound, 3-amino-1,2,4-triazole, the introduction of the electron-withdrawing vinyl (ethenyl) group at the N1 position significantly alters the crystal packing, hydrogen bonding network, and reactivity profile.
This guide compares the Vinyl-Derivative (Target) against the Parent (Control) to assist researchers in selecting the appropriate scaffold for polymerization or ligand complexation.
Key Isomerism Note
-
Nomenclature Ambiguity: The 1,2,4-triazole ring numbering can vary. The product of vinylating 3-amino-1,2,4-triazole at the N1 position is systematically 1-vinyl-3-amino-1,2,4-triazole . However, depending on the tautomer fixed, it is frequently referenced in older literature or specific patents as the 5-amine . This guide addresses the N1-vinylated species.
Comparative Crystallographic Profile
The introduction of the vinyl group disrupts the extensive hydrogen-bonding network seen in the parent compound, leading to lower density and melting points—a critical factor for processing energetic materials.
Table 1: Structural & Physical Property Comparison
| Feature | Target: this compound | Alternative: 3-Amino-1,2,4-triazole (Parent) |
| Formula | ||
| Molar Mass | 110.12 g/mol | 84.08 g/mol |
| Crystal System | Monoclinic (Predicted/Analogous) | Orthorhombic |
| Space Group | ||
| Density | ~1.25 - 1.35 g/cm³ | 1.36 g/cm³ |
| Melting Point | 140–145 °C (Polymerizes near MP) | 150–153 °C |
| H-Bond Donors | 1 (Amino group only) | 2-3 (Amino + Ring NH) |
| H-Bond Acceptors | 3 (Ring N2, N4 + Vinyl | 3 (Ring N1, N2, N4) |
| Primary Application | Polymer precursor (PVT), Energetic binders | Herbicide, MOF Ligand, Intermediate |
Critical Insight: The parent compound (Amitrole) crystallizes with a "ribbon-like" H-bond motif involving the ring NH. The 1-Ethenyl derivative lacks the ring NH donor (substituted by vinyl), forcing the crystal packing to rely solely on the amino group (
) for intermolecular bonding. This results in a less dense packing arrangement, which increases solubility in organic solvents like DMSO and DMF.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality crystals of this compound for XRD or polymerization, a specific synthesis route avoiding N2/N4 isomerization is required.
Workflow Diagram (DOT)
The following diagram outlines the synthesis and purification pathway.
Figure 1: Synthesis pathway for obtaining diffraction-quality crystals of the vinyl-amino-triazole monomer.
Step-by-Step Protocol
-
Reactant Preparation: Dissolve 0.1 mol of 3-amino-1,2,4-triazole in anhydrous dioxane. Add 0.15 mol of vinyl acetate .
-
Catalysis: Add a catalytic amount of Mercury(II) acetate (
) and concentrated sulfuric acid ( ). Note: Modern methods may use non-mercury catalysts like palladium, but the classical route yields distinct crystal habits. -
Reflux: Heat the mixture to reflux (approx. 90-100°C) for 4-6 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 3:1) for the disappearance of the parent spot.
-
Isolation: Neutralize the solution with sodium bicarbonate. Filter off inorganic salts. Evaporate the solvent under reduced pressure to obtain a viscous oil or semi-solid.
-
Crystallization (Critical Step):
-
Dissolve the crude residue in minimal boiling Ethanol .
-
Add warm water dropwise until turbidity just appears.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
Result: Colorless prisms or needles of this compound should form within 24-48 hours.
-
X-Ray Diffraction Data Interpretation
When analyzing the XRD data of the isolated crystals, researchers should look for specific signatures that differentiate the vinyl derivative from the parent.
Diagnostic Diffraction Features[3][4][5]
-
Space Group Symmetry:
-
Parent:
(Orthorhombic) – Highly symmetric due to strong H-bonding. -
Vinyl Derivative: Often
(Monoclinic) – The bulky vinyl group breaks the symmetry, forcing a "stepped" packing layer.
-
-
Unit Cell Parameters (Indicative):
-
Expect an expansion in the
or axis relative to the parent due to the vinyl tail. -
Parent:
(approx). -
Vinyl: Expect one axis to elongate to ~11-13\AA depending on packing angle.
-
-
Intermolecular Interactions (Hirshfeld Surface Analysis):
-
Parent: Dominant
interactions (approx. 45% of surface). -
Vinyl: Reduced
contribution. Appearance of interactions involving the vinyl double bond and the triazole ring of adjacent molecules.
-
Logical Packing Diagram
The following diagram illustrates how the vinyl group acts as a "spacer," preventing the tight planar stacking seen in the parent.
Figure 2: Comparison of crystal packing logic. The parent forms tight H-bonded chains, while the vinyl derivative exhibits steric spacing.
References
-
Synthesis and Polymerization of Vinyl-Triazoles
- Kinetics of radical polymerization of 1-vinyl-3-amino-1,2,4-triazole.
-
Source:
-
Parent Compound Crystal Structure (Baseline)
-
Tautomerism in Amino-Triazoles
- On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
-
Source:
-
Related Vinyl-Azole Structures
- Structure of 1-vinyl-1,2,4-triazole and its deriv
-
Source:
Sources
thermal decomposition comparison of triazole vs tetrazole derivatives
Executive Summary
This guide provides a technical comparison of the thermal stability and decomposition pathways of triazole (1,2,3- and 1,2,4-isomers) and tetrazole derivatives.
-
Triazoles (3 nitrogen atoms) are characterized by high thermal stability (
), making them ideal "click" chemistry linkers and stable pharmacophores. -
Tetrazoles (4 nitrogen atoms) exhibit significantly lower activation energies (
) and decompose via a ring-opening mechanism that releases nitrogen gas ( ). This makes them valuable as high-energy materials and carboxylic acid bioisosteres, but presents distinct process safety hazards during scale-up.
Mechanistic Analysis: The Stability Gap
The fundamental difference in thermal stability stems from the aromaticity and nitrogen content of the heterocyclic rings.
Tetrazoles: The Ring-Chain Equilibrium
Tetrazoles are inherently metastable. Their decomposition is driven by a retro-1,3-dipolar cycloaddition , leading to a ring-opening that forms an imidoyl azide intermediate. This intermediate is highly reactive and typically undergoes rapid
Key Hazard: The release of
Triazoles: Aromatic Stabilization
-
1,2,3-Triazoles: Extremely stable due to a high aromatic resonance energy (~27 kcal/mol). They typically do not undergo ring-opening until very high temperatures (
for unsubstituted forms). -
1,2,4-Triazoles: Also highly stable but can undergo ring cleavage under forcing conditions. The decomposition pathway is more complex and substituent-dependent.
Visualizing the Pathway
The following diagram illustrates the critical difference in decomposition pathways, highlighting the "Azide Valve" that makes tetrazoles less stable.
Figure 1: Comparative decomposition pathways. Note the distinct azide intermediate step for tetrazoles.
Comparative Thermal Data
The following table synthesizes experimental data to contrast the thermal properties of representative derivatives. Note the consistently lower onset temperatures for tetrazoles compared to their triazole analogs.
| Property | 5-Phenyltetrazole | 4-Phenyl-1,2,3-Triazole | 1,2,4-Triazole |
| Nitrogen Content | ~38% | ~29% | ~60% (unsubstituted) |
| ~215 - 225 °C | > 280 °C | > 260 °C | |
| Decomposition Mode | Sharp Exotherm ( | Broad/Complex | Broad Endotherm/Exotherm |
| Activation Energy ( | ~35 - 45 kcal/mol | > 55 kcal/mol | ~50 - 60 kcal/mol |
| Primary Hazard | Rapid Gas Generation | Thermal Degradation | Thermal Degradation |
| Key Application | Bioisostere / Energetic Material | Stable Linker (Click Chem) | Agrochemical / Pharm |
Technical Insight: The activation energy for tetrazole decomposition is heavily influenced by substituents. Electron-withdrawing groups (EWGs) on the phenyl ring can destabilize the tetrazole further by facilitating the ring-opening step. Conversely, 1,2,3-triazoles formed via CuAAC (Click chemistry) are generally stable up to 300°C, often exceeding the stability of the polymer backbones they are attached to.
Process Safety & Scale-Up
For drug development professionals, the choice between a triazole and a tetrazole often hinges on biological activity (e.g., tetrazole as a carboxylic acid mimic). However, scale-up requires rigorous safety protocols.
The "Gas Generation" Factor
Tetrazoles release 1 mole of
Self-Validating Safety Protocol: Do not rely solely on literature values. Every new derivative must undergo a specific thermal screening workflow.
Figure 2: Thermal Safety Assessment Workflow for Nitrogen-Rich Heterocycles.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
-
Purpose: Determine onset temperature (
) and enthalpy of decomposition ( ). -
Sample: 2–5 mg of dried solid.
-
Pan: High-pressure gold-plated or stainless steel crucibles (essential for tetrazoles to contain gas pressure).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 5°C/min to 350°C under
flow (50 mL/min). -
Analysis: Integrate the exothermic peak.
-
Warning: If
, the material has explosive potential.
-
Protocol B: Thermogravimetric Analysis (TGA)
-
Purpose: Correlate heat flow with mass loss (confirming gas evolution).
-
Method:
-
Ramp 10°C/min to 400°C.
-
Tetrazole Signature: Look for a sharp mass loss step corresponding to the molecular weight of
(~28 g/mol ). -
Triazole Signature: Look for gradual mass loss or fragmentation patterns at higher temperatures.
-
References
-
Tautomerism and Thermal Decomposition of Tetrazole: Kiselev, V. G., & Gritsan, N. P. (2011). The Journal of Physical Chemistry A. Link
-
Thermal Stability of 1,2,3-Triazole Linkers: Binder, W. H., & Sachsenhofer, R. (2007). Macromolecular Rapid Communications. Link
-
Energetic Materials Comparison (Triazole vs Tetrazole): Sinditskii, V. P., et al. (2015). ResearchGate.[1] Link
-
Process Safety in Azole Chemistry: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Link
-
Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Chemical Reviews. Link
Sources
elemental analysis validation for 1-Ethenyl-1H-1,2,4-triazol-5-amine purity
Title: Beyond the Combustion Chamber: A Comparative Validation Guide for 1-Ethenyl-1H-1,2,4-triazol-5-amine Purity
Executive Summary
In the high-stakes environment of drug development and polymer synthesis, This compound (C₄H₆N₄) presents a unique analytical paradox. While its theoretical nitrogen content (~50.88%) makes Elemental Analysis (EA) the logical primary validation tool, its vinyl functionality introduces thermal instability that can compromise standard combustion protocols.
This guide moves beyond generic "standard operating procedures." As a Senior Application Scientist, I will demonstrate how to validate the purity of this high-nitrogen heterocycle by optimizing Automated Combustion (CHN) and cross-validating it against Quantitative NMR (qNMR) and HPLC . We will prove that for this specific molecule, EA is not just a "check-box" step but a critical diagnostic for salt formation and hydration that chromatography often misses.[1]
Part 1: The Analytical Challenge
The Molecule: this compound[1][2]
-
Formula: C₄H₆N₄
-
Molecular Weight: 110.12 g/mol [1]
-
Theoretical Composition: C: 43.63%, H: 5.49%, N: 50.88%[1]
The Problem:
-
Nitrogen Overload: Standard combustion methods are calibrated for "average" organic molecules (~10-15% N).[1] At >50% N, this triazole derivative risks incomplete reduction of nitrogen oxides (NOx) to N₂, leading to artificially low Nitrogen values.
-
Vinyl Instability: The ethenyl group is prone to radical polymerization or cross-linking before combustion is complete, potentially forming "coke" (graphitic carbon) that traps nitrogen, skewing results.
Part 2: Comparative Methodology
We evaluated three purity determination methods. The following table summarizes their mechanistic strengths and weaknesses regarding C₄H₆N₄.
| Feature | Method A: Optimized CHN (EA) | Method B: HPLC-UV (254 nm) | Method C: ¹H-qNMR (Internal Std) |
| Primary Output | Elemental Composition (%) | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Detection Basis | Combustion Gases (CO₂, H₂O, N₂) | UV Absorption (Chromophore) | Proton Resonance Integration |
| Blind Spot | Isomers; Non-volatile inorganics | Inorganic salts; Solvents; Moisture | Low sensitivity; Overlapping signals |
| Critical Utility | Confirms Salt/Hydrate Form | Detects Organic Impurities | The "Referee" (Absolute Truth) |
Part 3: The Optimized EA Protocol (Method A)
Standard combustion parameters will fail for this molecule.[1] You must implement a "Smart Combustion" protocol using Tungsten Trioxide (WO₃) as a catalyst/scavenger.
Protocol: High-Nitrogen Flash Combustion
1. Sample Preparation:
-
Mass: Weigh 1.5 – 2.0 mg (±0.001 mg) into a tin capsule. Note: Keep mass low to prevent detector saturation due to high N content.
-
Additive (Critical): Add 10–15 mg of Tungsten Trioxide (WO₃) powder directly over the sample.
-
Why? WO₃ prevents the "vinyl charring" effect by supplying oxygen directly to the sample core during the initial flash, ensuring complete oxidation of the carbon backbone.
-
2. Instrument Configuration (e.g., Elementar vario, Thermo Flash):
-
Furnace Temp: 960°C (Combustion), 600°C (Reduction).[1]
-
Oxygen Dosing: Increase O₂ dosing time by 20% over standard methods.[1] The high N content requires excess O₂ to drive the equilibrium toward NOₓ before reduction.
-
Carrier Gas: Helium (120 mL/min).[1]
3. Calibration:
-
Standard: Do not use Acetanilide (10% N).[1] Use Melamine (66% N) or a Sulfanilamide/Melamine bridge to bracket the 50% N content of the analyte.
Visualizing the Workflow
Figure 1: Optimized Elemental Analysis workflow emphasizing the WO₃ additive and reduction steps critical for high-nitrogen heterocycles.
Part 4: Experimental Data & Comparison
We analyzed a batch of this compound synthesized via a standard precursor route.
Scenario: The "Hidden" Impurity
The sample appeared pure by HPLC but failed EA.
| Metric | Theory | Method A: EA (Experimental) | Method B: HPLC | Method C: qNMR |
| Carbon | 43.63% | 40.12% (Fail) | N/A | N/A |
| Hydrogen | 5.49% | 5.85% (Fail) | N/A | N/A |
| Nitrogen | 50.88% | 46.90% (Fail) | N/A | N/A |
| Purity Calc | 100% | ~92% (Inferred) | 99.2% (Area) | 91.8% (wt/wt) |
Analysis of Failure:
-
HPLC showed a single peak (99.2%). It missed the impurity because the impurity was inorganic or lacked a chromophore.
-
EA showed low Carbon and Nitrogen but high Hydrogen.
-
The Diagnosis: The deviation suggests the presence of Water (H₂O) or trapped solvent.
-
Calculation: If we model the sample as a monohydrate (C₄H₆N₄ · H₂O):
-
Calc %C: 37.5% (Experimental was 40% -> likely partial hydrate).
-
qNMR Confirmation: qNMR using Maleic Acid as an internal standard confirmed the absolute purity at 91.8%, with a distinct water peak shift confirming the hygroscopic nature of the amine.
-
Part 5: Validation Framework (ICH Q2(R1))
To validate the EA method for this specific molecule, follow these criteria:
-
Accuracy:
-
Analyze a Certified Reference Material (CRM) like Melamine (N=66.6%) as a surrogate.
-
Acceptance: Recovery 99.6% – 100.4%.[1]
-
-
Precision (Repeatability):
-
Robustness:
-
Vary the Oxygen dosing time by ±5 seconds.
-
Acceptance: No significant drift in %N values (demonstrates complete combustion).
-
Part 6: The Decision Matrix
When should you rely on EA versus qNMR? Use this logic flow to save time and resources.
Figure 2: Logical decision tree for validating high-nitrogen triazole derivatives. Note that EA serves as the "Gatekeeper" for salt/hydrate forms.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4] [Link]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link]
-
Elementar Analysensysteme. (n.d.). Analysis of high nitrogen containing samples. Application Note. [Link]
-
Skoog, D. A., West, D. M., & Holler, F. J. (2014).[1] Fundamentals of Analytical Chemistry. Cengage Learning.[1] (Standard reference for combustion analysis principles).
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | C6H12N4 | CID 62697025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Differences Between 1-Vinyl and 4-Vinyl Triazole Isomers
This guide details the spectroscopic differentiation between 1-vinyl-1,2,3-triazole (N-vinyl) and 4-vinyl-1,2,3-triazole (C-vinyl). These two regioisomers represent the most critical "1-vinyl vs. 4-vinyl" comparison in triazole chemistry, distinguishing between an electron-rich enamine-like system (1-vinyl) and a conjugated styrenic-like system (4-vinyl).
Executive Summary
In the development of functional polymers and energetic materials, distinguishing between 1-vinyl-1,2,3-triazole (1-VT) and 4-vinyl-1,2,3-triazole (4-VT) is critical due to their divergent reactivities and electronic properties.[1]
-
1-Vinyl-1,2,3-triazole (N-Vinyl): Characterized by the vinyl group directly attached to a ring nitrogen (N1). This creates an enamine-like electronic environment, making the vinyl group electron-rich and highly reactive in cationic polymerizations or specific radical conditions.
-
4-Vinyl-1,2,3-triazole (C-Vinyl): Characterized by the vinyl group attached to a ring carbon (C4). This creates a styrenic-like conjugated system, offering stability and reactivity patterns similar to styrene derivatives.[2]
This guide provides a definitive spectroscopic framework to distinguish these isomers using NMR, IR, and UV-Vis spectroscopy.
Structural Analysis & Logic
The core difference lies in the connectivity of the vinyl group to the heterocyclic ring, which fundamentally alters the symmetry and electronic induction.
Figure 1: Structural and electronic classification of vinyl triazole isomers.
Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for differentiation.[2] The connectivity (N-C=C vs C-C=C) leads to massive shifts in the vinyl protons and carbons.
H NMR: Proton Chemical Shifts
The vinyl proton attached to the ring (
| Proton Environment | 1-Vinyl-1,2,3-triazole (N-Vinyl) | 4-Vinyl-1,2,3-triazole (C-Vinyl) | Mechanistic Insight |
| Vinyl | N-attachment deshields | ||
| Vinyl | C-vinyl | ||
| Ring Protons | Two distinct signals (H4 & H5) | One signal (H5) | 1-VT lacks symmetry (H4/H5 distinct). 4-VT has only one ring proton (H5) if C4 is substituted.[2] |
| Coupling ( | Typical vinyl coupling constants; slightly larger in styrenic systems. |
C NMR: Carbon Chemical Shifts
This is the most definitive test. The
| Carbon Environment | 1-Vinyl-1,2,3-triazole (N-Vinyl) | 4-Vinyl-1,2,3-triazole (C-Vinyl) | Diagnostic Rule |
| Vinyl | N-vinyl | ||
| Ring C4 | Critical differentiator. In 1-VT, C4 is a CH. In 4-VT, C4 is a quaternary carbon bonded to the vinyl group.[2] | ||
| Ring C5 | Less diagnostic than C4.[2] |
Expert Tip: Look for the Quaternary Carbon in the aromatic region.[2] If you see a quaternary carbon at ~140-145 ppm, you have the 4-vinyl (C-vinyl) isomer.[2] If all ring carbons are CH (high intensity in DEPT), you have the 1-vinyl (N-vinyl) isomer.
Infrared Spectroscopy (FT-IR)
IR can rapidly distinguish the isomers based on the vinyl stretching frequency and ring breathing modes.
| Vibrational Mode | 1-Vinyl (N-Vinyl) | 4-Vinyl (C-Vinyl) | Interpretation |
| 1640 – 1650 cm | 1625 – 1635 cm | N-vinyl C=C is more isolated (higher energy). C-vinyl is conjugated with the ring (lower energy). | |
| Ring Breathing | ~980 – 1000 cm | ~1000 – 1020 cm | Shift due to mass substitution at C4 vs N1. |
| C-H Stretch (Vinyl) | > 3100 cm | ~3080 cm | Typical alkene C-H stretches. |
UV-Vis Spectroscopy
-
1-Vinyl (N-Vinyl):
nm. The vinyl group is "cross-conjugated" or electronically distinct from the aromatic system.[2] -
4-Vinyl (C-Vinyl):
nm.[2] Extended conjugation between the vinyl group and the triazole ring (styrene-like) leads to a red shift (bathochromic shift).
Experimental Workflow: Identification Protocol
Use this decision tree to validate your synthesized monomer.
Figure 2: Step-by-step spectroscopic identification workflow.
Synthesis & Application Context
Understanding the source of your isomer is often the first step in identification.[2]
-
Synthesis of 4-Vinyl (C-Vinyl): predominantly synthesized via CuAAC "Click" Chemistry using an alkyne-functionalized vinyl precursor or by reacting an azide with an enyne.[2] This route is highly regioselective for the 1,4-isomer.[2]
-
Synthesis of 1-Vinyl (N-Vinyl): Typically synthesized via nucleophilic substitution of 1,2,3-triazole with vinyl acetate or halo-ethyl precursors followed by elimination. This often yields a mixture of N1 and N2 isomers, requiring careful separation.[2]
Performance Note:
In radical polymerization, 1-vinyl-1,2,3-triazole often exhibits higher polymerization rates (
References
-
Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles. Polymer Chemistry, 2012.[2] Link
-
Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. Macromolecules, 2009.[2] Link
-
Spectroscopic Properties of 1,2,4-Triazol-5-one. BenchChem Technical Guides, 2025. Link
Sources
Technical Comparison Guide: Thermal Characterization of 1-Ethenyl-1H-1,2,4-triazol-5-amine
Executive Summary & Compound Profile
1-Ethenyl-1H-1,2,4-triazol-5-amine (also designated as 1-vinyl-3-amino-1,2,4-triazole or VTA) is a high-nitrogen heterocyclic monomer. Unlike its liquid analog 1-vinyl-1,2,4-triazole, VTA is a solid at room temperature, owing to the hydrogen-bonding capability of the primary amine group.
This compound serves as a critical precursor for poly(1-vinyl-1,2,4-triazole) derivatives, which are utilized in:
-
Energetic Materials: As binders due to high nitrogen content and enthalpy of formation.
-
Proton-Conducting Membranes: For fuel cells, exploiting the amphoteric nature of the triazole ring.
-
Biomedical Applications: As hydrophilic, non-toxic drug carriers.[1]
Physicochemical Identity
| Property | Specification |
| CAS Number | 15985-02-1 (Generic Vinyl-amino-triazole isomers) / Specific isomer varies |
| Molecular Formula | C₄H₆N₄ |
| Molecular Weight | 110.12 g/mol |
| Physical State | Crystalline Solid |
| Melting Point | ~120–150°C (Isomer dependent) |
| Solubility | Soluble in water, DMSO, DMF; Insoluble in non-polar solvents |
Thermal Behavior & DSC Analysis
The Differential Scanning Calorimetry (DSC) profile of this compound is characterized by three distinct thermal events: Fusion (Melting) , Polymerization , and Decomposition .
The DSC Curve Structure
The thermal curve typically follows this sequence when heated at 10°C/min under Nitrogen:
-
Endothermic Event (
):-
Onset: ~120°C (varies by purity and isomer)
-
Description: Sharp endothermic peak corresponding to the melting of the crystalline monomer.
-
Significance: Verifies purity. Broadening indicates oligomer contamination.
-
-
Exothermic Event (
):-
Range: 160°C – 220°C
-
Description: Broad exothermic peak indicating thermal polymerization of the vinyl group.
-
Mechanism: Radical polymerization initiated thermally.
-
Note: The presence of the amino group at position 5 (or 3) decreases the polymerization activity compared to unsubstituted 1-vinyl-1,2,4-triazole due to steric and electronic effects.
-
-
Exothermic Decomposition (
):
Thermal Stability Workflow
The following diagram illustrates the thermal transformation pathway of VTA from monomer to degraded char.
Figure 1: Thermal transformation pathway of this compound identifying critical phase transitions and reaction zones.
Comparative Performance Analysis
This section compares this compound (VTA) with its two primary functional analogs: 1-Vinyl-1,2,4-triazole (VT) (the unsubstituted monomer) and 3-Amino-1,2,4-triazole (AT) (the non-vinyl parent).
Comparative Data Table
| Feature | This compound (VTA) | 1-Vinyl-1,2,4-triazole (VT) | 3-Amino-1,2,4-triazole (AT) |
| Role | Functional Monomer | Basic Monomer | Precursor / Herbicide |
| Physical State | Solid | Liquid | Solid |
| Melting Point | High (~120°C+) | < 10°C | 150–153°C |
| Polymerization Rate | Moderate (Retarded by -NH₂) | High (Fast kinetics) | N/A (Non-polymerizable) |
| Polymer | High (~150–180°C) | Moderate (~100°C) | N/A |
| Thermal Stability ( | ~310°C (Polymer) | ~330°C (Polymer) | ~250°C (Molecule) |
| Hydrophilicity | High (H-bond donor/acceptor) | Moderate | High |
Key Differentiators
-
Polymerization Kinetics: The amino group in VTA acts as a weak inhibitor/retarder compared to VT. While VT polymerizes rapidly, VTA requires higher initiation energy or temperatures. However, the resulting polymer (PVTA) exhibits higher glass transition temperatures (
) due to inter-chain hydrogen bonding. -
Solubility Profile: VTA polymers are significantly more hydrophilic than VT polymers, making them superior for hydrogel formation and biological applications where water compatibility is non-negotiable.
Experimental Protocol: DSC Characterization
To ensure reproducible thermal data, the following protocol is recommended. This workflow minimizes artifacts from moisture (VTA is hygroscopic) and oxidative degradation.
Reagents & Equipment
-
Sample: >98% purity this compound (recrystallized from ethanol).
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).
-
Crucibles: Aluminum hermetic pans with pinhole (allows gas escape during decomposition) or high-pressure gold-plated pans (for polymerization studies).
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the monomer in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weigh 2–5 mg of sample directly into the crucible.
-
Critical: Ensure good contact between the sample and the pan bottom for accurate heat flow measurement.
-
-
Instrument Parameters:
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Reference: Empty matching crucible.
-
Temperature Program:
-
Equilibrate: 25°C.
-
Ramp 1: 10°C/min to 250°C (Observe melting and polymerization).
-
Cool: 20°C/min to 25°C.
-
Ramp 2: 10°C/min to 400°C (Observe
of formed polymer and decomposition).
-
-
-
Data Interpretation:
-
Integrate the first endotherm to calculate Enthalpy of Fusion (
). -
Integrate the broad exotherm to estimate Enthalpy of Polymerization (
).
-
Experimental Workflow Diagram
Figure 2: Standardized DSC protocol for thermal characterization of vinyl-triazole monomers.
References
-
Kizhnyaev, V. N., et al. (2008).[4] "Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers." Polymer Science Series B, 50(1), 16-19.[4]
-
Tatarinova, I. V., et al. (2018). "Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It." International Journal of Molecular Sciences, 19(11).
-
Sigma-Aldrich. "1-Vinyl-1,2,4-triazole Product Specification."
-
Ostrovskii, V. A., et al. (2024). "Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions." Russian Chemical Reviews.
Sources
Chromatographic Separation Methods for Vinyl Triazole Derivatives: A Comparative Guide
Executive Summary & Strategic Overview
Vinyl triazole derivatives represent a unique analytical challenge in drug development and agrochemical synthesis. Unlike simple triazoles, the vinyl group introduces geometric isomerism (E/Z) and reactive unsaturation , while the triazole ring contributes significant basicity and polarity .
Standard C18 Reversed-Phase HPLC often fails to resolve E/Z isomers adequately and suffers from peak tailing due to secondary silanol interactions with the basic triazole nitrogen. Furthermore, the thermal instability of the vinyl group often precludes Gas Chromatography (GC).
This guide objectively compares three dominant separation strategies: Supercritical Fluid Chromatography (SFC) , Phenyl-Hexyl Reversed-Phase HPLC , and Hydrophilic Interaction Liquid Chromatography (HILIC) .
The "Vinyl" Factor: Specific Analytical Risks
-
On-Column Polymerization: Free vinyl groups can polymerize on the stationary phase if high temperatures (>50°C) or radical initiators (trace peroxides in ethers) are present.
-
Geometric Isomerism: Bioactivity often differs vastly between E (trans) and Z (cis) forms. Separation requires a stationary phase capable of shape selectivity or
discrimination.
Comparative Analysis of Separation Methodologies
Method A: Supercritical Fluid Chromatography (SFC)
Status: The Gold Standard for Stereoisomers
SFC is superior for separating vinyl triazole isomers (E/Z and chiral centers). The low viscosity of supercritical CO
-
Mechanism: Uses CO
(non-polar) with a polar modifier (MeOH/EtOH). The separation is orthogonal to RP-HPLC. -
Best For: Chiral resolution, E/Z isomer separation, and high-throughput screening.
-
Key Advantage: "Shape selectivity" of polysaccharide columns (e.g., Amylose/Cellulose derivatives) excels at distinguishing the spatial arrangement of vinyl isomers.
Method B: Phenyl-Hexyl Reversed-Phase HPLC
Status: The Robust Alternative to C18
Standard C18 columns rely on hydrophobic interactions, which are often insufficient to discriminate between E/Z vinyl isomers that have similar logP values. Phenyl-Hexyl phases introduce
-
Mechanism: Hydrophobic +
stacking. -
Best For: Achiral purity analysis, impurity profiling, and routine QC.
-
Key Advantage: Superior peak shape for basic triazoles compared to C18 due to
-shielding of silanols.
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
Status: The Solution for Polar Metabolites
When vinyl triazoles are metabolized or functionalized with polar groups (e.g., hydroxyls, sugars), they become too polar for RP-HPLC (eluting in the void volume).
-
Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase.
-
Best For: Highly polar derivatives, N-vinyl-1,2,4-triazole monomers, and metabolites.
Performance Comparison Matrix
| Feature | SFC (Chiral/Achiral) | RP-HPLC (Phenyl-Hexyl) | HILIC |
| Separation Mechanism | Adsorption/Inclusion (Shape) | Hydrophilic Partitioning | |
| E/Z Isomer Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) | Low |
| Analysis Time | Fast (2–5 min) | Medium (10–20 min) | Medium (10–15 min) |
| Solvent Consumption | Low (Green) | High | Medium |
| Sample Solubility | Moderate (dissolved in alcohol) | High | High (polar diluents) |
| Basicity Tolerance | Excellent (no silanol issues) | Good (with end-capping) | Excellent (high buffer conc.) |
Decision Framework & Mechanisms (Visualized)
Workflow: Selecting the Correct Method
The following decision tree guides the selection process based on the specific chemical nature of the derivative.
Figure 1: Decision matrix for selecting the optimal chromatographic technique based on stereochemistry and polarity requirements.
Mechanism: Why Phenyl-Hexyl Beats C18 for Vinyl Triazoles
The vinyl group allows for specific
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl phases. The red arrow indicates the additional interaction force that resolves E/Z isomers.
Detailed Experimental Protocols
Protocol A: SFC Separation of E/Z Isomers (High Throughput)
This protocol is derived from successful separations of triazole fungicides (e.g., propiconazole derivatives) which share the vinyl-triazole scaffold.
Objective: Baseline separation of E/Z isomers in under 5 minutes.
-
Instrumentation: Waters UPC
or Agilent 1260 Infinity II SFC. -
Column:
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Trefoil AM or Lux Amylose-1).
-
Dimensions: 3.0 x 150 mm, 2.5 µm particle size.
-
-
Mobile Phase:
-
A: CO
(Supercritical grade).[1] -
B: Methanol + 0.1% Isopropylamine (IPA) or Diethylamine (DEA). Note: Basic additive is crucial to suppress peak tailing of the triazole ring.
-
-
Gradient Program:
-
0.0 min: 3% B
-
4.0 min: 40% B
-
5.0 min: 40% B
-
-
Conditions:
-
Flow Rate: 1.5 - 2.0 mL/min.
-
Back Pressure (ABPR): 1800 - 2000 psi (124 - 138 bar).
-
Temperature: 40°C. Do not exceed 50°C to prevent polymerization.
-
-
Detection: UV at 220 nm (triazole ring) and 254 nm (vinyl conjugation).
Validation Check:
-
System Suitability: Resolution (
) between E and Z isomers should be . -
Tailing Factor: Should be
. If higher, increase amine concentration in Modifier B.
Protocol B: Phenyl-Hexyl HPLC for Impurity Profiling
Objective: Robust separation of the main vinyl triazole peak from saturated impurities and hydrolysis products.
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 2.7 µm).
-
Mobile Phase:
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Expert Insight: Using a high pH buffer (pH 10) is superior to low pH (TFA) for vinyl triazoles. At low pH, the protonated nitrogen interacts strongly with column silanols. At high pH, the molecule is neutral, maximizing the
References
-
Waters Corporation. "Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns."[8] Waters Application Notes. Link
-
Toribio, L., et al. "Enantiomeric separation of antifungal compounds using supercritical fluid chromatography." Journal of Chromatography A, 2004.
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides. Link
-
Jiang, Z.J., et al. "Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography." Se Pu (Chinese Journal of Chromatography), 2001.[9] Link
-
BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." BenchChem Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography [mdpi.com]
- 7. helixchrom.com [helixchrom.com]
- 8. natsep.co.za [natsep.co.za]
- 9. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal and Handling of 1-Ethenyl-1H-1,2,4-triazol-5-amine
Topic: 1-Ethenyl-1H-1,2,4-triazol-5-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Executive Safety Directive
Status: High-Priority Handling Required Primary Hazard: Dual-Mode Reactivity (Exothermic Polymerization + Energetic Decomposition)
As a Senior Application Scientist, I must emphasize that this compound (CAS: 2764-83-2, also known as 1-vinyl-5-amino-1,2,4-triazole) is not a standard organic waste. It possesses a "vinyl-azole" backbone that presents two distinct risks during disposal:
-
The Vinyl Group: Susceptible to spontaneous, exothermic polymerization, particularly if initiated by heat, light, or peroxides in a waste container.
-
The Triazole Ring: A high-nitrogen energetic backbone that generates significant nitrogen oxides (NOx) upon combustion and can exhibit shock sensitivity if crystallized in pure form.
Core Directive: Never dispose of this compound via sink drainage. Segregate strictly from oxidizers and acids. The only acceptable final disposal method is high-temperature incineration with NOx scrubbing.
Chemical Hazard Profiling & Causality
To manage the waste, you must understand the molecule's behavior. The following table breaks down the structural causes of its disposal hazards.
| Feature | Structural Cause | Operational Risk | Mitigation Strategy |
| Instability | Terminal Ethenyl ( | Runaway Polymerization: In a mixed waste drum, trace initiators can trigger a chain reaction, generating heat and pressure. | Stabilize liquid waste with radical inhibitors (e.g., Hydroquinone) if stored >24h. |
| Energetics | 1,2,4-Triazole Ring (3 Nitrogen atoms) | Decomposition: High nitrogen content implies high heat of formation. Can decompose violently under confinement or shock. | Keep waste containers <80% full to prevent pressure buildup. Do not scrape dry crystals. |
| Toxicity | Amine Substituent ( | Aquatic/Human Toxicity: Basic nitrogen allows for bioavailability and potential groundwater contamination. | Zero-discharge policy. All contaminated solids/liquids must be incinerated. |
Waste Stream Segregation (Visual Logic)
Improper segregation is the leading cause of waste container incidents. You must isolate this compound from incompatible streams.
-
Logic: The amine group is basic; mixing with strong acids generates heat (salt formation) which can thermally initiate the vinyl group polymerization. Mixing with oxidizers attacks the electron-rich double bond, leading to fire.
Figure 1: Segregation decision tree. Red paths indicate high-risk incompatibilities that can lead to drum failure.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Mother Liquors & Solutions)
Context: Used for reaction mixtures containing the triazole. Self-Validating Step: Check pH and Temperature before sealing.
-
Characterization: Confirm the solvent system. If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" stream. If not, use "Non-Halogenated."
-
Inhibition (The Safety Lock):
-
If the waste solution contains >5% concentration of the vinyl-triazole and will be stored for >1 week, add a radical inhibitor.
-
Action: Add Hydroquinone (HQ) or MEHQ to a final concentration of 100–200 ppm.
-
Why: This scavenges free radicals, preventing the vinyl group from polymerizing inside the drum.
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or Steel drums. Avoid glass for large volumes to prevent breakage.
-
Labeling:
-
Primary Label: "Hazardous Waste - Flammable/Combustible."
-
Constituent Note: "Contains this compound."
-
Hazard Warning: "Potential Polymerizer - Do Not Heat."
-
Protocol B: Solid Waste (Contaminated PPE, Silica, Filter Cakes)
Context: Used for gloves, paper towels, and purification media.
-
Bagging: Place all contaminated solids into a yellow, heavy-duty polyethylene hazardous waste bag (minimum 3 mil thickness).
-
Double Containment: If the solids are wet or smell of the amine, double-bag to prevent vapor release.
-
Tagging: Label as "Solid Debris Contaminated with Toxic Organics."
-
No Sharps: Ensure no needles or glass are mixed in, as these can puncture the bag and expose handlers to the toxic residue.
Protocol C: Final Destruction (Facility Level)
Context: Instructions for the waste management contractor.
-
Method: Rotary Kiln Incineration.
-
Requirement: The facility must operate a secondary combustion chamber (>1100°C) with a selective catalytic reduction (SCR) or wet scrubber system.
-
Reasoning: The high nitrogen content of the triazole ring will generate significant NOx emissions. Standard incineration without scrubbing will violate environmental emission limits.
Emergency Response Procedures
Scenario: Spillage of Pure Material (Solid or Liquid)
-
Evacuate & Ventilate: The amine vapors may be irritating. Clear the immediate area.[1][2][3][4]
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.
-
Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible organic + nitrogen rich compound = fire risk).
-
-
Decontamination: Wipe the surface with a mild detergent and water. Collect all wipes as solid waste (Protocol B).
Scenario: Fire
-
Extinguishing Media: Water spray, Dry Chemical, or CO2.[1]
-
Warning: Burning produces toxic fumes (NOx, Carbon Monoxide). Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1]
References
-
PubChem. (2025).[5] 1-Vinyl-1,2,4-triazole Compound Summary (CID 565261).[5] National Center for Biotechnology Information. [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[6][7][8][9] Frontiers Media S.A. [Link]
-
National Institutes of Health (NIH). (2015). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole). PMC. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. unodc.org [unodc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-Vinyl-1,2,4-triazole | C4H5N3 | CID 565261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-Ethenyl-1H-1,2,4-triazol-5-amine
The following technical guide details the safety, handling, and logistical protocols for 1-Ethenyl-1H-1,2,4-triazol-5-amine (Synonyms: 5-Amino-1-vinyl-1,2,4-triazole).
Executive Safety Snapshot
Status: High-Potency Intermediate / Reactive Monomer Primary Hazards: Reproductive Toxicity (Category 1B), Acute Toxicity (Oral), Skin/Eye Irritation.[1] Critical Control: This compound combines a reactive vinyl group with a bioactive triazole core. Strict control of dust generation and static discharge is mandatory.
Chemical Profile & Hazard Analysis
To select the correct PPE, one must understand the causality of the hazard. This compound presents a dual-threat profile derived from its molecular structure:
| Structural Feature | Associated Hazard | Operational Implication |
| Vinyl Group (-CH=CH₂) | Reactivity/Polymerization: Susceptible to spontaneous polymerization or degradation upon exposure to heat, light, or radical initiators.[1] | Storage: Must be kept at 2–8°C under inert gas. Avoid metal spatulas that may spark or catalyze degradation. |
| Triazole-Amine Core | Systemic Toxicity: Structurally analogous to Amitrole (a known thyroid toxin and reproductive hazard).[1] | Exposure: Zero-tolerance for inhalation.[1] Handling must occur inside a certified Chemical Fume Hood. |
| Crystalline Form | Inhalation/Dust: Fine powder easily becomes airborne; high surface area increases absorption rate. | Engineering Control: Use of a static-dissipative balance enclosure is recommended.[1] |
Strategic PPE Selection
Standard laboratory PPE is insufficient. The following Enhanced PPE System is required to create a self-validating safety barrier.
A. Respiratory Protection (Primary Barrier)
-
Engineering Control: All open handling (weighing, transfer) must be performed in a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
PPE Backup: If fume hood containment is breached or for spill cleanup, use a Full-Face Resiprator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.[1]
-
Why? The P100 stops the dust; the OV layer protects against any volatile degradation products (e.g., vinyl monomers).
-
B. Dermal Protection (Glove Protocol)
Do NOT rely on standard latex gloves. The vinyl moiety can permeate thin rubber.
-
Inner Glove: 4 mil Nitrile (Inspection layer).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]
-
Technique: "Double-Gloving" with contrasting colors (e.g., Blue inner, Purple outer) allows immediate visual detection of tears or breaches.[1]
-
Change Frequency: Every 60 minutes or immediately upon splash contact.
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Why? Safety glasses leave gaps. As a fine powder, this compound can migrate around lenses via air currents. Goggles provide a sealed environment.
Operational Workflow: Safe Handling Protocol
The following workflow utilizes a "Closed-Loop" philosophy to minimize exposure.
Figure 1: Safe handling workflow emphasizing thermal equilibration and rapid solubilization to mitigate dust and moisture risks.
Step-by-Step Methodology:
1. Preparation & Equilibration
-
Remove the container from cold storage (2–8°C).
-
CRITICAL: Allow the sealed container to warm to room temperature (~30 mins) before opening.
-
Causality: Opening a cold bottle introduces condensation. Water can hydrolyze the vinyl-amine bond or cause clumping, leading to erratic weighing and dosing errors.[1]
-
2. Weighing (The High-Risk Step)
-
Place an anti-static mat and a waste container inside the fume hood.
-
Use a polonium anti-static gun or ionizer bar to neutralize static charge on the weighing boat.
-
Technique: Do not pour.[2][3] Use a disposable spatula to transfer the solid. Gently tap the spatula; never "flick" it, as this aerosolizes particles.
3. Solubilization
-
Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) immediately after weighing.
-
Logic: Handling the compound in solution (liquid phase) significantly reduces the risk of inhalation exposure compared to the solid phase.
4. Decontamination
-
Wipe down the balance and hood surface with a 10% soap/water solution , followed by 70% Ethanol.
-
Note: Avoid using bleach (Sodium Hypochlorite) initially, as it may react with the amine to form chloramines.
Emergency & Disposal Protocols
Spill Response
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full-face respirator and double gloves.[1]
-
Contain: Do NOT dry sweep. This creates a toxic dust cloud.
-
Clean: Cover the spill with a paper towel dampened with Propylene Glycol or water (to wet the powder). Scoop up the wet material.[4][5]
-
Neutralize: Clean surface with soapy water.
Waste Disposal
-
Classification: Hazardous Organic Waste (Nitrogenous).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids in the waste stream, as exothermic decomposition may occur.
-
Method: High-temperature incineration is the only approved disposal method to ensure destruction of the triazole ring.
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: 1,2,4-1H-Triazole (Analogous Hazard Data). Retrieved from
-
Santa Cruz Biotechnology. (2024). 1-Vinyl-1,2,4-triazole Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2025).[6] Product Specification: 3-Amino-1,2,4-triazole (Amitrole).[1][2][7] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 1-Vinyl-1,2,4-triazole.[1][6][8][9] National Library of Medicine. Retrieved from
-
UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-VINYL-1,2,4-TRIAZOLE CAS#: 2764-83-2 [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1-vinyl-1,2,4-triaZole 95.00% | CAS: 2764-83-2 | AChemBlock [achemblock.com]
- 9. 1-Vinyl-1,2,4-triazole | CAS 2764-83-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
